2-Iodo-1H-benzoimidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROZRIKRPGMZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476426 | |
| Record name | 2-iodo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27692-04-2 | |
| Record name | 2-iodo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 2-Iodo-1H-benzoimidazole: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides an in-depth examination of 2-Iodo-1H-benzoimidazole, a pivotal heterocyclic compound in modern organic synthesis and drug discovery. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The introduction of an iodine atom at the 2-position creates a highly versatile synthetic handle, unlocking a vast chemical space for derivatization. This document will delve into the core chemical properties, structural features, and spectroscopic signature of this compound. We will further explore its synthesis, reactivity—with a particular focus on palladium-catalyzed cross-coupling reactions—and its overarching role as a strategic building block for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 27692-04-2) is a halogenated derivative of benzimidazole, a bicyclic structure formed by the fusion of benzene and imidazole rings.[4] The iodine atom at the C2 position is the molecule's key functional feature, profoundly influencing its reactivity.
The C-I bond is the weakest of the carbon-halogen bonds, making the iodine an excellent leaving group. This inherent reactivity is the cornerstone of its utility in synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions where the oxidative addition step is often rate-limiting. The presence of the benzimidazole core, with its acidic N-H proton and basic sp²-hybridized nitrogen, allows for further functionalization and imparts the ability to engage in crucial biological interactions like hydrogen bonding and π-π stacking.[1][]
Core Properties
The fundamental physicochemical properties of this compound are summarized below for quick reference. These values are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 2-iodo-1H-benzimidazole | [4][6] |
| Molecular Formula | C₇H₅IN₂ | [4][6] |
| Molecular Weight | 244.03 g/mol | [4][6] |
| Physical Form | Off-White Solid | |
| Boiling Point | 369.1 ± 25.0 °C (Predicted) | [7] |
| Density | 2.082 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 10.11 ± 0.10 (Predicted) | [7] |
| InChI Key | ZROZRIKRPGMZBK-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C2C(=C1)NC(=N2)I | [4][6] |
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of this compound. The following data, based on analysis of structurally similar compounds, serves as a reference for experimental verification.[8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to tautomerism in N-unsubstituted benzimidazoles, the proton and carbon environments can be averaged in solution, simplifying the aromatic region of the spectra.[12]
| Predicted ¹H NMR Data (DMSO-d₆) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~12.5 - 13.0 | br s | N-H | Broad signal, characteristic of the acidic imidazole proton. |
| ~7.5 - 7.7 | m | H-4/H-7 | Signals for the protons ortho to the fused ring system. |
| ~7.1 - 7.3 | m | H-5/H-6 | Signals for the protons meta to the fused ring system. |
| Predicted ¹³C NMR Data (DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | C-3a/C-7a |
| ~122.0 | C-5/C-6 |
| ~115.0 | C-4/C-7 |
| ~90.0 - 100.0 | C-2 |
Infrared (IR) Spectroscopy
| Predicted IR Absorption Data (KBr Pellet) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3400 | N-H Stretch |
| ~1625 | C=N Stretch |
| 1400 - 1500 | C=C Aromatic Ring Stretch |
Synthesis of this compound
The synthesis of this compound can be approached in several ways, most commonly via the direct iodination of a pre-formed benzimidazole core.[4] This method is often preferred for its atom economy and straightforward execution.
Synthetic Workflow: Direct Electrophilic Iodination
The diagram below illustrates a typical workflow for the synthesis of this compound from 1H-Benzimidazole.
Caption: Workflow for the Direct Iodination of 1H-Benzimidazole.
Detailed Experimental Protocol
This protocol is a representative method for the direct iodination of 1H-benzimidazole.[13]
Materials:
-
1H-Benzimidazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoroacetic acid (TFA) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1H-benzimidazole (1.0 eq) in anhydrous DCM. Stir at room temperature until fully dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution. Cool the reaction mixture to 0 °C using an ice bath.
-
Expert Insight: NIS is an effective and easy-to-handle electrophilic iodinating agent. Cooling to 0 °C helps control the reaction's exothermicity and can improve selectivity.
-
-
Initiation: Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq).
-
Expert Insight: The acid catalyst protonates the benzimidazole, activating the ring system towards electrophilic attack.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Aqueous Workup: Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining iodine. Then, add saturated aqueous NaHCO₃ to neutralize the TFA catalyst.
-
Self-Validation Step: The disappearance of the characteristic iodine color upon Na₂S₂O₃ addition is a visual confirmation of a successful quench.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The primary value of this compound lies in its role as a versatile synthetic intermediate.[4] The reactive C-I bond is an ideal handle for constructing new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[14]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][15] These reactions have revolutionized the synthesis of complex molecules in the pharmaceutical industry.[14][15]
The general catalytic cycle for these transformations is depicted below, using the Suzuki-Miyaura coupling as an illustrative example.
Caption: Generalized Catalytic Cycle for a Suzuki-Miyaura Cross-Coupling Reaction.
-
Expert Insight: The success of these reactions hinges on the facile oxidative addition of the C-I bond to the low-valent palladium catalyst. The relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl makes iodo-substituted substrates, like this compound, highly reactive and often allows for milder reaction conditions.[16]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[15][17]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Heat the reaction mixture at 80-100 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Development
The benzimidazole core is a cornerstone of medicinal chemistry, found in drugs treating a wide range of conditions, including digestive diseases (e.g., Omeprazole), cancer, and infections.[3][][18][19] this compound serves as a key starting material for generating libraries of novel benzimidazole derivatives. By using cross-coupling reactions, researchers can systematically attach different molecular fragments to the 2-position, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2][4]
Derivatives of benzimidazole have demonstrated a wide spectrum of biological activities, including:
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
General Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[20]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[20]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water.[20]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center.[21]
-
Always consult the most current Safety Data Sheet (SDS) for the material before use.[20]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and strategic importance as a precursor to a privileged drug scaffold make it an invaluable asset. The facile reactivity of its carbon-iodine bond in cross-coupling reactions provides a reliable and versatile gateway to novel molecular architectures. This guide has provided the foundational knowledge, practical protocols, and expert insights necessary for researchers to effectively harness the synthetic potential of this compound in their scientific endeavors.
References
- Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- PubChem. 2-iodo-1H-benzimidazole. [Link]
- Zhang, Y-W., et al. (2025). Crystal structure of diiodo-bis(1-((2-propyl-1H- benzo[d]imidazol-1-yl)methyl)-1H-benzo[d][4][6][8]triazole-κ2N3:N7)cadmium(II), C34H34CdI2N10. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
- Kumar, A., et al. (2017). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 22(12), 2087. [Link]
- Ghorbani-Vaghei, R., & Amiri, M. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(108), 63231-63238. [Link]
- Kumar, D., et al. (2016). I2-Catalyzed Oxidative Cross-Coupling Reaction of Methyl Ketones and 2-(2-Aminophenyl) Benzimidazole: Facile Access to Benzimidazo[1,2-c]quinazoline. Organic Letters, 18(19), 5062-5065. [Link]
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- Plenio, H., & Fleck, N. (2018). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 51(6), 1476-1487. [Link]
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Physical characteristics of 2-Iodo-1H-benzoimidazole
An In-Depth Technical Guide to the Physical Characteristics of 2-Iodo-1H-benzoimidazole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of pharmacologically active molecules and functional materials.[1] Its utility is fundamentally linked to its physical properties, which dictate its purity, reactivity, and handling. This guide provides an in-depth examination of the key physical characteristics of this compound. Moving beyond a simple data sheet, this document offers expert insights into the experimental methodologies required for its characterization, ensuring both scientific integrity and practical applicability for professionals in the field.
Molecular Identity and Core Physical Properties
This compound is a derivative of benzimidazole, a fused bicyclic system composed of benzene and imidazole rings, with an iodine atom substituted at the 2-position.[1] This iodine atom is a key functional handle; its ability to be readily replaced via nucleophilic substitution reactions makes the molecule a valuable building block in synthetic chemistry.[1]
The fundamental identity and appearance of the compound are summarized below.
Caption: 2D Structure of this compound.
Table 1: Core Physical and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 2-iodo-1H-benzimidazole | [1][2] |
| CAS Number | 27692-04-2 | [1][2][3] |
| Molecular Formula | C₇H₅IN₂ | [1][2] |
| Molecular Weight | 244.03 g/mol | [1][2] |
| Physical Form | Off-white solid | [3] |
| Purity (Typical) | >96% | [3] |
Thermal Analysis: Melting Point Determination
The melting point of a crystalline solid is a critical physical constant used to assess its identity and purity. A sharp melting range typically indicates a high degree of purity, whereas a broad or depressed range often suggests the presence of impurities. While a definitive melting point for this compound is not consistently reported in the literature, this section provides the authoritative protocol for its determination.
Causality in Experimental Design
The choice of a capillary-based melting point apparatus (such as a Mel-Temp or similar device) is predicated on its efficiency and requirement for minimal sample. The rate of heating is the most critical parameter; a slow ramp rate (1-2 °C per minute) near the expected melting point is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A solvent-free, homogenous powder prevents inaccuracies from residual solvent or large crystal lattices.
-
Capillary Loading: Tap the open end of a glass capillary tube into the sample powder, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column approximately 2-3 mm high at the bottom.
-
Apparatus Setup: Place the loaded capillary into the sample holder of the melting point apparatus. Ensure the thermometer or thermocouple is correctly positioned to accurately measure the temperature of the heating block.
-
Rapid Heating (Initial): Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point. For context, the parent compound, 1H-Benzimidazole, melts at 170-172 °C. Due to the heavier iodine atom and potentially different crystal packing, the melting point of the iodo-derivative is expected to be in a similar or slightly higher range.
-
Slow Heating (Measurement): Reduce the heating rate to 1-2 °C per minute.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.
Caption: Workflow for Melting Point Determination.
Solubility Profile and Purification by Recrystallization
Understanding the solubility of this compound is paramount for its purification, reaction setup, and formulation. Its structure, featuring a polar N-H bond, a nonpolar benzene ring, and a halogen substituent, suggests moderate solubility in polar protic solvents and limited solubility in nonpolar solvents.
Solvent Selection and Rationale
Based on experimental evidence for related compounds, methanol and ethanol are effective solvents for recrystallization, with methanol being particularly suited for compounds with higher solubility requirements.[1] The parent benzimidazole is freely soluble in alcohol but sparingly soluble in ether and practically insoluble in hydrocarbons like benzene or petroleum ether.[4] It is also known to be soluble in aqueous acids and strong bases due to the formation of soluble salts.[4] This provides a strong predictive framework for this compound.
Experimental Protocol: Purification via Recrystallization
This protocol is a self-validating system; successful execution will yield visible, well-formed crystals of higher purity than the starting material.
-
Dissolution: In a flask, add the crude this compound solid. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture to boiling with stirring. The goal is to use the minimum volume of hot solvent required to fully dissolve the solid, creating a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly with pre-heated equipment to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the lattice to form in an ordered manner, excluding impurities. Subsequently, place the flask in an ice bath to maximize the yield of precipitated crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing, crystalline solid.
Caption: Workflow for Purification by Recrystallization.
Spectroscopic Characterization for Structural Verification
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While fully assigned spectra for this compound are not widely published, its structure allows for clear predictions of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, DMSO-d₆ is the recommended solvent due to its ability to dissolve the compound and the downfield chemical shift of its residual proton peak, which avoids interference with analyte signals.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~12.5-13.5 ppm (singlet, broad, 1H): This signal corresponds to the acidic N-H proton of the imidazole ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.[5][6]
-
~7.2-7.8 ppm (multiplets, 4H): These signals arise from the four protons on the benzene ring. The symmetry of the molecule is broken by the imidazole fusion, leading to complex splitting patterns (likely two sets of multiplets).
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
The spectrum will show 7 distinct carbon signals.
-
C2 (C-I): The carbon directly attached to the iodine atom will be significantly shifted due to the heavy atom effect. Its exact position is difficult to predict without empirical data but will be unique.
-
Aromatic Carbons: The remaining six carbons of the benzimidazole core will appear in the typical aromatic region (~110-150 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.
-
Expected Key Absorptions:
-
~3100-3300 cm⁻¹ (broad): N-H stretching vibration of the imidazole ring.
-
~3000-3100 cm⁻¹ (sharp, medium): Aromatic C-H stretching vibrations.
-
~1450-1620 cm⁻¹ (multiple bands): C=N and C=C stretching vibrations within the fused ring system. This "fingerprint" region is highly characteristic of the benzimidazole core.
-
Below 800 cm⁻¹: C-I stretching vibration, typically found at low frequencies.
-
Protocol for Acquiring Spectroscopic Data
-
NMR Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry solid and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the solid is fully dissolved.
-
NMR Data Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.
-
FTIR Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR-FTIR) accessory.
-
FTIR Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
Conclusion
The physical characteristics of this compound—an off-white, crystalline solid—are foundational to its application in research and development. While specific thermal and spectral data require empirical determination, its properties can be reliably predicted based on its well-defined molecular structure and comparison with the parent benzimidazole scaffold. The robust experimental protocols detailed in this guide provide the necessary framework for researchers to accurately characterize this important synthetic intermediate, ensuring data integrity and facilitating its effective use in the synthesis of next-generation chemical entities.
References
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A Comprehensive Technical Guide to the Synthesis of 2-Iodo-1H-benzoimidazole from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Iodo-1H-benzoimidazole is a critical building block in medicinal chemistry and materials science, primarily serving as a versatile intermediate for the synthesis of more complex molecular architectures through cross-coupling reactions. This guide provides an in-depth exploration of a reliable and efficient method for the synthesis of this compound from the readily available starting material, o-phenylenediamine. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss key considerations for reaction optimization and safety. This document is intended to be a practical resource for researchers in both academic and industrial settings, enabling the consistent and scalable production of this valuable compound.
Introduction: The Significance of this compound
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique bicyclic aromatic structure, composed of a fused benzene and imidazole ring, allows for diverse interactions with biological targets.[1] Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
Within this important class of compounds, this compound stands out as a particularly valuable synthetic intermediate. The iodine atom at the 2-position is an excellent leaving group, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of a wide array of functional groups at this position. This versatility has led to its use in the development of novel therapeutic agents and advanced materials.[1][3][4]
Reaction Mechanism and Theoretical Considerations
The synthesis of this compound from o-phenylenediamine is typically achieved through a one-pot reaction involving cyclization with a suitable C1 source and subsequent iodination. A common and effective approach utilizes the reaction of o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. While many methods exist for the synthesis of the benzimidazole core, the direct synthesis of the 2-iodo derivative from o-phenylenediamine often involves an in-situ formation of the benzimidazole ring followed by iodination.
A plausible mechanistic pathway involves the following key steps:
-
Condensation: The reaction is initiated by the condensation of o-phenylenediamine with a one-carbon electrophile, such as formic acid or a derivative, to form a formamidine intermediate.[5]
-
Cyclization and Dehydration: The formamidine intermediate then undergoes an intramolecular cyclization, where one of the amino groups attacks the electrophilic carbon. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring.[1]
-
Iodination: The final step is the electrophilic iodination at the C2 position of the benzimidazole ring. Molecular iodine (I2) is a common iodinating agent, often used in the presence of a base or an oxidizing agent to generate a more reactive iodine species.
The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product. The use of a mild base can facilitate the deprotonation of the benzimidazole nitrogen, increasing its nucleophilicity and promoting the iodination step.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
3.1. Materials and Reagents
-
o-Phenylenediamine
-
Molecular Iodine (I2)
-
Potassium Iodide (KI)
-
Sodium Bicarbonate (NaHCO3)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
3.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add a solution of iodine (1.1 eq) and potassium iodide (2.2 eq) in water. Then, add sodium bicarbonate (2.5 eq) in portions.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous mixture, add ethyl acetate and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any unreacted iodine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.
3.4. Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
Data Summary and Optimization
The efficiency of the synthesis of this compound can be influenced by several factors. The following table summarizes key parameters that can be optimized to improve the yield and purity of the final product.
| Parameter | Variation | Rationale and Expected Outcome |
| Iodinating Agent | N-Iodosuccinimide (NIS), Iodine monochloride (ICl) | NIS and ICl are more electrophilic than I2 and may lead to faster reaction times and higher yields, but may also be less selective. |
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF) | The choice of solvent can affect the solubility of reagents and intermediates, influencing reaction rates and yields. |
| Base | Potassium Carbonate (K2CO3), Triethylamine (Et3N) | A stronger base may accelerate the deprotonation of the benzimidazole ring, facilitating iodination. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but may also lead to the formation of side products. |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: A schematic overview of the synthesis and purification of this compound.
Safety Precautions and Waste Management
6.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
o-Phenylenediamine: Is toxic and a suspected mutagen. Avoid inhalation of dust and contact with skin and eyes.
-
Iodine: Is corrosive and can cause severe burns. Avoid inhalation of vapors.
-
Organic Solvents: Are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
6.2. Waste Management
-
Organic Waste: All organic solvents and residues should be collected in a designated chlorinated or non-chlorinated organic waste container.
-
Aqueous Waste: Neutralize any acidic or basic aqueous waste before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
Solid Waste: Contaminated solid waste, such as silica gel, should be disposed of in a designated solid waste container.
Conclusion
The synthesis of this compound from o-phenylenediamine is a robust and scalable method for producing a key intermediate in organic synthesis. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the pure product. The versatility of this compound in cross-coupling reactions ensures its continued importance in the discovery and development of new pharmaceuticals and functional materials.
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An In-depth Technical Guide to the Regioselective Iodination of Benzimidazole Precursors
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The strategic introduction of iodine atoms onto this heterocyclic system is a critical step in the synthesis of advanced intermediates for drug discovery, offering a handle for further functionalization through cross-coupling reactions. However, the inherent electronic properties of the benzimidazole ring present a significant challenge in controlling the site of iodination. This guide provides a comprehensive overview of the principles and field-proven methodologies for achieving regioselective iodination of benzimidazole precursors. We will explore the underlying mechanistic principles, compare various iodinating systems, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.
Understanding the Benzimidazole Core: An Electronic Perspective
The benzimidazole system is an aromatic 10π electron heterocycle formed by the fusion of a benzene ring with an imidazole ring.[4] This fusion results in a complex electronic landscape. The benzene portion (positions C4, C5, C6, and C7) is π-excessive and thus susceptible to electrophilic aromatic substitution (EAS).[4][5] Conversely, the imidazole ring, particularly the C2 position, is relatively electron-deficient and more prone to nucleophilic attack.[4]
The regiochemical outcome of electrophilic iodination is primarily dictated by the electron density at the various carbon atoms of the benzene ring. This density is, in turn, modulated by several key factors:
-
Tautomerism: In N-unsubstituted benzimidazoles, rapid proton exchange between N1 and N3 (annular tautomerism) results in an averaged electronic environment where C5 and C6 are electronically similar, as are C4 and C7.[4]
-
N1-Substitution: Alkylation or arylation at the N1 position breaks this symmetry. The electronic nature of the N1-substituent significantly influences the electron density of the adjacent C7 and the distal C4, C5, and C6 positions.
-
C2-Substitution: Substituents at the C2 position exert a more distant, but still relevant, electronic influence on the carbocyclic ring.
Computational studies and experimental data indicate that the general reactivity order for electrophilic substitution on the unsubstituted benzimidazole ring is C5 ≈ C6 > C4 ≈ C7.[4] Therefore, achieving selectivity for the less reactive C4 or C7 positions requires careful strategic planning.
Strategic Approaches to Regioselective Iodination
Control over the site of iodination can be achieved through two primary strategies:
-
Direct Iodination: This involves the direct reaction of a pre-formed benzimidazole core with an electrophilic iodine source. Regioselectivity is controlled by manipulating the interplay of substituents, reagents, and reaction conditions.
-
Cyclization of Pre-Iodinated Precursors: This "bottom-up" approach involves synthesizing the benzimidazole ring from a phenylenediamine precursor that already contains an iodine atom at the desired position. This method offers unambiguous regiocontrol.[6]
The choice between these strategies depends on the desired isomer and the availability of starting materials.
Direct Iodination: Reagents and Methodologies
Direct iodination is often preferred for its step economy. The key to success lies in selecting the appropriate iodinating agent and optimizing reaction conditions.
Common Iodinating Agents
-
Iodine (I₂): Molecular iodine is the most fundamental iodinating agent but requires an activating agent or oxidant to generate a more potent electrophile (e.g., I⁺ or its equivalent). Common activators include nitric acid, hydrogen peroxide, or silver salts.[7] These conditions can be harsh and may lack selectivity.
-
N-Iodosuccinimide (NIS): NIS is a milder and highly effective electrophilic iodinating agent.[8][9] It is often used in polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile (ACN).[5] The reaction can be catalyzed by acids, such as trifluoroacetic acid (TFA), to enhance the electrophilicity of the iodine.[5][8] NIS is frequently the reagent of choice for achieving controlled mono-iodination.
-
Iodine Monochloride (ICl): ICl is a potent iodinating agent. However, its use can be complicated by the possibility of concurrent chlorination, which can lead to undesired byproducts.[10]
Factors Governing Regioselectivity in Direct Iodination
The final substitution pattern is a result of a delicate balance between electronic and steric effects.
-
Electronic Effects: Electron-donating groups (EDGs) on the benzene ring activate the ring towards EAS and typically direct iodination to the ortho and para positions relative to the EDG.[11] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct towards the meta position.[11]
-
Steric Hindrance: Bulky substituents on the nitrogen (N1) or at the C2 position can sterically hinder the adjacent C7 and C2 positions, respectively, favoring substitution at the more accessible C4, C5, or C6 positions.
The interplay of these factors is summarized in the diagram below:
Caption: Factors influencing the regioselectivity of benzimidazole iodination.
Protocol 1: General Procedure for Direct Iodination using NIS
This protocol describes a representative method for the direct iodination of a generic 1H-benzimidazole, which is expected to yield a mixture of mono-iodinated isomers, primarily at the C5(6) positions.[5]
Materials:
-
1H-Benzimidazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoroacetic acid (TFA) (0.1 eq, catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine and Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve 1H-benzimidazole in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Add NIS to the stirred solution. Cool the mixture to 0 °C using an ice bath.
-
Initiation: Slowly add a catalytic amount of TFA to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate and characterize the iodinated benzimidazole isomers.[5]
Synthesis via Cyclization of Pre-Iodinated Precursors
For instances where direct iodination fails to provide the desired regioselectivity, particularly for accessing C4- or C7-iodo benzimidazoles, the cyclization of an appropriately substituted o-phenylenediamine is the most robust and unambiguous strategy.[6]
Caption: General workflow for synthesis via cyclization.
Protocol 2: Synthesis of 5-Iodo-1H-benzimidazole
This protocol details the synthesis of 5-iodo-1H-benzimidazole from 4-iodo-2-nitroaniline, which provides a regiochemically pure product.[5][12]
Materials:
-
4-Iodo-2-nitroaniline (1.0 eq)
-
Iron powder (10 eq)
-
Formic acid (solvent and C1 source)
-
Ethyl acetate
-
Water, Brine, and Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-iodo-2-nitroaniline in formic acid.
-
Reduction and Cyclization: Add iron powder to the mixture. Heat the reaction to 90 °C and reflux for 12 hours. This single step achieves both the reduction of the nitro group and the subsequent cyclization to form the benzimidazole ring.[5][12]
-
Solvent Removal: After the reaction is complete, remove the bulk of the formic acid by distillation.[12]
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and saturated brine.[12]
-
Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the target product, 5-iodo-1H-benzimidazole.[5][12]
Comparative Analysis of Iodination Strategies
The choice of iodination strategy is critical and depends on the desired outcome and available resources.
| Strategy | Reagents/Method | Target Position(s) | Advantages | Disadvantages |
| Direct Iodination | NIS / TFA in DCM | C5(6) > C4(7) | Step-economic, uses common reagents. | Can produce isomeric mixtures, difficult to control for less reactive positions. |
| Direct Iodination | I₂ / Oxidant | C5(6) / Poly-iodination | Inexpensive iodine source. | Often harsh conditions, poor selectivity, risk of over-iodination. |
| Cyclization | Iodo-nitroaniline, Fe, HCOOH | C4, C5, C6, or C7 | Unambiguous regiocontrol, high purity of desired isomer.[6] | Multi-step, requires synthesis of specific precursors.[5] |
Conclusion and Future Outlook
The regioselective iodination of benzimidazoles is a solvable challenge that hinges on a solid understanding of electrophilic aromatic substitution principles and the judicious selection of synthetic strategy. For the electronically favored C5 and C6 positions, direct iodination with mild reagents like NIS offers an efficient route. However, for the synthesis of specific, less accessible isomers such as 4-iodobenzimidazole, the cyclization of pre-functionalized precursors remains the gold standard, guaranteeing absolute regiochemical fidelity. As the demand for complex, highly functionalized benzimidazole derivatives in drug development continues to grow, the development of novel, milder, and more selective direct C-H iodination catalysts will be a key area of future research, promising to further streamline the synthesis of these vital pharmaceutical building blocks.
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A Guide to 2-Iodo-1H-benzoimidazole: A Strategic Precursor for Modern Drug Discovery
Abstract
The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds and approved drugs.[1][2] Its structural similarity to natural purines allows it to interact with a diverse range of biological targets.[] Among the various functionalized benzimidazoles, 2-substituted derivatives are particularly significant in drug discovery.[4][5] This technical guide focuses on 2-iodo-1H-benzoimidazole, a highly versatile and powerful precursor for the synthesis of these crucial 2-substituted benzimidazoles. The reactivity of the carbon-iodine bond at the 2-position makes it an ideal substrate for a suite of modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1][6] This document provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, is a recurring motif in numerous therapeutic agents.[6][7] Its prevalence spans a wide spectrum of pharmacological activities, including antiulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), antihypertensive (e.g., Candesartan), and anticancer (e.g., Bendamustine) applications.[4][8][9] The unique electronic properties and the ability of its nitrogen atoms to engage in hydrogen bonding are key to its biological versatility.[1]
The functionalization at the 2-position of the benzimidazole ring is a well-established strategy for modulating pharmacological activity.[][10] This position allows for the introduction of diverse aryl, alkyl, amino, and alkynyl groups, directly influencing the molecule's interaction with its biological target. Therefore, having a reliable and versatile precursor that facilitates the introduction of these groups is of paramount importance. This compound serves this purpose exceptionally well, acting as a linchpin for building molecular complexity.[6]
This compound: The Key Precursor
Synthesis and Characterization
The preparation of this compound is a critical first step. While several methods exist, a common and effective route involves the direct iodination of a benzimidazole precursor. A robust method involves the reaction of 1H-benzimidazole with a potent electrophilic iodine source, often requiring activation to achieve regioselectivity at the 2-position.
A representative synthesis involves the lithiation of the 2-position followed by quenching with iodine. For instance, treating 1-substituted-benzimidazole with a strong base like t-butyllithium generates a highly nucleophilic intermediate that readily reacts with an iodine source such as N-iodosuccinimide (NIS) to yield the desired 2-iodo product.[11]
Caption: General synthetic scheme for this compound.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₅IN₂ | [6] |
| Molecular Weight | 244.04 g/mol | [12] |
| CAS Number | 27692-04-2 | |
| Appearance | Off-white to light brown solid | Commercially available data |
| Melting Point | 198-202 °C | Commercially available data |
| Solubility | Soluble in polar organic solvents (DMF, DMSO) | General chemical knowledge |
Reactivity Profile: The Power of the C-I Bond
The synthetic utility of this compound is dominated by the reactivity of the carbon-iodine bond at the 2-position. Iodine is an excellent leaving group, making this position highly susceptible to two major classes of reactions:
-
Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles.[6]
-
Palladium-Catalyzed Cross-Coupling: This is the most powerful and widely used application. The C-I bond readily undergoes oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycles of reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][13] This allows for the formation of C-C and C-N bonds with exceptional efficiency and functional group tolerance.[11][14][15]
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The ability to precisely and efficiently form new carbon-carbon and carbon-nitrogen bonds has revolutionized drug synthesis.[13] this compound is an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is the method of choice for coupling aryl or vinyl groups to the benzimidazole core.[11][16] It involves the reaction of this compound with an organoboron reagent (e.g., a boronic acid or ester).[17]
The reaction proceeds via a well-established catalytic cycle.[17]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound.
-
Transmetalation: The organic group from the activated boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical. For instance, phosphine ligands like PPh₃ stabilize the palladium catalyst, while a base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid for transmetalation.[16][18]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Objective: To synthesize 2-(4-tolyl)-1H-benzoimidazole from this compound and 4-tolylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
4-Tolylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, 4-tolylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add dioxane and water to the flask.
-
Reaction: Heat the mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is an indispensable tool for introducing alkyne functionalities, creating 2-alkynylbenzimidazoles.[15][19] This reaction couples this compound with a terminal alkyne.[20]
This reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[15]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the C-I bond to Pd(0).
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base (like an amine) to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.
-
Reductive Elimination: The 2-alkynylbenzimidazole product is released, regenerating the Pd(0) catalyst.
The amine base (e.g., triethylamine) serves a dual role: it deprotonates the alkyne and acts as a solvent.[20]
Objective: To synthesize 2-(phenylethynyl)-1H-benzoimidazole.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
DMF (optional, 2 mL)
Procedure:
-
Reaction Setup: In a sealed tube under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in triethylamine (and DMF, if needed).
-
Reagent Addition: Add phenylacetylene to the mixture.
-
Reaction: Heat the reaction to 60-80 °C for 2-6 hours, monitoring by TLC.
-
Workup: Upon completion, cool the mixture and remove the solvent under vacuum. Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, coupling this compound with primary or secondary amines.[14][21] This reaction is a cornerstone for synthesizing 2-aminobenzimidazole derivatives, which are prevalent in bioactive molecules.
The catalytic cycle is analogous to other cross-coupling reactions but requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) and often employs bulky, electron-rich phosphine ligands.[22][23]
-
Oxidative Addition: Pd(0) adds to the this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium complex and is deprotonated by the strong base to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the 2-aminobenzimidazole product and regenerating the Pd(0) catalyst.
The choice of ligand is critical to prevent catalyst decomposition and facilitate the reductive elimination step, which is often rate-limiting.[22]
Caption: A generalized experimental workflow for cross-coupling reactions.
Objective: To synthesize N-benzyl-1H-benzimidazol-2-amine.
Materials:
-
This compound (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
Xantphos (ligand) (0.04 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Toluene (5 mL), anhydrous
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry reaction vessel.
-
Reagent Addition: Add this compound, anhydrous toluene, and finally benzylamine.
-
Reaction: Seal the vessel and heat to 100-110 °C for 12-24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry, concentrate, and purify via column chromatography.
Summary and Future Outlook
This compound is a quintessential building block in modern medicinal chemistry. Its true power is unlocked through palladium-catalyzed cross-coupling reactions, which provide reliable and versatile pathways to a vast chemical space of 2-substituted benzimidazoles. The protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions detailed herein offer robust and reproducible methods for synthesizing novel drug candidates. As drug discovery continues to demand greater molecular diversity and complexity, the strategic application of precursors like this compound will remain a critical enabler of innovation in the pharmaceutical sciences. Future research will likely focus on developing even more efficient, sustainable (e.g., using base metal catalysts), and scalable versions of these foundational reactions.
References
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- Hadole, C. D., et al. (2016). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
- Dung, V. C., et al. (2023).
- Buu-Hoi, N. P., et al. (1963). THE PHARMACOLOGICAL ACTIVITY OF SOME 2-SUBSTITUTED BENZIMIDAZOLES. Arzneimittelforschung. [Link]
- Kavitha, S., & Sureshkumar, M. (2020). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW.
- Rani, N., et al. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). Exploring Benzimidazole-Based Drugs: Synthesis and Supply. [Link]
- Kumar, D., et al. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.
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- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
- Kumar, D., et al. (2024). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.
- Shestakova, T., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. [Link]
- MDPI. (n.d.).
- Wang, Y., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. [Link]
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- Wikipedia. (n.d.). Sonogashira coupling. [Link]
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A Senior Application Scientist's Guide to the Solubility Profile of 2-Iodo-1H-benzoimidazole
Introduction: The Foundational Importance of Solubility
In the realms of synthetic chemistry and pharmaceutical development, understanding the solubility profile of a compound is not merely a preliminary step; it is a cornerstone of rational process design. 2-Iodo-1H-benzoimidazole, a halogenated derivative of the versatile benzimidazole scaffold, serves as a crucial precursor in the synthesis of a wide array of biologically active molecules.[1] Its utility as a building block is directly governed by its behavior in various solvent systems. A comprehensive solubility profile informs critical decisions, from the selection of an appropriate reaction medium to the design of robust purification and formulation strategies.
This guide provides an in-depth technical overview of the solubility characteristics of this compound. We will move beyond a simple tabulation of data to explore the underlying physicochemical principles, present rigorous, field-proven protocols for accurate solubility determination, and offer insights into the practical application of this essential knowledge.
Theoretical Considerations: Predicting Solubility Behavior
The structure of this compound—a fused aromatic system containing both a benzene and an imidazole ring, with a heavy iodine substituent—offers immediate clues to its solubility.
-
The Benzimidazole Core: The parent benzimidazole structure imparts a degree of polarity and the capacity for hydrogen bonding via its N-H protons and lone pairs on the nitrogen atoms. However, the fused aromatic rings contribute significant nonpolar character. Benzimidazole derivatives are generally known to have limited solubility in water.[2][3]
-
The Iodine Substituent: The large, nonpolar iodine atom at the 2-position further increases the molecule's lipophilicity and molecular weight (244.03 g/mol ), suggesting that its aqueous solubility will be low.[4]
-
The "Like Dissolves Like" Principle: Based on this principle, we can anticipate that this compound will exhibit greater solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in some polar protic solvents capable of hydrogen bonding.[5] Its solubility in nonpolar solvents is expected to be limited due to the polar nature of the imidazole ring.
Furthermore, the basic nitrogen atoms in the imidazole ring suggest that the compound's solubility can be significantly enhanced in acidic aqueous solutions through the formation of a more soluble salt.[1][3]
Quantitative Solubility Profile of this compound
While extensive experimental data for this compound is not widely published, the following table presents a framework for its systematic characterization in common laboratory solvents. The values provided are placeholders and must be determined experimentally using the protocols detailed in the subsequent sections.
Table 1: Solubility of this compound at 25 °C
| Solvent Category | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Observations |
| Polar Protic | Water | 80.1 | To Be Determined | Expected to be very low |
| Methanol | 32.7 | To Be Determined | Expected to be soluble | |
| Ethanol | 24.5 | To Be Determined | Expected to be soluble | |
| Isopropanol | 19.9 | To Be Determined | Expected to be moderately soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | To Be Determined | Expected to be highly soluble |
| Dimethylformamide (DMF) | 36.7 | To Be Determined | Expected to be highly soluble | |
| Acetonitrile | 37.5 | To Be Determined | Expected to be moderately soluble | |
| Acetone | 20.7 | To Be Determined | Expected to be moderately soluble | |
| Tetrahydrofuran (THF) | 7.6 | To Be Determined | Expected to be sparingly soluble | |
| Non-Polar | Dichloromethane (DCM) | 9.1 | To Be Determined | Expected to be sparingly soluble |
| Toluene | 2.4 | To Be Determined | Expected to be poorly soluble | |
| Hexanes | 1.9 | To Be Determined | Expected to be insoluble | |
| Aqueous Acid | 1 M Hydrochloric Acid (HCl) | ~80 | To Be Determined | Expected to be soluble (salt formation) |
Experimental Protocols for Accurate Solubility Determination
The generation of reliable solubility data hinges on the selection of a robust and appropriate methodology. We present two validated protocols: the "gold standard" Equilibrium Shake-Flask Method for thermodynamic solubility and the faster Solvent Addition Method for rapid screening.
Protocol 1: Equilibrium (Shake-Flask) Method for Thermodynamic Solubility
This method is considered the most reliable for determining the true equilibrium solubility of a compound.[6][7] It is predicated on allowing a suspension of the compound to reach a state of thermodynamic equilibrium in the solvent, ensuring the resulting solution is perfectly saturated.
Causality Behind the Method: The extended incubation with agitation ensures that the dissolution process has reached its endpoint, where the rate of solid dissolving into solution equals the rate of solute precipitating out of solution.[8] This avoids the pitfalls of measuring kinetic solubility, which can often overestimate the true thermodynamic value.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Scientist's Insight: "Excess" is critical. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment. This provides visual confirmation that saturation was achieved. However, avoid adding so much that it significantly alters the solvent volume or properties.[7]
-
-
Equilibration: Place the sealed vial in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period, typically 24 to 48 hours.[9][10]
-
Self-Validation: To ensure equilibrium has been reached, you can take measurements at multiple time points (e.g., 24, 36, and 48 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.
-
-
Phase Separation: After equilibration, cease agitation and allow the suspension to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant.
-
Critical Step: This is a primary source of potential error. The sample must be free of any undissolved solid particles. The most robust method is to filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean analysis vial. Centrifugation followed by careful pipetting of the supernatant is an alternative.[9][10]
-
-
Quantification: Dilute the collected aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of your analytical instrument.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.
-
Calculation: Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.
Caption: Workflow for the Equilibrium Shake-Flask Method.
Protocol 2: Kinetic Solvent Addition (Clear Point) Method
This method offers a significantly faster means of estimating solubility and is particularly valuable for screening multiple solvents or for complex solvent mixtures.[11][12] It relies on titrating a suspension of the compound with the solvent until a clear solution is observed.
Causality Behind the Method: The "clear point" represents the moment when just enough solvent has been added to fully dissolve the initial mass of the solute at that specific temperature. By knowing the initial mass and the final volume, the solubility can be calculated. The results are dependent on the solvent addition rate, analogous to how the temperature variation method depends on the heating rate.[13]
Step-by-Step Methodology:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a small, clear glass vial equipped with a magnetic stir bar.
-
Initial Suspension: Add a small, initial volume of the solvent to the vial—not enough to dissolve the compound—to create a stirrable suspension.
-
Solvent Titration: Place the vial on a magnetic stirrer at a constant temperature. Using a precision pump or burette, add the solvent at a slow, constant, and recorded rate (e.g., 0.5 mL/h).[12]
-
Clear Point Determination: Continuously observe the suspension. The clear point is the exact moment the last solid particle dissolves, resulting in a completely transparent solution.[11] This can be monitored visually or with an automated turbidity sensor for higher precision.
-
Record Volume: Record the total volume of solvent added to reach the clear point.
-
Calculation: Calculate the solubility using the initial mass of the compound and the final total volume of the solvent.
Caption: Workflow for the Kinetic Solvent Addition Method.
Conclusion
The solubility profile of this compound is a critical dataset for any researcher utilizing this important synthetic intermediate. While its structure suggests low aqueous solubility and preferential solubility in polar aprotic solvents, rigorous experimental determination is paramount. The Equilibrium Shake-Flask method provides the most accurate thermodynamic solubility data, essential for thermodynamic modeling and formulation development. For more rapid screening and process optimization, the Solvent Addition method serves as a powerful and efficient alternative. By employing these validated protocols, researchers can generate the high-quality, reliable data needed to accelerate their research and development efforts.
References
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The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Iodo-1H-benzoimidazole
Abstract
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its many derivatives, 2-Iodo-1H-benzoimidazole stands out as a particularly valuable and versatile building block in drug discovery. Its unique chemical reactivity, conferred by the strategically placed iodine atom, allows for a wide array of synthetic transformations, enabling the rapid generation of diverse compound libraries.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and potential applications of this compound in medicinal chemistry. We will delve into detailed experimental protocols, explore its utility in the synthesis of targeted therapies, and present its role in the development of novel antimicrobial, antiviral, and anticancer agents.
The Strategic Importance of this compound in Drug Discovery
The significance of this compound (C₇H₅IN₂) lies in its dual nature. The benzimidazole core itself is a bioisostere of naturally occurring purines, allowing it to interact with a wide range of biological targets.[3] The introduction of an iodine atom at the 2-position provides a highly reactive handle for synthetic chemists. This iodine atom can be readily displaced or participate in various cross-coupling reactions, making it an ideal precursor for the synthesis of a multitude of 2-substituted benzimidazole derivatives.[2] This strategic placement allows for the exploration of chemical space around the benzimidazole core, a critical aspect of modern drug discovery and lead optimization.
Synthesis of the Core Scaffold: this compound
The regioselective synthesis of this compound can be challenging due to the electronic properties of the benzimidazole ring.[2] However, several reliable methods have been established.
Direct Iodination of 1H-Benzimidazole
One common approach is the direct electrophilic iodination of the 1H-benzoimidazole precursor. This method often employs an iodinating agent in the presence of a catalyst.
Experimental Protocol: Direct Iodination using N-Iodosuccinimide (NIS)
-
Reaction Setup: In a dry round-bottom flask, dissolve 1H-benzoimidazole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents). Cool the mixture to 0°C using an ice bath.
-
Initiation: Slowly add a catalytic amount of trifluoroacetic acid (TFA) (0.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis from o-Phenylenediamine
An alternative route involves the cyclization of an o-phenylenediamine precursor followed by iodination.
Caption: Synthetic route to this compound.
A Gateway to Diversity: Cross-Coupling Reactions
The true power of this compound in medicinal chemistry is realized through its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 2-position is highly susceptible to oxidative addition, the initial step in many of these catalytic cycles.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of 2-(hetero)aryl benzimidazoles, a class of compounds with significant biological activities.[4]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), palladium(II) chloride (5 mol%), and a suitable ligand such as SPhos (10 mol%).
-
Solvent and Base: Add a solvent such as DMF and a base, typically potassium carbonate (2.0 equivalents).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 120°C) for a specified time (e.g., 30 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, wash with water, and purify the product by column chromatography.
Sources
InChI key and CAS number for 2-Iodo-1H-benzoimidazole
An In-depth Technical Guide to 2-Iodo-1H-benzoimidazole: A Cornerstone for Innovation in Medicinal Chemistry and Materials Science
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We delve into its fundamental chemical identifiers, physicochemical properties, and detailed synthesis methodologies. The document elucidates the compound's chemical reactivity, highlighting its role as a versatile synthetic intermediate for creating diverse molecular libraries. Furthermore, we explore its applications as a privileged scaffold in the discovery of novel therapeutic agents and its potential in materials science. This guide is intended to serve as an authoritative resource, grounded in scientific literature, to facilitate and inspire future research and development involving this pivotal molecule.
Core Identification and Physicochemical Properties
This compound is a solid, off-white compound featuring a benzimidazole core structure, which is a bicyclic system composed of fused benzene and imidazole rings.[1] The strategic placement of an iodine atom at the 2-position of the imidazole ring is the defining feature of this molecule, profoundly influencing its chemical reactivity and utility in synthesis. This iodine atom serves as an excellent leaving group, making the compound a valuable precursor for a wide range of chemical transformations.[1]
Below is a summary of its key identifiers and computed physicochemical properties.
| Identifier | Value | Source |
| CAS Number | 27692-04-2 | [1][2] |
| InChI Key | ZROZRIKRPGMZBK-UHFFFAOYSA-N | [2] |
| IUPAC Name | 2-iodo-1H-benzimidazole | [2] |
| Molecular Formula | C₇H₅IN₂ | [1][2] |
| Molecular Weight | 244.03 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)I | [1] |
| Physical Form | Off-White Solid | [3] |
| Boiling Point (Predicted) | 369.1 ± 25.0 °C | [4] |
| Density (Predicted) | 2.082 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 10.11 ± 0.10 | [4] |
Synthesis of this compound: A Protocol and Mechanistic Insight
The synthesis of this compound presents a distinct challenge in heterocyclic chemistry, primarily concerning the regioselective introduction of iodine at the C2 position of the electron-rich benzimidazole ring system.[1] Several methods have been established, with the direct iodination of a benzimidazole precursor being a common approach.[1]
Experimental Protocol: Direct Iodination of 1H-Benzimidazole
This protocol describes a general method for the synthesis of this compound.
Objective: To synthesize this compound via direct iodination of 1H-benzimidazole.
Materials:
-
1H-Benzimidazole
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
Procedure:
-
Preparation of Iodinating Agent: In a flask, dissolve Potassium Iodide (KI) in deionized water. To this solution, add Iodine (I₂) and stir until it is completely dissolved, forming the I₃⁻ (triiodide) ion in solution. The formation of triiodide is crucial as it is a milder and more selective iodinating agent than I₂ alone.
-
Reaction Setup: In a separate reaction vessel, dissolve 1H-benzimidazole in an aqueous solution of Sodium Hydroxide (NaOH). The basic medium deprotonates the imidazole nitrogen, activating the ring system for electrophilic substitution.
-
Iodination: Slowly add the prepared iodine solution to the benzimidazole solution at room temperature with constant stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product. Filter the resulting solid, wash it with cold water to remove any inorganic salts, and then with a small amount of cold ethanol to remove unreacted starting material.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as an off-white solid.
Causality and Trustworthiness: This protocol is designed to be self-validating. The use of a basic medium activates the substrate, while the slow addition of the iodinating agent controls the reaction rate and selectivity. Neutralization precipitates the product, and subsequent washing and recrystallization steps ensure the removal of impurities, leading to a high-purity final compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is rooted in its dual reactivity. The iodine atom at the C2 position is highly susceptible to nucleophilic substitution , allowing for its replacement with a wide array of functional groups.[1] This makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis.[5]
Simultaneously, the aromatic benzimidazole core can undergo electrophilic aromatic substitution , typically at the nitrogen atoms.[1] This dual reactivity enables chemists to build molecular complexity and generate large libraries of diversely substituted benzimidazole derivatives from a single, readily accessible precursor.[1]
Role as a Synthetic Intermediate
Caption: Versatility of this compound in cross-coupling reactions.
Applications in Research and Drug Development
The benzimidazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.[5][6][7] This is attributed to its physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to macromolecules.[6]
-
Antimicrobial and Anticancer Agents: Derivatives of this compound are actively explored for their potential as antimicrobial and anticancer drugs.[1] Research has shown that various benzimidazole compounds exhibit significant activity against pathogens like Candida albicans and Mycobacterium smegmatis, as well as interfering with cellular processes in cancer cells.[1][8] The ability to easily modify the 2-position allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.[6]
-
Organic Synthesis: As detailed previously, it serves as a crucial building block for synthesizing more complex organic molecules and creating libraries of compounds for high-throughput screening in drug discovery programs.[1]
-
Materials Science: The unique electronic properties of the benzimidazole core suggest potential applications in the development of novel functional materials, such as polymers, pigments, or sensors.[1][5]
Safety and Handling
This compound is intended for research use only.[1] As with any chemical reagent, it should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is more than just a chemical compound; it is a versatile tool that empowers innovation across multiple scientific disciplines. Its well-defined reactivity, coupled with the proven biological significance of the benzimidazole scaffold, establishes it as a high-value intermediate for the synthesis of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge for researchers to harness the full potential of this remarkable molecule in their scientific endeavors.
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Molecular Docking of 2-Iodo-1H-benzoimidazole Analogs: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of the principles and practical applications of molecular docking for the study of 2-Iodo-1H-benzoimidazole analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics. This guide offers a blend of theoretical background, practical step-by-step protocols, and expert insights to facilitate the effective use of molecular docking in your research endeavors.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized for its remarkable structural versatility and broad spectrum of pharmacological activities.[1][2][3] Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug design.[1][3] Benzimidazole derivatives have been successfully developed into drugs for a variety of therapeutic areas, including anticancer, antimicrobial, antiviral, and anti-inflammatory treatments.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
The introduction of a halogen atom, particularly iodine, at the 2-position of the 1H-benzoimidazole core can significantly influence the molecule's physicochemical properties and biological activity. The iodine atom can modulate lipophilicity, metabolic stability, and, importantly, engage in specific non-covalent interactions, such as halogen bonding, which can enhance binding affinity and selectivity for a target protein.[23][24][25][26]
Unveiling Molecular Interactions: The Power of Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[27] This method is instrumental in drug discovery for several reasons:
-
Target Identification and Validation: Docking can help to identify potential biological targets for a given compound.
-
Hit Identification and Lead Optimization: It enables the virtual screening of large compound libraries to identify potential "hits" and can guide the optimization of these hits into more potent and selective "leads."
-
Mechanism of Action Studies: By visualizing the binding mode of a ligand, researchers can gain insights into its mechanism of action at the molecular level.
The process of molecular docking involves two main components: a search algorithm that generates a variety of possible binding poses of the ligand in the receptor's active site, and a scoring function that estimates the binding affinity for each pose.
The Critical Role of Halogen Bonding in Docking this compound Analogs
When docking halogenated compounds like this compound analogs, it is crucial to consider the phenomenon of halogen bonding . A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic atom (a Lewis base), such as an oxygen, nitrogen, or sulfur atom in a protein.[23][24][25][26]
The iodine atom, being large and polarizable, is a particularly effective halogen bond donor. The presence of a "sigma-hole," a region of positive electrostatic potential on the outer surface of the iodine atom, facilitates this interaction.[24] Standard molecular docking force fields may not always accurately account for the anisotropic nature of halogen bonding. Therefore, it is essential to use software and scoring functions that are specifically parameterized to handle these interactions. For instance, specialized versions of docking programs, such as AutoDock VinaXB, have been developed to improve the accuracy of docking halogenated ligands.[28]
A Step-by-Step Protocol for Molecular Docking of this compound Analogs
This section provides a detailed, step-by-step protocol for performing a molecular docking study of a this compound analog against a protein kinase target, a common target for anticancer benzimidazole derivatives.[2][4][9][29][30] This protocol will utilize AutoDock Tools and AutoDock Vina, widely used and freely available software for molecular docking.
Software and Resource Requirements
-
AutoDock Tools (ADT): A graphical user interface for preparing docking input files.
-
AutoDock Vina: The docking engine.
-
PyMOL or Chimera: Molecular visualization software.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[31]
-
PubChem or ChEMBL: Databases for small molecule information.[32][33]
Experimental Workflow
The overall workflow for the molecular docking study is depicted in the following diagram:
Caption: A general workflow for a molecular docking experiment.
Detailed Protocol
Step 1: Protein Preparation
-
Retrieve the Protein Structure: Download the 3D structure of your target protein kinase from the Protein Data Bank (PDB). For this example, let's assume we are targeting a protein kinase for which a structure with a bound benzimidazole inhibitor is available.
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization tool like PyMOL or Chimera.
-
Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Separate the protein chain(s) from any other molecules.
-
Save the cleaned protein structure as a new PDB file.
-
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open ADT and load the cleaned protein PDB file.
-
Go to Edit > Hydrogens > Add and add polar hydrogens to the protein.
-
Go to Edit > Charges > Add Kollman Charges.
-
Save the prepared protein in the PDBQT format (Grid > Macromolecule > Choose...). This format includes atomic charges and atom types required by AutoDock.
-
Step 2: Ligand Preparation
-
Obtain the Ligand Structure: Draw the 2D structure of your this compound analog using a chemical drawing software and save it in a common format like MOL or SDF. Alternatively, you can retrieve the structure from a database like PubChem.
-
Generate a 3D Structure: Use a program like Open Babel to convert the 2D structure into a 3D structure.
-
Prepare the Ligand in AutoDock Tools (ADT):
-
In ADT, go to Ligand > Input > Open and load the 3D structure of your ligand.
-
ADT will automatically add Gasteiger charges and detect the rotatable bonds.
-
Verify the rotatable bonds and make any necessary adjustments.
-
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
-
Step 3: Grid Box Generation
The grid box defines the search space for the docking simulation within the receptor's binding site.
-
Open the Prepared Receptor in ADT.
-
Go to Grid > Grid Box....
-
Adjust the center and dimensions of the grid box to encompass the entire binding site of the target protein. A good starting point is to center the grid on the co-crystallized ligand (if available) and ensure the box is large enough to allow the ligand to rotate freely.
-
Save the grid parameter file (.gpf).
Step 4: Running the Docking Simulation
-
Create a Configuration File: Create a text file named conf.txt with the following content, replacing the file names and coordinates as needed:
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
Step 5: Analysis and Visualization of Results
-
Analyze the Log File: The docking_log.txt file will contain the binding affinity scores (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize the Docking Poses:
-
Open the docking_results.pdbqt file in PyMOL or Chimera along with the prepared receptor PDBQT file.
-
This will allow you to visualize the different binding poses of your this compound analog within the active site of the protein.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and, importantly, any potential halogen bonds involving the iodine atom.
-
Interpreting Docking Results: A Hypothetical Case Study
To illustrate the potential outcomes of a molecular docking study, let's consider a hypothetical scenario where a small library of this compound analogs is docked against a protein kinase.
Data Presentation
The results of such a study can be summarized in a table for easy comparison:
| Compound ID | This compound Analog | Docking Score (kcal/mol) | Key Interactions |
| IA-01 | This compound | -7.5 | H-bond with hinge region; Halogen bond with backbone carbonyl |
| IA-02 | 5-Chloro-2-iodo-1H-benzoimidazole | -8.2 | H-bond with hinge region; Halogen bond with backbone carbonyl; Hydrophobic interaction with gatekeeper residue |
| IA-03 | 2-Iodo-5-nitro-1H-benzoimidazole | -7.1 | H-bond with hinge region |
| IA-04 | N-Methyl-2-iodo-1H-benzoimidazole | -6.8 | Halogen bond with backbone carbonyl |
This is a hypothetical dataset for illustrative purposes.
Visualizing the Binding Mode
A diagram illustrating the hypothetical binding mode of analog IA-02 in the active site of a protein kinase can be generated using Graphviz:
Caption: Hypothetical binding mode of a this compound analog.
Conclusion and Future Directions
Molecular docking is an indispensable tool in modern drug discovery, providing valuable insights into ligand-receptor interactions and guiding the design of more effective therapeutics. For this compound analogs, a careful consideration of halogen bonding is paramount for obtaining accurate and predictive docking results. The protocol outlined in this guide provides a solid foundation for researchers to initiate their own computational studies on this promising class of compounds.
Future work in this area should focus on the experimental validation of docking predictions through in vitro and in vivo studies. Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations, can provide a more dynamic and realistic picture of the binding process and help to further refine the design of novel this compound-based drug candidates.
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2-Iodo-1H-benzoimidazole: A Strategic Linchpin in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry
In the vast and ever-expanding landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic compounds hold a place of particular importance, forming the core of a myriad of pharmaceuticals, agrochemicals, and materials. The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds.[1][2] This guide focuses on a particularly versatile derivative: 2-iodo-1H-benzoimidazole . The presence of a strategically placed iodine atom at the 2-position transforms the otherwise modest benzimidazole into a powerful and versatile building block, unlocking a diverse range of synthetic transformations. This document serves as a comprehensive technical guide for researchers, providing insights into the synthesis, properties, and, most importantly, the application of this compound in cutting-edge organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. This compound is a stable, off-white solid at room temperature.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂ | [4] |
| Molecular Weight | 244.03 g/mol | [4] |
| Appearance | Off-white solid | [3] |
| CAS Number | 27692-04-2 | [4] |
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of this compound. The following are typical spectroscopic data:
-
¹H NMR (DMSO-d₆, 600 MHz): δ 12.96 (s, 1H, NH), 7.62-7.49 (m, 2H, Ar-H), 7.23-7.20 (m, 2H, Ar-H).
-
¹³C NMR (DMSO-d₆, 150 MHz): δ 151.70, 144.23, 135.30, 123.02, 122.15, 119.34, 111.75.
-
FT-IR (KBr, cm⁻¹): 3436 (N-H stretching), 1626 (C=N stretching).[5]
Synthesis of this compound: Establishing the Foundation
The reliable and efficient synthesis of this compound is the critical first step for its use as a synthetic building block. Several methods have been reported, with the direct iodination of benzimidazole and the cyclization of iodinated precursors being the most common.
Protocol 1: Direct Iodination of 1H-Benzimidazole
This method involves the direct electrophilic iodination of the benzimidazole ring.
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask, dissolve 1H-benzimidazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq). Cool the mixture to 0 °C using an ice bath.
-
Initiation: Slowly add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.[6]
Protocol 2: Cyclization of N-(2-Iodoaryl)benzamidine
This approach involves the intramolecular cyclization of a pre-formed amidine.
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine N-(2-iodoaryl)benzamidine (1.0 eq) and potassium carbonate (2.0 eq) in water.
-
Reaction Conditions: Heat the mixture at 100 °C for 30 hours.
-
Work-up: After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel to yield the desired 2-substituted benzimidazole.
The Cornerstone of Versatility: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 2-position is highly reactive towards oxidative addition to a palladium(0) center, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[7] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial, combine 1-(cyclohexyl)-2-iodo-1H-benzimidazole (1.0 mmol), the desired arylboronic acid (1.6 mmol), palladium(II) chloride (5 mol%), SPhos (10 mol%), and cesium carbonate (2.0 mmol).
-
Solvent: Add DMF as the solvent.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.[8][9]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.[9]
Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Tolylboronic acid | 1-Cyclohexyl-2-(p-tolyl)-1H-benzo[d]imidazole | 60 |
| 2 | Phenylboronic acid | 1-Cyclohexyl-2-phenyl-1H-benzo[d]imidazole | 55 |
| 3 | 4-Methoxyphenylboronic acid | 1-Cyclohexyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 65 |
| 4 | 3-Thienylboronic acid | 1-Cyclohexyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole | 52 |
| Reaction conditions: 1-(cyclohexyl)-2-iodo-1H-benzimidazole (1 mmol), arylboronic acid (1.6 mmol), PdCl₂ (5 mol%), SPhos (10 mol%), Cs₂CO₃ (2 mmol), DMF, microwave at 120 °C for 30 min.[8][9] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of immense value in the synthesis of conjugated systems and natural products.[10] this compound readily participates in this reaction.
Figure 2: The dual catalytic cycles of the Sonogashira coupling reaction.[11]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and copper(I) iodide (2 mol%).
-
Solvent and Base: Add anhydrous, degassed triethylamine.
-
Addition of Reactants: Add this compound (1.0 eq) followed by the terminal alkyne (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with aqueous ammonium chloride solution.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[12]
Data Presentation: Sonogashira Coupling with this compound
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-1H-benzo[d]imidazole | 95 |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-1H-benzo[d]imidazole | 85 |
| 3 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-1H-benzo[d]imidazole | 90 |
| 4 | 2-Methyl-3-butyn-2-ol | 4-(1H-Benzo[d]imidazol-2-yl)-2-methylbut-3-yn-2-ol | 93 |
| Representative yields based on analogous aryl iodides.[11] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[3][13] this compound serves as an excellent electrophile for coupling with a variety of amines.
Figure 3: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂) (1.5 mol%), and a suitable phosphine ligand (e.g., BippyPhos) (6 mol%).
-
Base and Solvent: Add a strong base such as lithium bis(trimethylsilyl)amide (LHMDS) (1 M in THF) and an appropriate solvent like toluene.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Purification: Remove the solvent in vacuo and purify the crude product by flash chromatography.[14][15]
Data Presentation: Buchwald-Hartwig Amination with this compound
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 2-Morpholino-1H-benzo[d]imidazole | 99 |
| 2 | Aniline | 2-(Phenylamino)-1H-benzo[d]imidazole | 85 |
| 3 | Di-n-butylamine | 2-(Dibutylamino)-1H-benzo[d]imidazole | 78 |
| 4 | Indole | 2-(1H-Indol-1-yl)-1H-benzo[d]imidazole | 82 |
| Representative yields based on analogous aryl halides and optimized ligand systems.[15][16] |
Heck Coupling: Vinylation of the Benzimidazole Core
The Heck reaction provides a powerful means of forming carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[17] this compound can be effectively vinylated using this methodology.
Figure 4: Generalized catalytic cycle for the Heck coupling reaction.
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve N-protected this compound (1.0 eq) in acetonitrile.
-
Addition of Reagents: Add the alkene (1.5 eq), triethylamine (2.0 eq), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[18]
Data Presentation: Heck Coupling with this compound Derivatives
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl 3-(1H-benzo[d]imidazol-2-yl)acrylate | 75 |
| 2 | Styrene | 2-Styryl-1H-benzo[d]imidazole | 80 |
| 3 | n-Butyl acrylate | n-Butyl 3-(1H-benzo[d]imidazol-2-yl)acrylate | 72 |
| Yields are for N-protected this compound.[18] |
Conclusion: A Versatile Tool for Modern Synthesis
This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its straightforward preparation and the high reactivity of the C-I bond make it an ideal substrate for a range of powerful palladium-catalyzed cross-coupling reactions. The ability to readily introduce diverse aryl, alkynyl, amino, and vinyl functionalities onto the benzimidazole core provides chemists with a reliable and versatile tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and data presented in this guide are intended to empower researchers to harness the full synthetic potential of this invaluable heterocyclic building block.
References
- Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
- PubChem. (n.d.). 2-iodo-1H-benzimidazole.
- MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (2025).
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Synthesis of 4-Iodo-1H-benzimidazole: A Detailed Protocol for Researchers.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole.
- ChemRxiv. (n.d.).
- Organic Chemistry Portal. (2009).
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- ChemRxiv. (n.d.).
- National Institutes of Health. (2018).
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- (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
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- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodotoluene.
- The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
- Frontiers. (2024).
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- National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
- ResearchGate. (n.d.).
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig...
- Organic Chemistry Portal. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes.
- ResearchGate. (n.d.). Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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- Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
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Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Iodo-1H-benzoimidazole
Abstract
The 2-aryl-1H-benzoimidazole scaffold is a privileged structure in medicinal chemistry and drug development, appearing in numerous pharmacologically active agents. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents one of the most efficient and versatile methods for the synthesis of these vital compounds.[1][2] This application note provides a comprehensive, field-proven protocol for the coupling of 2-iodo-1H-benzoimidazole with a range of arylboronic acids. We delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a detailed, step-by-step experimental procedure. Furthermore, this guide includes a troubleshooting section for common issues and visual aids to elucidate the reaction mechanism and workflow, ensuring researchers can achieve high yields and purity with confidence.
Introduction: The Significance of 2-Aryl-1H-benzoimidazole
Nitrogen-rich heterocyclic compounds, particularly those containing the benzimidazole core, are of paramount importance in the pharmaceutical industry.[3] Their unique structural and electronic properties allow them to interact with a wide array of biological targets. The direct C-C bond formation between the C2 position of the benzimidazole ring and an aryl group is a critical transformation. Among the various synthetic strategies, the Suzuki-Miyaura coupling stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners.[4]
However, the coupling of N-heterocycles like this compound presents unique challenges. The presence of the acidic N-H proton and the Lewis basic nitrogen atoms can lead to catalyst inhibition or undesired side reactions.[3] Therefore, a carefully optimized protocol is essential for success. This guide is designed to provide researchers with a reliable and reproducible method to overcome these challenges.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6][7]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][8]
-
Reductive Elimination: The two organic fragments (the benzimidazole and the aryl group) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Components & Rationale
The success of this protocol hinges on the careful selection of each component. Below is an analysis of each reagent's role and the justification for its selection.
-
Palladium Source (Precatalyst): While various Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used, Pd(II) sources such as PdCl₂ or Pd(OAc)₂ are often more practical due to their higher air and moisture stability.[9][10] These Pd(II) precatalysts are reduced in situ to the active Pd(0) species. For this protocol, we recommend PdCl₂ .
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich N-heterocycles, bulky, electron-rich phosphine ligands are critical. They facilitate the oxidative addition step and promote the final reductive elimination.[11][12] While ligands like DPPF and BINAP show some activity, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has been demonstrated to provide superior yields for this specific transformation.[4][13] The use of a ligand is crucial; in its absence, the reaction often fails to proceed.[3]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation and neutralizing the acid generated during the cycle.[5][8] Inorganic bases are typically preferred. While K₂CO₃ is a common choice, studies have shown that Cesium Carbonate (Cs₂CO₃) is often more effective, leading to higher yields in shorter reaction times.[4][13] For substrates sensitive to strong bases, weaker options like K₃PO₄ can be employed.[3]
-
Solvent: The choice of solvent is critical for solubilizing the reactants and facilitating the reaction. Aprotic polar solvents are generally effective. A mixture of 1,4-Dioxane and Water is highly recommended. Dioxane effectively dissolves the organic components, while the presence of water is often essential for the transmetalation step and helps to dissolve the inorganic base.[2]
Detailed Experimental Protocol
This protocol has been optimized for a 1 mmol scale reaction. Adjustments may be necessary for different scales.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 - 1.6 mmol, 1.5 - 1.6 equiv)[4]
-
Palladium(II) Chloride (PdCl₂) (0.05 mmol, 5 mol%)
-
SPhos (0.10 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL, anhydrous)
-
Water (1 mL, degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.6 equiv), Cesium Carbonate (2.0 equiv), PdCl₂ (5 mol%), and SPhos (10 mol%).
-
Establish Inert Atmosphere: Seal the vessel and purge it by evacuating and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the vessel via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 120°C or use a microwave synthesizer set to 120°C.[4][13] Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the this compound starting material is fully consumed (typically 30-60 minutes under microwave conditions).[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-aryl-1H-benzoimidazole product.[4]
Summary of Optimized Conditions & Expected Outcomes
The following table summarizes the optimized conditions derived from literature precedents for the coupling of a substituted this compound with various arylboronic acids.[4][13]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Tolylboronic acid | PdCl₂ (5) | SPhos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 30-40 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂ (5) | SPhos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 30-40 | ~80-90 |
| 3 | 3-Chlorophenylboronic acid | PdCl₂ (5) | SPhos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 30-40 | ~75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂ (5) | SPhos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 30-40 | ~70-80 |
Yields are approximate and based on isolated product after purification, as reported in similar systems. Actual yields may vary depending on substrate purity and experimental execution.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Here are solutions to common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use a fresh bottle of palladium precatalyst. Consider using a more active precatalyst system if issues persist.[3][14] |
| 2. Insufficient Degassing | Oxygen can deactivate the Pd(0) catalyst. Ensure solvents are properly degassed and the reaction vessel is thoroughly purged. | |
| 3. Poor Quality Reagents | Use high-purity, dry reagents. Boronic acids can degrade over time; consider using a fresh batch or converting to a more stable boronate ester. | |
| Protodeboronation | 1. Harsh Conditions | The boronic acid hydrolyzes back to the arene. Try using a milder base (e.g., K₃PO₄), a lower temperature, or a shorter reaction time.[12] Using a boronate ester (e.g., pinacol ester) can also increase stability. |
| Homocoupling | 1. Oxygen Contamination | Traces of oxygen can promote the homocoupling of boronic acids. Improve degassing procedures. |
| 2. Inefficient Transmetalation | If transmetalation is slow relative to other processes, homocoupling can occur. Ensure the base is sufficiently strong and soluble. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 2-aryl-1H-benzoimidazole derivatives. By understanding the mechanistic principles and carefully selecting the reaction components—specifically a robust palladium/SPhos catalyst system with cesium carbonate as the base in a dioxane/water solvent mixture—researchers can reliably and efficiently access these valuable compounds. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists in academic and industrial laboratories, facilitating the discovery and development of new chemical entities.
References
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Leadbeater, N. E., & McGowan, C. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Karuvalam, R. P. et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
- Macharia, J. M. et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Zou, G. et al. (2005). Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling.
- Colacot, T. J. (2015). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Mathews, C. J. et al. (2004). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- Haibach, M. C. et al. (2022).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Mathews, C. J. et al. (2004). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids.
- Fleckenstein, C. A. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
- Ellsworth, T. G. et al. (2020). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
- Wang, L., & He, W. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
- Bora, U. et al. (2016). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Le-Deygen, I. et al. (2017). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
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Synthesis of N-Aryl Benzimidazoles from 2-Iodo-1H-Benzimidazole: An Application and Protocol Guide
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Abstract
This comprehensive guide details the synthesis of N-aryl benzimidazoles, a critical structural motif in medicinal chemistry and drug development, utilizing 2-iodo-1H-benzoimidazole as a versatile starting material. We delve into the two primary catalytic systems for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This document provides not only detailed, step-by-step protocols but also the underlying mechanistic principles, empowering researchers to make informed decisions in their experimental design. The content is structured to offer both a high-level understanding for drug development professionals and the granular detail required by bench scientists.
Introduction: The Significance of N-Aryl Benzimidazoles
The benzimidazole core is a privileged scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1] The addition of an aryl group at the N-1 position of the benzimidazole ring system significantly modulates the biological activity, influencing properties such as receptor binding affinity, metabolic stability, and pharmacokinetic profiles. Consequently, the development of efficient and versatile synthetic routes to N-aryl benzimidazoles is of paramount importance in the discovery and development of new therapeutic agents.[1]
Traditionally, the synthesis of N-aryl benzimidazoles has been achieved through methods like nucleophilic aromatic substitution, which are often limited by harsh reaction conditions and a narrow substrate scope.[2] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds, offering milder conditions and broader functional group tolerance.[3][4] This guide focuses on the application of two such powerful methods—the Ullmann condensation and the Buchwald-Hartwig amination—starting from the readily accessible this compound.
Strategic Advantage of 2-Iodo-1H-Benzimidazole
The choice of this compound as a starting material offers several strategic advantages. The iodine substituent at the 2-position provides a handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This feature is particularly valuable in drug discovery programs. Furthermore, the N-H bond of the imidazole ring is readily available for arylation, making it an ideal substrate for the cross-coupling reactions discussed herein.
Catalytic Systems for N-Arylation
The N-arylation of this compound can be effectively achieved using either copper or palladium-based catalytic systems. The choice between these two metals often depends on the specific substrates, desired reaction conditions, and cost considerations.
The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann reaction is a classic method for forming carbon-heteroatom bonds, including C-N bonds, using a copper catalyst.[5][6][7] While traditional Ullmann conditions often required high temperatures and stoichiometric amounts of copper, modern protocols have been developed that utilize catalytic amounts of copper in the presence of ligands, allowing for milder reaction conditions.[4][8]
Mechanism of the Ullmann Condensation:
The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally accepted to involve a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle.[6][8][9] A plausible mechanism involves the coordination of the benzimidazole to the copper(I) catalyst, followed by oxidative addition of the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate then yields the N-aryl benzimidazole and regenerates the active copper(I) catalyst.[7]
Figure 1: Simplified catalytic cycle for the Ullmann Condensation.
The Buchwald-Hartwig Amination: A Versatile Palladium-Catalyzed Method
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][10] It is renowned for its broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions.[10][11] The use of bulky, electron-rich phosphine ligands is crucial for the success of this reaction, as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[12][13][14][15][16]
Mechanism of the Buchwald-Hartwig Amination:
The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of defined steps.[3][17][18] It begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The resulting palladium(II) complex then undergoes ligand exchange with the deprotonated benzimidazole (formed in the presence of a base). Finally, reductive elimination from this complex affords the desired N-aryl benzimidazole and regenerates the palladium(0) catalyst.[18]
Figure 2: Catalytic cycle for the Buchwald-Hartwig Amination.
Experimental Protocols
The following protocols provide a starting point for the synthesis of N-aryl benzimidazoles from this compound. Optimization of reaction conditions (e.g., temperature, reaction time, choice of ligand and base) may be necessary for specific substrates.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol is adapted from established procedures for the copper-catalyzed N-arylation of imidazoles.[19][20][21][22]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene)
-
Anhydrous and inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl benzimidazole.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is based on well-established Buchwald-Hartwig amination procedures.[23][24][25]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄))
-
Solvent (e.g., toluene, dioxane, tetrahydrofuran (THF))
-
Anhydrous and inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) to a dry Schlenk flask.
-
Add the anhydrous solvent (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound (1.0 mmol) and the aryl halide (1.1 mmol) in the anhydrous solvent (3 mL).
-
Add the base (1.4 mmol) to the substrate solution.
-
Transfer the substrate solution to the flask containing the catalyst via cannula.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure N-aryl benzimidazole.
Data Presentation: Comparative Analysis
The choice of catalytic system can significantly impact the reaction outcome. The following table provides a general comparison of the two methods.
| Feature | Ullmann Condensation (Copper-Catalyzed) | Buchwald-Hartwig Amination (Palladium-Catalyzed) |
| Catalyst Cost | Generally lower | Higher |
| Ligands | Often simple and inexpensive (e.g., diamines, amino acids) | Bulky, electron-rich, and often proprietary phosphines |
| Substrate Scope | Good for aryl iodides and bromides | Excellent for aryl chlorides, bromides, and triflates |
| Functional Group Tolerance | Moderate | Excellent |
| Reaction Conditions | Often requires higher temperatures | Generally milder conditions |
| Reaction Times | Can be longer | Often shorter |
Troubleshooting and Key Considerations
-
Inert Atmosphere: Both copper and palladium catalysts are sensitive to oxygen. Maintaining a strictly inert atmosphere is crucial for reproducible results.
-
Anhydrous Conditions: Moisture can deactivate the catalyst and lead to side reactions. Use anhydrous solvents and dry glassware.
-
Base Selection: The choice of base is critical and can influence the reaction rate and yield. Strong, non-nucleophilic bases are typically preferred. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.
-
Ligand Choice: In Buchwald-Hartwig amination, the ligand plays a pivotal role. Screening a variety of ligands is often necessary to find the optimal conditions for a particular substrate combination.
-
Catalyst Loading: While the protocols suggest typical catalyst loadings, these may need to be optimized. For challenging substrates, higher catalyst loadings may be required.
Conclusion
The synthesis of N-aryl benzimidazoles from this compound is a versatile and powerful strategy in modern drug discovery. Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination offer effective means to achieve this transformation. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers and scientists can confidently synthesize a diverse range of N-aryl benzimidazoles for their drug development programs. The choice of the catalytic system should be guided by the specific requirements of the synthesis, including substrate scope, functional group tolerance, and economic considerations.
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- Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium C
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- Optimization of the reaction conditions for the Buchwald-Hartwig...
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Application and Protocol Guide for the Recrystallization of 2-Iodo-1H-benzoimidazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for 2-Iodo-1H-benzoimidazole
This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its benzimidazole core is a privileged scaffold found in numerous biologically active compounds.[2] The iodine atom at the 2-position provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable precursor for the synthesis of a diverse range of substituted benzimidazole derivatives.[1] The purity of this compound is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the biological evaluation of its derivatives. This guide provides a detailed examination of recrystallization techniques to achieve high-purity this compound.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂ | [1][3] |
| Molecular Weight | 244.03 g/mol | [1][3] |
| CAS Number | 27692-04-2 | [1] |
| Appearance | Off-white solid | |
| Purity (typical) | ~96% (before recrystallization) |
While a definitive melting point for the 2-iodo isomer is not widely reported, the related 4-Iodo-1H-benzimidazole has a reported boiling point of 188-192 °C, which can serve as a preliminary reference.[4] The precise melting point of purified this compound should be determined experimentally and used as a key indicator of purity.
Understanding Potential Impurities
The synthesis of this compound typically involves the direct iodination of 1H-benzimidazole or a cyclization reaction of an iodine-containing precursor.[1] This can lead to several process-related impurities:
-
Unreacted 1H-Benzimidazole: Incomplete iodination will result in the starting material contaminating the final product.
-
Regioisomers: Depending on the synthetic route, other iodo-benzimidazole isomers may be formed.[5]
-
Over-iodinated Species: The formation of di- or tri-iodinated benzimidazoles is a possibility under certain reaction conditions.
-
Degradation Products: Benzimidazole derivatives can be susceptible to degradation, leading to various byproducts.[6]
The Theory Behind Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[7] The ideal recrystallization solvent will exhibit the following characteristics:
-
High solubility of the target compound at elevated temperatures.
-
Low solubility of the target compound at low temperatures.
-
High or low solubility of impurities at all temperatures.
-
Inertness towards the target compound.
-
Volatility for easy removal from the purified crystals.
The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in smaller quantities or having different solubility profiles, remain in the solution (mother liquor).[7]
Solvent Selection: A Practical Approach
The choice of solvent is the most critical parameter in recrystallization. For this compound, alcohols are a good starting point. It has been reported that benzimidazole derivatives exhibit good solubility in hot ethanol and methanol.[8]
Recommended Solvents for Screening:
-
Ethanol
-
Methanol
-
Acetonitrile
-
Ethyl acetate
-
Toluene
-
Water (as an anti-solvent)
A systematic approach to solvent screening is recommended:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.
-
If the compound dissolves in the hot solvent, allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
The ideal single solvent will dissolve the compound when hot but not when cold.
If a suitable single solvent is not found, a two-solvent system can be employed.[9] In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then a "bad" solvent or "anti-solvent" (in which it is poorly soluble) is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. A common two-solvent system for benzimidazole derivatives is an alcohol (good solvent) and water (anti-solvent).
Detailed Recrystallization Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol is a primary method for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add ethanol portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key steps in the single-solvent recrystallization process.
Caption: Single-Solvent Recrystallization Workflow.
Protocol 2: Two-Solvent Recrystallization (Methanol/Water)
This method is useful if a suitable single solvent cannot be identified.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.
-
Induction of Turbidity: While the solution is still hot, add deionized water dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or there are significant impurities. | Use a lower boiling point solvent, or a larger volume of solvent. Ensure slow cooling. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod, add a seed crystal of the pure compound, or boil off some solvent to increase concentration. |
| Low Recovery | Too much solvent was used, or the crystals are significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. |
Assessing Purity After Recrystallization
The purity of the recrystallized this compound should be confirmed by:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system (e.g., dichloromethane/methanol) suggests a high degree of purity.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify any remaining impurities.
Alternative Purification Method: Column Chromatography
For challenging separations or to achieve very high purity, silica gel column chromatography can be employed. A gradient elution using a mixture of dichloromethane and methanol (e.g., starting from 100:1 and gradually increasing the polarity to 20:1) has been shown to be effective for purifying benzimidazole derivatives.[1]
Visualizing the Principles of Solvent Selection
The following diagram illustrates the logic behind choosing an appropriate recrystallization solvent.
Caption: Decision tree for recrystallization solvent selection.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care, as they are often flammable and can be harmful if inhaled or in contact with skin.
-
Avoid breathing the dust of the solid compound.
Conclusion
Recrystallization is an indispensable technique for obtaining high-purity this compound, a critical intermediate in pharmaceutical and materials science research. By carefully selecting the appropriate solvent system and following a systematic protocol, researchers can effectively remove impurities and ensure the quality and reliability of their subsequent experiments. The methods outlined in this guide provide a comprehensive framework for the successful purification of this important compound.
References
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- PubChem. 2-iodo-1H-benzimidazole. [Link]
- Columbia University.
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- Professor Dave Explains. (2020, January 10).
- Chen, C.-Y., et al. (2017). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 22(9), 1421. [Link]
- MIT OpenCourseWare.
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- MIT OpenCourseWare. (2010, February 4).
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
- Domanska, U., & Szydlowski, J. (2006). Solubility of Benzimidazoles in Alcohols.
- Domanska, U., & Szydlowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
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Microwave-assisted synthesis of 2-Iodo-1H-benzoimidazole derivatives
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of 2-Iodo-1H-benzoimidazole Derivatives: A Rapid and Efficient Protocol for Medicinal Chemistry Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs due to its structural similarity to naturally occurring nucleotides, which allows for potent interactions with various biopolymers.[1][2] The introduction of a halogen, particularly iodine, at the 2-position of the benzimidazole ring creates a highly versatile intermediate. This iodo-substituent is not merely a modulator of physicochemical properties but, more importantly, serves as a key functional "handle" for introducing further molecular complexity via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Furthermore, the iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can be exploited in rational drug design to enhance binding affinity to biological targets.[3]
Conventional methods for synthesizing benzimidazoles, such as the Phillips condensation of o-phenylenediamines and carboxylic acids, often require harsh conditions, strong acids, and prolonged reaction times (several hours to days).[4] These drawbacks limit throughput and are often environmentally taxing. Microwave-assisted organic synthesis (MAOS) offers a transformative solution, utilizing microwave irradiation to achieve rapid, uniform heating of the reaction mixture.[5] This technology dramatically reduces reaction times to mere minutes, often increases product yields, and promotes cleaner reactions, aligning with the principles of green chemistry.[4][6]
This application note provides a detailed, field-proven protocol for the synthesis of this compound from o-phenylenediamine and 2-iodobenzoic acid using a dedicated microwave synthesizer. We will delve into the causality behind the experimental design, provide a step-by-step methodology, and discuss the applications of this valuable building block.
Rationale and Mechanistic Insight
The Principle of Microwave Heating
Unlike conventional heating which relies on conduction and convection, microwave-assisted synthesis heats the sample volumetrically and directly.[4] This is achieved through the interaction of the microwave's electric field with polar molecules or ions in the reaction mixture. Polar molecules, such as the reactants and any polar solvent, attempt to align with the rapidly oscillating electric field. The resulting molecular rotation and friction generate intense, uniform heat throughout the sample. This rapid superheating of the polar reactants accelerates the reaction rate far beyond what is achievable with a traditional oil bath, often enabling reactions that would otherwise require harsh conditions.[7]
The Reaction: Phillips-Type Cyclocondensation
The synthesis of the benzimidazole ring proceeds via a well-established cyclocondensation mechanism. The use of an acidic catalyst, such as polyphosphoric acid (PPA), is crucial. PPA serves a dual role: it acts as a protic acid to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack, and as a powerful dehydrating agent to drive the final cyclization and aromatization steps.
The proposed mechanism is as follows:
-
Protonation: The carboxylic acid group of 2-iodobenzoic acid is protonated by PPA.
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the activated carbonyl carbon.
-
Intramolecular Cyclization: A tetrahedral intermediate is formed, which then undergoes dehydration and subsequent nucleophilic attack by the second amino group on the intermediate imine carbon.
-
Dehydration & Aromatization: A final dehydration step, facilitated by the PPA and heat, leads to the formation of the stable, aromatic benzimidazole ring.
Microwave irradiation dramatically accelerates this multi-step process, enabling the entire transformation to complete in minutes.
Caption: Reaction scheme for the microwave-assisted synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for use with a dedicated, single-mode microwave synthesizer equipped with sealed reaction vessels and temperature/pressure sensors.
Materials & Equipment
-
Reagents:
-
o-Phenylenediamine (≥99.5%)
-
2-Iodobenzoic acid (98%)
-
Polyphosphoric acid (PPA, 115% H₃PO₄ basis)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate (EtOAc, ACS Grade)
-
Hexanes (ACS Grade)
-
Deionized Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. PPA is corrosive and hygroscopic; handle with appropriate personal protective equipment (gloves, safety glasses). Microwave reaction vessels can become highly pressurized; always allow the vessel to cool completely before opening.
Step-by-Step Synthesis Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 108.1 mg) and 2-iodobenzoic acid (1.0 mmol, 248.0 mg).
-
Acid Addition: Carefully add ~2 mL of polyphosphoric acid (PPA) to the vessel. The PPA acts as both the solvent and the catalyst. Ensure the stir bar is free to rotate.
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave synthesizer cavity. Set the reaction parameters as follows:
-
Temperature: 180 °C (use a ramp-to-temperature setting)
-
Hold Time: 15 minutes
-
Power: Dynamic (instrument will adjust power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (<50 °C) using the instrument's compressed air cooling system. Do not attempt to open a hot, pressurized vessel.
-
Reaction Quenching (Work-up):
-
Carefully uncap the vessel in a fume hood.
-
Pour the viscous reaction mixture into a beaker containing ~50 mL of ice-cold deionized water with vigorous stirring.
-
Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8. This will precipitate the crude product.
-
-
Extraction:
-
Transfer the aqueous suspension to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid product.
Purification & Characterization
-
Purification: The crude product should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of 20-40% ethyl acetate in hexanes.
-
Monitor the column fractions by TLC (visualize under UV light at 254 nm).
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.
-
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FT-IR: To identify key functional groups.
-
Expected Results & Data
The microwave-assisted protocol provides a significant improvement over conventional methods.
| Parameter | Value/Condition | Rationale |
| Reactants | o-Phenylenediamine, 2-Iodobenzoic Acid | Standard precursors for Phillips condensation. |
| Solvent/Catalyst | Polyphosphoric Acid (PPA) | Excellent dehydrating agent and proton source.[1] |
| Temperature | 180 °C | Provides sufficient thermal energy for cyclization. |
| Time | 15 min | Drastically reduced from conventional 12-24 hours.[4] |
| Microwave Power | Dynamic (up to 300 W) | Instrument automatically adjusts to maintain temperature. |
| Expected Yield | 75-90% | Microwave heating often leads to higher yields.[7] |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the microwave-assisted synthesis of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient heating (temp too low).2. Incomplete dehydration.3. Reagents are of poor quality. | 1. Increase reaction temperature to 200 °C or time to 20 min.2. Ensure PPA is not old/hydrolyzed; use fresh PPA.3. Check the purity of starting materials. |
| Dark, Tarry Product | 1. Overheating or excessive reaction time.2. o-Phenylenediamine oxidation. | 1. Reduce temperature or time.2. Ensure reaction is performed promptly after adding reagents. |
| Difficulty in Purification | 1. Incomplete reaction leading to multiple byproducts.2. Product is insoluble in the column eluent. | 1. Re-optimize the reaction conditions (time/temp).2. Adjust the polarity of the eluent system for column chromatography. |
| Instrument Pressure Error | 1. Reaction is producing excess gaseous byproducts.2. Reaction volume is too large for the vessel. | 1. This is unlikely for this reaction but reduce the scale if it occurs.2. Ensure the reaction volume does not exceed 30-40% of the vessel's capacity. |
Conclusion and Future Applications
This application note details a robust, rapid, and high-yielding protocol for the synthesis of this compound using microwave-assisted organic synthesis. By reducing reaction times from many hours to just 15 minutes, this method provides a significant advantage for researchers in drug discovery and medicinal chemistry.[4] The synthesized product is a strategically important building block, primed for diversification through a wide array of palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for screening and lead optimization efforts.[8]
References
- Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, 87(7), 1545. URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/25396/87/7
- da Silva, J. G., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank, 2023(3), M1682. URL: https://www.mdpi.com/1422-8599/2023/3/M1682
- Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2016). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 17(2). URL: https://asianjournalofchemistry.co.in/User/ViewFreeArticle.aspx?ArticleID=17-2-62
- Tayade, D. T., & Pawar, S. S. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Polycyclic Aromatic Compounds, 42(4), 1-8. URL: https://www.researchgate.net/publication/342220134_The_Microwave_Assisted_and_Efficient_Synthesis_of_2-Substituted_Benzimidazole_Mono-Condensation_of_O-Phenylenediamines_and_Aldehyde
- Patel, A. R., et al. (2017). Microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. URL: https://sciforum.net/paper/view/4984
- Mobinikhaledi, A., et al. (2005). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 17(2), 1301-1303. URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?articleid=17_2_62
- Tayade, D. T., & Pawar, S. S. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Polycyclic Aromatic Compounds. URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2020.1779144
- Unknown Author. (n.d.). MICROWAVE IRRADIATION VERSUS CONVENTIONAL METHOD: SYNTHESIS OF BENZIMIDAZOLYL CHALCONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. URL: https://www.ijpps.
- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. URL: https://www.jocpr.
- Sbardella, G., et al. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. ARKIVOC, 2004(5), 147-155. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/v/
- Sharma, D., & Narasimhan, B. (2022). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Organic Synthesis, 19(5), 472-491. URL: https://www.benthamscience.com/journal/15/current-organic-synthesis/issue/5/V-19/
- Noto, R., et al. (2020). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 25(17), 3830. URL: https://www.mdpi.com/1420-3049/25/17/3830
- McNamara, L. K., et al. (2011). Discovery and Characterization of 2-aminobenzimidazole Derivatives as Selective NOD1 Inhibitors. Journal of Medicinal Chemistry, 54(16), 5791-5806. URL: https://pubmed.ncbi.nlm.nih.gov/21797241/
- BenchChem. (n.d.). This compound hydrochloride. URL: https://www.benchchem.com/product/b1016899
- Hernández-Vázquez, E., et al. (2012). Methods to Access 2-aminobenzimidazoles of Medicinal Importance. Current Organic Synthesis, 9(3), 338-357. URL: https://www.benthamscience.com/abstract/10.2174/157017912800493208
- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. URL: https://pubs.acs.org/doi/10.1021/jm3012068
- Abdullah, A. M., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science, 35(4), 1-8. URL: https://mjs.uomustansiriyah.edu.iq/index.php/MJS/article/view/1749
- Unknown Author. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(10), 1-13. URL: https://ijpsm.com/volume-6-issue-10-october-2021/
- Głowacka, I. E., & Hayes, P. G. (2015). 2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 15(11), 905-924. URL: https://www.researchgate.net/publication/277322986_2-Aminoimidazoles_in_Medicinal_Chemistry
- De, S., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 222, 113589. URL: https://pubmed.ncbi.nlm.nih.gov/34144365/
- Głowacka, I. E., & Hayes, P. G. (2015). 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 15(11), 905-924. URL: https://pubmed.ncbi.nlm.nih.gov/26077366/
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Application Note: A Multi-technique Approach for the Definitive Characterization of 2-Iodo-1H-benzoimidazole
Abstract
This application note provides a detailed guide for the comprehensive characterization of 2-Iodo-1H-benzoimidazole (C₇H₅IN₂), a critical heterocyclic building block in medicinal chemistry and drug development.[1][2] The structural integrity and purity of such intermediates are paramount for the synthesis of targeted, biologically active molecules.[3] We present robust, field-proven protocols for purity assessment using High-Performance Liquid Chromatography (HPLC) and unambiguous structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies herein are designed to serve as a self-validating framework for researchers, ensuring high confidence in material quality for downstream applications.
Introduction: The Imperative for Rigorous Analysis
This compound is a valued synthetic intermediate, primarily due to the reactivity of the iodine atom at the 2-position, which facilitates a range of palladium-catalyzed cross-coupling reactions for creating new carbon-carbon and carbon-nitrogen bonds.[4] Its benzimidazole core is a "privileged structure" found in numerous pharmaceuticals.[4] Given its role as a precursor, verifying the compound's identity and quantifying its purity are not merely procedural steps but foundational requirements for reproducible and successful synthesis campaigns. This guide details the synergistic use of HPLC for quantitative purity analysis and NMR for definitive structural confirmation.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Scientific Principle of Separation
Reverse-phase HPLC is the method of choice for analyzing the purity of moderately polar to non-polar small molecules like this compound. The separation mechanism is governed by hydrophobic interactions.[5] The analyte is partitioned between a polar mobile phase and a non-polar (hydrophobic) stationary phase, typically octadecylsilane (C18) bonded to silica particles.[6] Compounds with greater hydrophobicity, like our target analyte, interact more strongly with the C18 stationary phase and are therefore retained longer in the column.[5][7] By employing a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—we can effectively separate the main compound from potential impurities that possess different polarities.
Experimental Workflow for HPLC Analysis
The following diagram outlines the logical flow of the HPLC protocol, from initial preparation to final data analysis.
Caption: HPLC workflow for purity analysis of this compound.
Detailed HPLC Protocol
This protocol is designed for robust and reproducible purity assessment.
A. Instrumentation and Materials
-
HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 4.6 mm ID x 250 mm length, 5 µm particle size).[8]
-
HPLC-grade acetonitrile and water.
-
This compound sample.
B. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade water.[10]
-
Mobile Phase B (Organic): Acetonitrile.[10]
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
C. Chromatographic Conditions The following parameters provide an excellent starting point for method development and routine analysis.
| Parameter | Recommended Setting | Causality & Justification |
| Column | C18, 4.6 x 250 mm, 5 µm | The C18 phase provides strong hydrophobic retention for the analyte, while the column dimensions offer high resolution.[6] |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: Acetonitrile | Formic acid is used to acidify the mobile phase, which sharpens peak shape by preventing the ionization of silanol groups on the silica support.[11] |
| Elution Mode | Gradient | A gradient ensures that impurities with a wide range of polarities are eluted and resolved from the main peak and from each other. |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 30% B | This program starts with low organic content to retain the analyte, ramps up to elute it and any non-polar impurities, and re-equilibrates for the next run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.[8] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times by stabilizing separation thermodynamics.[8] |
| Detection | UV at 254 nm | The benzimidazole ring system contains a strong chromophore that absorbs well at this wavelength, providing high sensitivity.[12] |
| Injection Vol. | 10 µL | A typical volume that avoids column overloading while providing a strong detector response.[10] |
D. Expected Results The primary output is a chromatogram showing detector response versus time. For a high-purity sample, a single major peak should be observed. Purity is calculated as the area of the main peak divided by the total area of all peaks. Commercial sources often specify a purity of ≥96%.[13]
Structural Confirmation by NMR Spectroscopy
Scientific Principle of NMR
NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules.[3] It probes the local magnetic fields around atomic nuclei, primarily ¹H (proton) and ¹³C. The resulting chemical shifts (δ), signal multiplicities (splitting patterns), and integration values provide a detailed map of the molecule's atomic connectivity and chemical environment.[14] For this compound, NMR confirms the presence of the benzimidazole core, the substitution pattern, and the correct number of protons and carbons.
Chemical Structure for NMR Assignment
The following diagram shows the structure of this compound with standardized atom numbering for unambiguous assignment of NMR signals.
Caption: Structure of this compound with atom numbering.
Detailed NMR Protocol
A. Instrumentation and Materials
-
NMR Spectrometer (300 MHz or higher frequency is recommended).[15]
-
High-quality 5 mm NMR tubes.[3]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
This compound sample.
B. Sample Preparation
-
Accurately weigh 10-15 mg of the this compound sample into a clean, dry vial.[3]
-
Add approximately 0.7 mL of DMSO-d₆.[3] This solvent is ideal as it effectively dissolves benzimidazole derivatives and its high boiling point minimizes evaporation. Crucially, it allows for the observation of the exchangeable N-H proton signal, which might be lost in other solvents like D₂O.[3][16]
-
Gently agitate or vortex the vial until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
C. Data Acquisition Acquire standard ¹H and ¹³C{¹H} NMR spectra. For ¹³C, a proton-decoupled experiment is standard to produce singlets for each unique carbon, simplifying the spectrum.
D. Expected Spectral Data and Interpretation The following tables summarize the anticipated chemical shifts (δ) in ppm relative to Tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.0 | br s | 1H | N-H | The acidic imidazole proton is highly deshielded and often broadened due to chemical exchange and quadrupolar coupling with nitrogen. Its downfield shift is characteristic in DMSO.[3] |
| ~7.5 - 7.7 | m | 2H | H-4, H-7 | These protons are ortho to the fused ring system and typically appear as a complex multiplet in the downfield region of the aromatic spectrum. |
| ~7.1 - 7.3 | m | 2H | H-5, H-6 | These protons are further from the electron-withdrawing imidazole ring and thus appear slightly upfield relative to H-4/H-7. |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~142 | C-3a, C-7a | Bridgehead carbons of the fused ring system. |
| ~122 | C-5, C-6 | Aromatic carbons in the benzene ring. |
| ~115 | C-4, C-7 | Aromatic carbons adjacent to the bridgehead positions. |
| ~90 - 100 | C-2 | The carbon directly attached to iodine (C-I) is expected to be significantly shielded due to the "heavy atom effect," causing a characteristic upfield shift compared to an unsubstituted C-2. |
Note: Actual chemical shifts can vary slightly based on sample concentration, temperature, and spectrometer calibration.
Conclusion
The combination of HPLC and NMR spectroscopy provides a comprehensive and definitive characterization of this compound. The HPLC protocol confirms the sample's purity with high accuracy, a critical quality control checkpoint. Concurrently, the NMR protocol provides an unambiguous confirmation of the molecular structure, ensuring the correct isomer and substitution pattern. Adherence to these validated methods empowers researchers and drug development professionals with the confidence that their starting material meets the stringent quality standards required for advanced chemical synthesis.
References
- Australian Journal of Chemistry. Synthesis and Characterization of 2-Iodo-4-[5′-(4'″-Methylpiperazin-1'″-yl)-2′,5′-bi-1h-Benzimidazol-2 ′-Yl]Phenol (iodoHoechst 33258) and 2,5-Disubstituted Benzimidazole Model Compounds. CSIRO Publishing.
- Teledyne ISCO. RediSep C-18 reversed phase column - halogenated heterocyclic.
- National Institutes of Health (NIH). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC.
- TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.
- The Royal Society of Chemistry. Supplementary Information for "Dehydrogenation of secondary amines to imines by a NCP-type pincer Ru(II) complex".
- Beilstein Journal of Organic Chemistry. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
- PubChem. 2-iodo-1H-benzimidazole. National Center for Biotechnology Information.
- Wikipedia. Reversed-phase chromatography.
- ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
- Phenomenex. Reversed Phase HPLC Columns.
- The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
- Arabian Journal of Chemistry. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
- Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
- Chromatography Forum. HPLC separation of related halogenated aromatic, any one??.
- Newcrom. Separation of 1H-Benzimidazole, 2-azido- on Newcrom R1 HPLC column.
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Application Notes and Protocols: Leveraging 2-Iodo-1H-benzoimidazole for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many potent kinase inhibitors.[1][2] This is attributed to its ability to mimic the purine core of ATP and establish key hydrogen bonding interactions within the kinase hinge region. This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-iodo-1H-benzoimidazole as a versatile starting material for the synthesis of diverse libraries of benzimidazole-based kinase inhibitors. We present detailed, field-proven protocols for three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, causality behind experimental choices, and characterization data for the resulting compounds.
Introduction: The Benzimidazole Scaffold in Kinase Inhibition
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery.[1] Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site.[3] The benzimidazole core is particularly adept at this, with its nitrogen atoms acting as hydrogen bond donors and acceptors, effectively anchoring the inhibitor to the kinase's hinge region.[2] The 2-position of the benzimidazole ring offers a prime vector for introducing chemical diversity, allowing for the exploration of the hydrophobic pocket and solvent-exposed regions of the ATP-binding site. This modulation of substituents is crucial for achieving high potency and selectivity against a specific kinase target.[4][5]
This compound is an ideal precursor for this purpose. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[6] This allows for the facile introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties at the 2-position, generating diverse libraries of potential kinase inhibitors.
Signaling Pathway Overview: Kinase Inhibition
Caption: General mechanism of kinase inhibition by 2-substituted benzimidazoles.
Synthetic Protocols for Kinase Inhibitor Scaffolds
The following sections provide detailed, step-by-step protocols for the functionalization of this compound. These protocols are designed to be self-validating, with clear explanations for the role of each reagent and reaction condition.
Suzuki-Miyaura Coupling: Synthesis of 2-(Hetero)aryl Benzimidazoles
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[6] This is particularly useful for introducing (hetero)aryl moieties that can occupy the hydrophobic pocket of the kinase active site.
Experimental Workflow: Suzuki-Miyaura Coupling
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- 6. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Sonogashira Coupling of Iodo-imidazoles
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynyl-Imidazoles in Medicinal Chemistry
The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate to metallic centers in enzymes. The introduction of an alkynyl group onto the imidazole scaffold via the Sonogashira coupling reaction dramatically expands the chemical space available for drug design.[1][2][3] This transformation allows for the creation of rigid linkers, the introduction of pharmacophores, and the generation of precursors for more complex heterocyclic systems.[4] Iodo-imidazoles are particularly valuable substrates for this reaction due to the high reactivity of the carbon-iodine bond, which often permits the use of mild reaction conditions.[5][6][7] This guide provides a detailed experimental protocol and critical insights for successfully performing the Sonogashira coupling of iodo-imidazoles.
The Catalytic Heart of the Reaction: Mechanism of the Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8][9] The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.[7][10]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the iodo-imidazole to form a Pd(II) complex.[6][7][10]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium(II) complex.[6][7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-imidazole product and regenerate the active Pd(0) catalyst.[6][7][10]
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne. In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate.[7][10]
This dual catalytic system allows the reaction to proceed under mild conditions, often at room temperature.[8]
Visualizing the Catalytic Cycles
Caption: Dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Sonogashira coupling of an iodo-imidazole with a terminal alkyne. It is crucial to note that optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
Iodo-imidazole substrate
-
Terminal alkyne
-
Copper(I) co-catalyst: e.g., Copper(I) iodide (CuI)[11]
-
Base: e.g., Triethylamine (TEA), Diisopropylamine (DIPA)[5][11]
-
Solvent: Anhydrous and degassed, e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN)[11]
-
Inert gas: Argon or Nitrogen
-
Standard laboratory glassware: Schlenk flask or sealed tube, condenser, magnetic stirrer
-
Purification supplies: Silica gel for column chromatography, appropriate eluents
Equipment Setup
All reactions should be performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst and undesired side reactions like the Glaser homocoupling of the alkyne.[5] This is achieved using standard Schlenk line techniques or by working in a glovebox.
General Procedure
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the iodo-imidazole (1.0 equiv), palladium catalyst (e.g., 1-5 mol%), and copper(I) iodide (e.g., 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Addition of Solvent and Base: Under a positive pressure of inert gas, add the anhydrous, degassed solvent and the base (e.g., 2-3 equivalents).
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80 °C).[12] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Optimizing Reaction Conditions: A Data-Driven Approach
The success of the Sonogashira coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be used as a starting point for optimization.
| Component | Example | Typical Loading/Concentration | Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-5 mol% | Pd(II) precatalysts like Pd(PPh₃)₂Cl₂ are generally more air-stable than Pd(0) sources.[5] |
| Copper Co-catalyst | CuI | 2-10 mol% | Essential for the classical Sonogashira mechanism, but copper-free conditions exist to avoid Glaser homocoupling.[5][13] |
| Ligand | Triphenylphosphine (PPh₃) | (Often part of the catalyst) | Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[10][14] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | 2-3 equivalents | The base deprotonates the terminal alkyne and neutralizes the HX formed.[5] |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and degassed | Solvent choice can influence catalyst stability and solubility of reagents.[5] |
| Temperature | Room Temperature to 80 °C | Iodo-imidazoles are generally reactive enough for room temperature coupling.[5] Heating may be required for less reactive substrates. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[5] |
| Impure starting materials | Purify the iodo-imidazole and terminal alkyne before use. | |
| Insufficiently inert atmosphere | Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.[5] | |
| Formation of Black Precipitate | Decomposition of the palladium catalyst ("palladium black") | Use high-purity reagents and solvents. Some solvents like THF may promote this; consider switching to DMF or acetonitrile.[5][15] |
| Glaser Homocoupling of Alkyne | Presence of oxygen | Rigorously exclude air from the reaction.[5] |
| High copper concentration | Reduce the amount of copper co-catalyst or consider a copper-free protocol.[5][13] |
The Rise of Copper-Free Sonogashira Couplings
While the traditional Pd/Cu system is robust, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[5] To circumvent this, copper-free Sonogashira protocols have been developed. These methods often rely on the use of specific ligands, such as bulky, electron-rich phosphines, or N-heterocyclic carbenes (NHCs), to facilitate the catalytic cycle without the need for copper.[1][16] While potentially requiring higher temperatures or different bases, copper-free conditions can lead to cleaner reactions and simpler purifications.[1]
Conclusion
The Sonogashira coupling of iodo-imidazoles is a powerful and versatile tool in the arsenal of the medicinal chemist. By understanding the underlying mechanism, carefully selecting reaction components, and diligently executing the experimental protocol, researchers can efficiently synthesize a wide range of novel alkynyl-imidazole derivatives. The insights and procedures detailed in this guide are intended to provide a solid foundation for the successful application of this important transformation in the pursuit of new therapeutic agents.
References
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05).
- ACS Publications. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions | The Journal of Organic Chemistry.
- J&K Scientific LLC. Sonogashira Cross-Coupling. (2021-03-23).
- YouTube. Sonogashira Coupling. (2020-07-25).
- Wikipedia. Sonogashira coupling.
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021-02-10).
- PMC - NIH. Copper-free Sonogashira cross-coupling reactions: an overview.
- ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters.
- ResearchGate. Synthesis of 1,5‐disubstituted‐2,4‐bis‐alkynylated imidazoles 4 by...
- Semantic Scholar. Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions | Semantic Scholar. (2013-04-15).
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020-04-20).
- PMC - NIH. Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. (2025-07-21).
- Reddit. Sonogashira troubleshooting help needed : r/Chempros. (2020-08-08).
- Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021-09-02).
- ResearchGate. ChemInform Abstract: Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions. | Request PDF. (2025-08-07).
- ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. (2025-08-06).
- ResearchGate. Pd‐ and Cu‐catalyzed Sonogashira cross‐coupling reactions..
- Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar.
- ResearchGate. What is the best procedure for Sonogashira coupling?. (2014-05-01).
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. (2025-08-07).
- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. (2013-01-14).
- PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07).
- MDPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.
- ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- ResearchGate. Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a].
- PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
- NIH. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors.
- MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids.
- Chemical Science (RSC Publishing). Enantioselective palladium/copper-catalyzed C–C σ-bond activation synergized with Sonogashira-type C(sp3)–C(sp) cross-coupling alkynylation.
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-1H-benzoimidazole
Welcome to the technical support guide for the synthesis of 2-Iodo-1H-benzoimidazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile synthetic intermediate. This compound is a crucial building block in medicinal chemistry, often utilized in cross-coupling reactions to generate diverse libraries of substituted benzimidazoles for drug discovery programs.[1][2] However, its synthesis, particularly via the classical Sandmeyer-type reaction, presents unique challenges that can lead to inconsistent yields and purification difficulties.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter in the lab. We will delve into the causality behind experimental choices to empower you to optimize your reaction outcomes.
Troubleshooting & FAQs: Improving Yield and Purity
This section addresses the most common challenges encountered during the synthesis of this compound, focusing on the widely used method involving the diazotization of 2-aminobenzimidazole followed by iodination.
Category 1: Low Yield & Reaction Failure
Question 1: My reaction yield is consistently low (<40%). What is the most probable cause?
Answer: The primary culprit for low yields is almost always the instability of the intermediate aryl diazonium salt derived from 2-aminobenzimidazole.[3][4] Unlike simpler aniline derivatives, the benzimidazole moiety can affect the salt's stability. The diazonium group (-N₂⁺) is an excellent leaving group, and the salt can readily decompose, releasing nitrogen gas and forming undesired byproducts if not handled with precise temperature control.[5][6]
Key factors to investigate immediately are:
-
Temperature Control: The diazotization reaction is highly exothermic.[6] The temperature of the reaction mixture must be maintained between 0-5 °C throughout the entire process, from the addition of sodium nitrite to the final introduction of the iodide source.[7] Even a brief temperature spike above 10 °C can cause significant decomposition of the diazonium salt, leading to a dramatic loss of potential product.
-
Rate of Reagent Addition: The aqueous solution of sodium nitrite must be added slowly, dropwise, to the acidic solution of 2-aminobenzimidazole. A rapid addition will cause a localized temperature increase and a spike in nitrous acid concentration, promoting decomposition.
-
Purity of Starting Material: Impurities in the starting 2-aminobenzimidazole can interfere with the diazotization process. Ensure the starting material is pure and dry.
Question 2: The reaction mixture turns dark brown or black immediately after adding sodium nitrite, and I isolate no desired product. What causes complete reaction failure?
Answer: A rapid color change to dark brown or black signifies widespread decomposition and polymerization, which points to a catastrophic failure of the diazotization step. The critical points to troubleshoot are:
-
Incorrect Acidity: The diazotization must be carried out in a strong, non-nucleophilic acid like hydrochloric or sulfuric acid. The acid serves two purposes: it protonates the 2-aminobenzimidazole to make it soluble and it reacts with sodium nitrite to generate the crucial nitrosating agent, nitrous acid (HNO₂), in situ.[8] Insufficient acid will result in incomplete diazotization and potential side reactions.
-
Excess Nitrous Acid: While necessary, an excess of nitrous acid at the end of the diazotization step can lead to unwanted side reactions during the subsequent iodination. It is critical to test for the presence of excess nitrous acid using starch-iodide paper (which will turn blue-black).[6] If excess is detected, it should be quenched by the cautious addition of a small amount of urea or sulfamic acid until the test is negative.
-
Premature Decomposition: The diazonium salt may be decomposing as quickly as it is formed. This brings us back to rigorous temperature control as the most critical parameter.[6][7] Ensure your ice bath is well-maintained and the reaction vessel is adequately submerged.
Category 2: Product Purity and Purification
Question 3: My crude product is a sticky, colored solid that is difficult to handle. What are the common impurities?
Answer: The impurities in a problematic this compound synthesis are typically a mixture of several compounds:
-
Phenolic Byproducts: If the temperature rises after the diazonium salt is formed, it can react with water in the solution to produce 2-hydroxy-1H-benzoimidazole. This is a very common byproduct.
-
Azo Dyes: The diazonium salt can couple with unreacted 2-aminobenzimidazole or other electron-rich aromatic species to form colored azo compounds, which contribute to the dark coloration of the crude product.
-
Polymeric Tars: Uncontrolled decomposition can lead to the formation of intractable polymeric materials.[9]
-
Unreacted Starting Material: Incomplete diazotization will leave residual 2-aminobenzimidazole.
Question 4: What is the most effective method for purifying this compound?
Answer: For complex crude mixtures, silica gel column chromatography is the most reliable purification method.[1]
-
Recommended Eluent System: A gradient elution using a mixture of dichloromethane and methanol is highly effective. Start with a non-polar system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol (e.g., progressing from 100:1 to 20:1 DCM:MeOH).[1] This approach typically allows for the separation of the desired product from more polar and less polar impurities.
-
Alternative - Recrystallization: If the crude product is relatively clean, recrystallization can be an effective and scalable purification technique. Suitable solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.
Visual Guides & Workflows
Reaction Mechanism: Sandmeyer-Type Iodination
The synthesis proceeds via a radical-nucleophilic aromatic substitution mechanism. The key steps involve the formation of the diazonium salt, followed by a copper-catalyzed (or in the case of iodide, often uncatalyzed) single-electron transfer to generate an aryl radical, which is then trapped by the iodide.[10][11]
Caption: Key stages in the synthesis of this compound.
Troubleshooting Workflow for Low Yield
When faced with a low yield, a systematic approach to identifying the root cause is essential. Follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low product yield.
Optimized Laboratory Protocol
This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.
Safety Precaution: Aryl diazonium salts are potentially explosive when isolated in a dry, solid state.[6] This procedure is designed to generate and use the diazonium salt in situ. Never attempt to isolate the diazonium salt intermediate. Conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
2-Aminobenzimidazole (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Potassium Iodide (KI) (1.5 eq)
-
Urea (for quenching)
-
Starch-iodide paper
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Amine Salt Solution:
-
In a round-bottom flask equipped with a magnetic stirrer, add 2-aminobenzimidazole (1.0 eq).
-
Add deionized water and concentrated HCl. Stir until all the solid has dissolved to form a clear solution of the hydrochloride salt.
-
Cool the flask in a well-prepared ice/salt bath to an internal temperature of 0 °C.
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine salt solution. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper. If the paper turns blue, add small portions of urea until the test is negative.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. You will observe vigorous evolution of nitrogen gas. Keep the reaction in the ice bath during this addition.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and then stir for 2-4 hours, or until gas evolution ceases.
-
-
Work-up and Isolation:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining iodine.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid via column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.[1]
-
Data Summary: Comparison of Iodination Methods
| Method | Iodinating Agent | Catalyst/Acid | Typical Yield | Key Advantages/Disadvantages |
| Sandmeyer-Type | KI (from K⁺I⁻) | NaNO₂, HCl | 60-75% | Adv: Inexpensive reagents, well-established. Disadv: Unstable intermediate, strict temperature control needed.[10][12] |
| Direct Iodination | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Variable | Adv: Milder conditions, avoids diazonium salts. Disadv: Can produce mixtures of isomers, NIS is more expensive.[13] |
| Hypervalent Iodine | Iodobenzene Diacetate (IBD) | None (oxidant) | High (for 2-aryl) | Adv: Rapid, mild conditions. Disadv: Primarily for synthesizing 2-substituted benzimidazoles from aldehydes, not direct iodination.[14] |
References
- Smolecule. (2023). Buy this compound | 27692-04-2.
- Benchchem. (n.d.).
- Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- Benchchem. (n.d.). Side reaction products in 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) synthesis.
- Du, L.-H., & Wang, Y.-G. (2007). A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant. Synthesis, 2007(05), 675-678.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Master Organic Chemistry. (2018).
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
- BYJU'S. (n.d.).
Sources
- 1. Buy this compound | 27692-04-2 [smolecule.com]
- 2. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
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- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant [organic-chemistry.org]
Technical Support Center: Iodination of Benzimidazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of iodinated benzimidazole derivatives. Here, we address common side reactions, provide troubleshooting strategies for challenges encountered during experimentation, and offer detailed protocols to enhance reaction efficiency and product purity. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the iodination of benzimidazole.
Issue 1: Low Yield of the Desired Mono-iodinated Benzimidazole
Question: I am getting a very low yield of my target mono-iodinated benzimidazole. What are the potential causes and how can I improve it?
Answer:
Low yields in benzimidazole iodination can stem from several factors, ranging from suboptimal reaction conditions to starting material degradation. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. A slight increase in temperature might also be beneficial, but proceed with caution to avoid promoting side reactions.
-
-
Suboptimal Reagents and Conditions: The choice of iodinating agent and solvent can significantly impact the reaction outcome.
-
Solution:
-
Iodinating Agent: If you are using molecular iodine (I₂), which is a milder agent, the reaction might be too slow. Consider using a more reactive iodinating agent like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[1][2] For deactivated benzimidazole substrates, more potent iodinating systems, such as NIS in a strong acid like trifluoroacetic acid (TFA) or sulfuric acid, may be necessary to drive the reaction forward.[3][4]
-
Solvent: The reaction solvent can influence the solubility of reagents and the reaction rate. Experiment with different anhydrous solvents like dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF).[5]
-
-
-
Degradation of Starting Material: Benzimidazole and its derivatives can be sensitive to harsh reaction conditions.
-
Solution: If you are using highly acidic conditions or elevated temperatures, consider employing milder conditions. For instance, using a catalytic amount of a strong acid like TFA with NIS at 0 °C to room temperature can be effective while minimizing degradation.[6]
-
-
Product Loss During Workup and Purification: The workup and purification steps can be a significant source of product loss.
-
Solution: Ensure that the pH is carefully adjusted during the workup to prevent the loss of the product, which can be basic. During purification by column chromatography, choose an appropriate solvent system that provides good separation without causing excessive product streaking or retention on the column.
-
Issue 2: Formation of Multiple Products (Isomers and Poly-iodinated Species)
Question: My reaction is producing a mixture of mono-iodinated isomers and di-iodinated products, which are difficult to separate. How can I improve the selectivity?
Answer:
Controlling regioselectivity and preventing poly-iodination are the most significant challenges in the direct iodination of benzimidazole. The electron-rich nature of the benzimidazole ring system makes it susceptible to multiple substitutions.
-
Poor Regioselectivity (Mixture of Isomers): Electrophilic substitution can occur at the 4, 5, 6, and 7 positions of the benzene ring, leading to a mixture of isomers that are often difficult to separate due to their similar polarities.[7]
-
Solution:
-
Directed Synthesis: The most effective strategy to obtain a specific isomer is to start with a pre-iodinated precursor. For example, to synthesize 5-iodo-1H-benzimidazole, one can begin with 4-iodo-2-nitroaniline, which is then reduced and cyclized.[6][8] This approach offers complete regiochemical control.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of attack at different positions. At higher temperatures, thermodynamic control may favor the formation of the most stable isomer. Experimenting with a range of temperatures can help in optimizing the yield of the desired isomer.
-
-
-
Poly-iodination (Di- and Tri-iodinated Products): The formation of multiply iodinated products is a common side reaction, especially with highly activated benzimidazoles or when using an excess of the iodinating agent.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the iodinating agent relative to the benzimidazole.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly enhance the selectivity for mono-iodination by reducing the overall reaction rate.[1]
-
Slow Addition: Add the iodinating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile, which disfavors multiple substitutions.
-
-
Issue 3: N-Alkylation as a Competing Side Reaction
Question: In my synthesis of a 2-substituted benzimidazole, I am observing the formation of a 1,2-disubstituted product. How can I prevent this N-alkylation?
Answer:
N-alkylation is a common side reaction when synthesizing substituted benzimidazoles in the presence of alkylating agents. The nitrogen atom at the 1-position of the benzimidazole ring is nucleophilic and can compete with other nucleophiles in the reaction mixture.
-
Reaction Conditions: The choice of base and solvent can influence the extent of N-alkylation.
-
Solution:
-
Protecting Groups: If direct C-alkylation at another position is desired without affecting the N-H, consider protecting the imidazole nitrogen with a suitable protecting group that can be removed later.
-
Catalyst Control: In some syntheses, the choice of catalyst can direct the reaction towards either N- or C-functionalization.[9][10] For instance, in certain palladium-catalyzed reactions, the ligand can influence the regioselectivity of the coupling.[11][12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the iodination of benzimidazole?
A1: The iodination of benzimidazole is an electrophilic aromatic substitution reaction. The iodinating agent (e.g., I⁺ from NIS/acid) is attacked by the electron-rich benzene ring of the benzimidazole, forming a sigma complex (arenium ion). A base then removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the iodinated product.
Q2: Which positions on the benzimidazole ring are most reactive towards iodination?
A2: Electrophilic substitution occurs on the benzene portion of the benzimidazole ring at the π-excessive positions: 4, 5, 6, and 7.[6] The precise regioselectivity is influenced by the electronic effects of the imidazole ring and any existing substituents, as well as the reaction conditions. Theoretical calculations can help predict the most likely sites of electrophilic attack.[13][14]
Q3: How can I effectively purify my iodinated benzimidazole from side products?
A3: The purification of iodinated benzimidazoles can be challenging due to the similar polarities of the isomers and poly-iodinated byproducts.[15]
-
Column Chromatography: This is the most common method. You may need to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation. Using a gradient elution can be beneficial.[15]
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method. Experiment with different solvents or solvent mixtures to find one that selectively crystallizes your desired product while leaving impurities in the mother liquor.[15]
-
Acid-Base Extraction: If there is a significant difference in the basicity of your product and the impurities, an acid-base extraction can be used to separate them.[15]
Q4: Can I use molecular iodine (I₂) for the iodination of benzimidazole?
A4: Yes, molecular iodine can be used, often in the presence of a base or an oxidizing agent.[16][17][18] However, it is a milder iodinating agent compared to NIS or ICl, and the reactions may be slower or require more forcing conditions. For less reactive substrates, I₂ alone may not be sufficient.
Experimental Protocols
Protocol 1: General Procedure for the Mono-iodination of Benzimidazole using NIS
This protocol aims to favor mono-iodination while minimizing poly-iodination.
Materials:
-
1H-Benzimidazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1H-benzimidazole (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NIS (1.05 eq) to the stirred solution.
-
Slowly add a catalytic amount of TFA (0.1 eq) dropwise.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
| Reagent/Parameter | Condition | Purpose |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Provides a source of electrophilic iodine. |
| Catalyst | Trifluoroacetic acid (TFA) | Activates the NIS to generate a more potent electrophile. |
| Solvent | Anhydrous Dichloromethane (DCM) | A common solvent for this type of reaction. |
| Temperature | 0 °C | Helps to control the reaction rate and improve selectivity for mono-iodination. |
| Stoichiometry | ~1:1.05 (Benzimidazole:NIS) | Minimizes poly-iodination. |
Protocol 2: Regioselective Synthesis of 5-Iodo-1H-benzimidazole
This two-step protocol provides a regiochemically pure product.[6]
Step 1: Reduction of 4-iodo-2-nitroaniline A suitable reduction method, for example, using iron powder in formic acid, can be employed.[6]
Step 2: Cyclization to form 5-iodo-1H-benzimidazole
-
The crude 4-iodo-1,2-phenylenediamine from the previous step is heated with formic acid at reflux for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the formic acid is removed under reduced pressure.
-
The residue is then carefully neutralized with a base (e.g., sodium hydroxide solution) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Competing reaction pathways in the iodination of benzimidazole.
Caption: Troubleshooting workflow for benzimidazole iodination.
References
- Begunov, R. S., & Savina, L. I. (2024). Regioselectivity of 9-chloropyrido[1,2-a]benzimidazole halogenation reaction. From Chemistry Towards Technology Step-By-Step, 2, 101-108. [Link]
- BenchChem. (2025).
- ChemRxiv. (2023). Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles. ChemRxiv.
- Yaroslavl State Technical University. (2024).
- Organic Chemistry Portal. (2017). I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles. organic-chemistry.org.
- BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
- BenchChem. (2025).
- Buchwald, S. L., & Ley, S. V. (2011). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. PMC.
- BenchChem. (2025).
- ACS Publications. (2012). Synthesis, Structural Characterization, and Computational Studies of Novel Diiodine Adducts with the Heterocyclic Thioamides N-Methylbenzothiazole-2-thione and Benzimidazole-2-thione: Implications with the Mechanism of Action of Antithyroid Drugs.
- BenchChem. (2025).
- Mongin, F., & Queguiner, G. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
- Parveen, A. (2025). Molecular Iodine Assisted Green Synthesis of Benzimidazoles.
- Prakash, G. K. S., & Mathew, T. (2010). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
- Joshi, K. C., Pathak, V. N., & Sharma, S. (1990). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry - Section B, 29B(9), 843-846.
- Ye, M., & Wang, Y. (2011). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 16(12), 10258-10267.
- Crittell, R. E., Nakiwala, R., & Wray, B. C. (2024). Iodine-Promoted C–H Bond Amination Reaction for the Synthesis of Fused Tricyclic Heteroarenes. The Journal of Organic Chemistry.
- Ye, M., & Wang, Y. (2011).
- Reddy, T. R., & Ali, M. M. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega.
- Martínez-Otero, D., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2035-2043.
- Srivastava, P., et al. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure, 1248, 131448.
- ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- Synthetic Communications. (2021).
- The Journal of Organic Chemistry. (2011). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- Organic Chemistry Frontiers. (2023).
- ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination.
- BenchChem. (n.d.). A Comparative Guide to Iodinating Agents: Benchmarking 4-Iodo-N,N-dimethyl-1H- imidazole-1-sulfonamide. BenchChem.
- ResearchGate. (n.d.). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid.
- ResearchGate. (n.d.). 2: Alkylation of benzimidazole Halogenation: 1-chloro-2,5 or....
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of 4-Iodo-1H-benzimidazole. BenchChem.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
- Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.
- Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library.
- PubMed. (2014). Molecular iodine promoted divergent synthesis of benzimidazoles, benzothiazoles, and 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][13][14][15]thiadiazines. PubMed.
- NIH. (2017). Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. PMC.
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
- NIH. (2015).
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- 9. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles [organic-chemistry.org]
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- 18. Molecular iodine promoted divergent synthesis of benzimidazoles, benzothiazoles, and 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 2-Iodo-1H-benzoimidazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-iodo-1H-benzoimidazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this crucial reaction. Here, we address common challenges with in-depth, field-proven insights to help you achieve higher yields and cleaner reaction profiles.
Troubleshooting Guide: From Low Yield to No Reaction
This section is structured to help you diagnose and solve specific problems encountered during the Suzuki coupling of this compound.
Q1: I am observing very low to no product formation. What are the primary causes and how can I fix this?
Low or no yield in a Suzuki coupling reaction can be attributed to several factors, primarily related to catalyst activity, the nature of the reactants, and the reaction environment.
Potential Cause 1: Inactive Palladium Catalyst
The active catalyst in the Suzuki reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2][3] Failure to do so will result in a stalled reaction.
-
Solution:
-
Ensure Rigorous Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[1] Before adding the catalyst, thoroughly degas your solvent and the reaction vessel by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[4][5][6] Maintain a positive pressure of inert gas throughout the reaction.
-
Consider a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄, which is already in the Pd(0) state, can sometimes be more reliable, although it is often more sensitive to air.[3][7]
-
Check Catalyst Quality: Palladium catalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade over time.[8] Ensure your catalyst is from a reliable source and has been stored correctly.
-
Potential Cause 2: Inhibition by the Benzimidazole N-H Group
The acidic proton on the nitrogen of the benzimidazole ring is a common culprit for low yields.[9] The benzimidazole, or its deprotonated form (benzimidazolide), can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[4][9]
-
Solution:
-
Increase Catalyst and Ligand Loading: A simple, though less atom-economical, approach is to increase the catalyst and ligand loading to overcome the inhibition.
-
N-Protection of Benzimidazole: While adding extra steps, protecting the N-H group (e.g., with a BOC or SEM group) can significantly improve yields by preventing catalyst inhibition. This is often the most robust solution for challenging substrates.
-
Careful Choice of Base: A strong, non-coordinating base can deprotonate the N-H group without strongly binding to the palladium.
-
Potential Cause 3: Inefficient Oxidative Addition
The first step of the catalytic cycle is the oxidative addition of the this compound to the Pd(0) center. While iodides are generally reactive, steric hindrance or electronic effects can slow this step.
-
Solution:
-
Use Electron-Rich and Bulky Ligands: Ligands play a critical role in facilitating oxidative addition.[10][11][12] For heteroaromatic halides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ are often highly effective.[13][14] These ligands stabilize the palladium center and promote the oxidative addition step.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[14]
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Q2: My reaction is producing significant byproducts, especially protodeboronation of my boronic acid. How can I minimize this?
Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common side reaction, particularly with electron-deficient or heteroaromatic boronic acids.[14][15]
Potential Cause 1: Harsh Basic Conditions
Strong bases, especially in the presence of water, can promote the cleavage of the C-B bond.[14]
-
Solution:
-
Use a Milder Base: Switch to a milder base like potassium fluoride (KF) or use a phosphate base like K₃PO₄, which is often effective for N-heterocyclic substrates.[14][16]
-
Anhydrous Conditions: For highly sensitive boronic acids, performing the reaction under strictly anhydrous conditions can suppress protodeboronation.[14][15]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[14]
-
Potential Cause 2: Elevated Temperatures
High reaction temperatures can accelerate the rate of protodeboronation.[14]
-
Solution:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. This may require a more active catalyst system to maintain a reasonable reaction rate.[14]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary energy for the coupling reaction to proceed quickly, minimizing the time the boronic acid is exposed to harsh conditions.[17][18]
-
| Problem | Potential Cause | Recommended Solution |
| Protodeboronation | Harsh basic conditions | Switch to a milder base (e.g., K₃PO₄, KF).[14][16] |
| High temperature | Run the reaction at the lowest effective temperature.[14] | |
| Water in the reaction | Use anhydrous conditions for sensitive substrates.[14][15] | |
| Homocoupling | Oxygen in the system | Ensure thorough degassing of the reaction mixture.[6] |
| Catalyst decomposition | Use a more stable catalyst/ligand system. |
Frequently Asked Questions (FAQs)
Q3: Which palladium source and ligand combination is best for the Suzuki coupling of this compound?
There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner and other functional groups present. However, some general guidelines can be provided.
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(II) and Pd(0) sources, respectively.[16] For challenging couplings, pre-formed catalysts that incorporate the ligand, known as precatalysts, can offer higher activity and reproducibility.[9][19]
-
Ligands: For heteroaromatic substrates like this compound, bulky and electron-rich monophosphine ligands, often referred to as "Buchwald ligands," are highly recommended.[8]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often an excellent first choice, providing good yields under relatively mild conditions.[9][18]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective ligand, particularly for sterically hindered substrates.[9]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IMes can also be very effective and offer an alternative to phosphines.[16]
-
A screening of different ligands may be necessary to find the optimal conditions for your specific substrate.[17][18]
Q4: What is the role of the base in this reaction, and which one should I choose?
The base plays multiple crucial roles in the Suzuki coupling catalytic cycle.[20] Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[16][20][21]
Caption: Simplified Suzuki catalytic cycle highlighting base activation.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice for couplings involving N-heterocycles, as it is effective without being overly harsh.[4][9]
-
Cesium Carbonate (Cs₂CO₃): A strong base that is often very effective, particularly when milder bases fail.[17][18] Its high solubility in organic solvents can be advantageous.
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice, though it may be less effective for more challenging substrates.[5]
-
The choice of base should be matched with the solvent system to ensure sufficient solubility.
Q5: What is the best solvent system for this reaction?
A polar aprotic solvent, often with a small amount of water, is typically used.
-
Dioxane/Water or THF/Water: These mixtures (e.g., 4:1 or 5:1 ratio) are the most common and generally effective solvent systems.[4][5][9] The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[8][14]
-
DMF or Toluene: These can also be used, sometimes without water, depending on the specific base and substrates.[5][18]
It is crucial to use high-purity, anhydrous (when intended) and degassed solvents to avoid side reactions and catalyst deactivation.
Experimental Protocol Example
This is a general starting protocol that should be optimized for your specific substrates.
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5–2.0 equiv), and finely powdered K₃PO₄ (2.0 equiv).[4][9]
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask.[4] Alternatively, use a pre-formed precatalyst.
-
Solvent Addition and Degassing: Add the solvent system (e.g., dioxane/water 4:1) to the flask. Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[4]
-
Heating: Heat the reaction mixture to 80–100 °C under an inert atmosphere.[4][9] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
References
- Wikipedia. Suzuki reaction. [Link]
- MDPI.
- Organic Chemistry Portal. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Arkat USA. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. [Link]
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- ACS Publications.
- ResearchGate.
- National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Scilit. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- National Institutes of Health.
- ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
- ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. [Link]
- ResearchGate. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. [Link]
- ResearchGate. What kinds of Pd catalysts are used for suzuki reaction?. [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- ResearchGate. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
- MDPI. Preformed Pd(II)
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- Reddit. Problems with Suzuki coupling. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
- ResearchGate. Benzene benzimidazole containing Pd(II)
- MDPI. Preformed Pd(II)
- ACS Publications. 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 10. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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Technical Support Center: Optimizing Suzuki Reactions of Iodo-benzimidazoles
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions of iodo-benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we have synthesized the information in a question-and-answer format to directly address the challenges you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling of iodo-benzimidazoles, and how do I choose the right one?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1][2][3][4] Its main function is to activate the boronic acid, forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[5][6][7][8] For iodo-benzimidazoles, which are a class of heteroaromatics, the choice of base is crucial to avoid side reactions and ensure high yields.
-
Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally the most effective for this class of compounds.[9][10] Cesium carbonate (Cs₂CO₃) is often a superior choice due to its higher solubility in organic solvents, which can lead to faster reaction rates.
-
Organic bases , such as triethylamine (TEA), are typically less effective and can sometimes interfere with the catalyst.
-
The strength of the base can influence the reaction outcome. Stronger bases generally lead to faster reactions, but they can also promote side reactions like protodeboronation (the undesired cleavage of the C-B bond).[9][11]
Q2: How does the solvent system affect the Suzuki coupling of iodo-benzimidazoles?
A2: The solvent plays a multifaceted role in the Suzuki reaction. It must be able to dissolve the reactants, reagents, and catalyst, and it can also influence the reaction rate and selectivity.[12][13][14] For iodo-benzimidazoles, a common challenge is the poor solubility of the starting material and the inorganic base.
-
Biphasic solvent systems , typically a mixture of an organic solvent and water, are often employed to overcome solubility issues.[1][15] The water helps to dissolve the inorganic base, while the organic solvent dissolves the iodo-benzimidazole and the boronic acid. Common organic solvents for this purpose include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[9][11][16]
-
Polar aprotic solvents like dimethylformamide (DMF) can also be effective, particularly for less soluble substrates. However, they can sometimes lead to undesired side reactions at higher temperatures.[17]
-
The ratio of organic solvent to water is an important parameter to optimize. A higher proportion of water can increase the solubility of the base but may decrease the solubility of the organic reactants.[15]
Q3: My iodo-benzimidazole is N-protected. Does this affect my choice of base and solvent?
A3: Yes, the presence and nature of an N-protecting group on the benzimidazole ring can significantly influence the reaction. N-protected benzimidazoles can exhibit different solubility profiles and may be sensitive to certain bases.
-
If your protecting group is base-labile (e.g., an ester), you should opt for a milder base like potassium fluoride (KF) to avoid deprotection during the reaction.[5]
-
The steric bulk of the protecting group can also play a role. A bulky protecting group might hinder the approach of the catalyst to the reaction center, potentially requiring more forcing conditions (higher temperature, more active catalyst system).
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of iodo-benzimidazoles and provides systematic solutions.
Problem 1: Low to no conversion of my iodo-benzimidazole.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere.[9] Consider using a more stable pre-catalyst. Run a control reaction with a known reactive substrate to confirm catalyst activity. |
| Inefficient Base | The base may not be sufficiently soluble in your solvent system. Switch to a more soluble base like Cs₂CO₃ or increase the proportion of water in your biphasic mixture. Ensure the base is finely powdered to maximize its surface area.[10] |
| Poor Solvent Choice | Your iodo-benzimidazole may have poor solubility in the chosen solvent. Try a different solvent system, such as DMF or a toluene/water mixture.[10][16] |
| Low Reaction Temperature | While iodoarenes are generally reactive, some Suzuki couplings require elevated temperatures.[10] Gradually increase the reaction temperature, monitoring for any signs of decomposition. |
Problem 2: Significant formation of side products, such as homocoupling of the boronic acid or protodeboronation.
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction Mixture | Homocoupling of the boronic acid is often promoted by the presence of oxygen.[9] Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. |
| Protodeboronation | This side reaction is the replacement of the boronic acid group with a hydrogen atom and can be exacerbated by overly harsh conditions.[11] Try using a milder base, a lower reaction temperature, or a more stable boronic ester derivative (e.g., a pinacol ester).[11] |
| Dehalogenation | The iodo-group is replaced by a hydrogen atom. This can be caused by impurities in the solvent or an inefficient catalyst system. Use high-purity solvents and consider screening different phosphine ligands.[9] |
Summary of Recommended Base and Solvent Combinations
The following table provides a starting point for optimizing your Suzuki coupling of iodo-benzimidazoles.
| Base | Recommended Solvent System(s) | Key Considerations |
| K₂CO₃ | 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂O | A good starting point. Ensure the base is finely powdered.[10] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂O | Often provides higher yields and faster reaction times due to better solubility.[18] |
| K₃PO₄ | 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂O | A strong inorganic base that can be effective for challenging couplings.[9] |
| KF | Anhydrous 1,4-Dioxane or THF | A milder base suitable for substrates with base-labile functional groups.[5] |
Visualizing the Suzuki Catalytic Cycle and Troubleshooting Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.
Experimental Protocols
General Protocol for Suzuki Coupling of an Iodo-benzimidazole
This protocol provides a general starting point and should be optimized for each specific substrate.
Materials:
-
Iodo-benzimidazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a clean, oven-dried Schlenk flask, add the iodo-benzimidazole, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Gougis, P., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Braga, A. A. C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
- Zharova, Y. D., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions. [Link]
- National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- ResearchGate. Screening of different solvents for Suzuki coupling a. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
- ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling... [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
- PubMed. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
- National Institutes of Health. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
- Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
- ResearchGate. Optimization of the Suzuki coupling reaction. [Link]
- ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
- National Institutes of Health.
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. aidic.it [aidic.it]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Iodo-1H-benzoimidazole
Welcome to the technical support center for 2-Iodo-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification workflow for this compound. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.
Problem 1: My product "oils out" during recrystallization instead of forming crystals.
Cause & Analysis: "Oiling out" occurs when a compound comes out of the cooling solution as a liquid phase rather than a solid crystal lattice. This is often because the compound's melting point is lower than the temperature of the solution it is precipitating from, or because the concentration of impurities is high enough to significantly depress the melting point of the mixture.[1] For this compound, which has a moderate melting point, the choice of solvent and cooling rate are critical.
Solution Protocol:
-
Re-dissolve the Oil: Gently reheat the solution until the oil completely redissolves.
-
Increase Solvent Volume: Add a small amount (5-10% of the total volume) of the hot primary solvent to ensure the solution is not supersaturated at a temperature above the compound's melting point.[1]
-
Slow Down the Cooling Process: This is the most critical step. Rapid cooling, such as placing a hot flask directly into an ice bath, encourages oil formation.[1]
-
Allow the flask to cool slowly on the benchtop, insulated with a cork ring and covered.
-
Once at room temperature, transfer the flask to a cold water bath before moving to an ice bath.
-
-
Induce Crystallization: If crystals are still not forming, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic grooves provide nucleation sites for crystal growth.[1]
-
Consider a Different Solvent System: If the problem persists, the solvent system may be inappropriate. Refer to the solvent selection table in the FAQ section for alternative options.
Problem 2: The final product is colored (yellow/brown), but the literature reports a white solid.
Cause & Analysis: Color in the final product typically indicates the presence of chromophoric (color-bearing) impurities. These can arise from several sources:
-
Oxidation: Benzimidazole derivatives can be susceptible to minor oxidation, leading to colored byproducts.
-
Residual Iodine: Trace amounts of molecular iodine (I₂) from the synthesis can impart a brownish color.
-
Polymeric or Tarry Byproducts: Certain reaction conditions, particularly high temperatures or strong acids, can lead to the formation of complex, often colored, side products.[2]
Solution Protocol:
-
Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.
-
Dissolve the crude, colored product in a minimal amount of a suitable hot solvent for recrystallization (e.g., ethanol or isopropanol).
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.
-
Swirl and maintain the solution at a gentle boil for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a pre-heated funnel to remove the charcoal.[3]
-
Proceed with the recrystallization of the decolorized filtrate as described previously.
-
-
Aqueous Wash with a Reducing Agent: If residual iodine is suspected, an aqueous workup step prior to final purification can be beneficial.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[4] These reagents will reduce I₂ to colorless iodide (I⁻), which will partition into the aqueous layer.
-
Proceed with drying and concentrating the organic layer before further purification.
-
Problem 3: Column chromatography yields poor separation between the product and an impurity.
Cause & Analysis: Poor separation on a silica gel column is almost always a function of the mobile phase (eluent) polarity. If the eluent is too polar, both the product and impurities will travel quickly up the column with low retention (high Rf values), resulting in co-elution. If the eluent is not polar enough, compounds will remain adsorbed to the silica at the baseline. The key is to find a solvent system where the product and impurities have significantly different Rf values.
Solution Protocol:
-
Optimize the Eluent System with TLC: Before running a large-scale column, use Thin Layer Chromatography (TLC) to test various solvent systems.
-
Goal Rf: Aim for an Rf value for your target compound (this compound) of approximately 0.25-0.35. This generally provides the best resolution in column chromatography.[5]
-
Adjusting Polarity:
-
If spots are too high (high Rf), decrease the eluent polarity. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.[4]
-
If spots are too low (low Rf), increase the eluent polarity by adding more ethyl acetate.
-
-
Try a Different System: If a simple two-solvent system doesn't provide adequate separation between your product and an impurity, switch to a system with different selectivity, such as dichloromethane/methanol.[6]
-
-
Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, is often superior to an isocratic (constant composition) elution for separating complex mixtures.[6]
-
Start with a low-polarity mobile phase (e.g., 100% dichloromethane or 5% ethyl acetate in hexane).
-
Slowly increase the concentration of the more polar solvent (e.g., methanol or ethyl acetate). A typical gradient for this compound might be from 100:1 to 20:1 dichloromethane:methanol.[6]
-
-
Ensure Proper Column Packing: A poorly packed column with air bubbles or channels will lead to band broadening and poor separation. Ensure the silica slurry is homogenous and allowed to settle completely without running dry.
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification strategy for crude this compound.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
The impurities largely depend on the synthetic route. Common methods include direct iodination of benzimidazole or cyclization of an iodo-substituted phenylenediamine.[3][6]
| Impurity Type | Probable Origin | Impact on Purification |
| Unreacted Benzimidazole | Incomplete iodination reaction. | Easily removed by chromatography due to significant polarity difference. |
| Regioisomers (e.g., 4-, 5-, 6-, or 7-iodo-1H-benzoimidazole) | Direct electrophilic iodination of the benzimidazole core can occur on the benzene ring.[4] | Very difficult to separate from the desired 2-iodo isomer by recrystallization; requires careful chromatography. |
| Di-iodinated Species | Over-iodination of the benzimidazole ring. | Higher molecular weight and different polarity; usually separable by chromatography. |
| o-Phenylenediamine | Incomplete cyclization reaction with an appropriate C1 source. | Highly polar; can often be removed with an acidic wash or will stick to the baseline in normal-phase chromatography. |
| Decomposition Products | Use of harsh conditions like excessively high temperatures or strong acids.[2][7] | Can present as a complex mixture or tar; may require a preliminary charcoal treatment and chromatography. |
Q2: What are the recommended solvent systems for silica gel chromatography of this compound?
Based on literature and practical experience, the following systems are effective. The optimal choice depends on the specific impurities present in your crude material.
| Solvent System | Typical Gradient/Ratio | Purity Achieved | Notes & Reference |
| Dichloromethane-Methanol | Gradient elution from 100:1 to 20:1. | >98-99% | Excellent for separating a range of polarities. Methanol is a strong polar modifier.[6] |
| Ethyl Acetate-Petroleum Ether | 5-10% Ethyl Acetate in Petroleum Ether. | Good | A standard, less polar system suitable for less polar impurities.[7] |
| Ethyl Acetate-Hexane | Varies, optimize with TLC. | Good | A very common system. Good for resolving moderately polar compounds.[4][8] |
Q3: How stable is this compound during purification?
This compound, like most benzimidazoles, is a chemically stable heterocyclic compound under standard laboratory conditions.[9] However, there are two main considerations during purification:
-
pH Sensitivity: As a weak base, it is soluble in acidic aqueous solutions.[9] Avoid strongly basic conditions (pH > 12) during workups, especially at elevated temperatures, as this can promote side reactions.
-
Nucleophilic Solvents: The iodine at the 2-position can be susceptible to nucleophilic substitution.[6] While stable in alcohols like methanol and ethanol at room temperature, prolonged heating in these solvents during recrystallization is generally safe but should be minimized. Avoid heating in the presence of strong nucleophiles.
Q4: How can I form a hydrochloride salt for purification or formulation?
Formation of a hydrochloride salt is an excellent method for purifying benzimidazoles, as the salt often has very different solubility characteristics than the freebase, allowing impurities to be washed away.
-
Dissolve the crude or partially purified this compound freebase in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of anhydrous hydrochloric acid (e.g., HCl in diethyl ether or gaseous HCl) to the stirred solution.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid salt by vacuum filtration and wash it with cold, anhydrous solvent to remove soluble impurities.[6]
Common Impurity Formation Pathways
This diagram illustrates potential side reactions during a typical synthesis involving the iodination of a benzimidazole precursor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy this compound | 27692-04-2 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of 2-Iodo-1H-benzoimidazole Hydrochloride
Welcome to the technical support center for 2-Iodo-1H-benzoimidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to anticipate and resolve issues in your experiments.
Introduction: Understanding the Compound's Nature
This compound is a key building block in medicinal chemistry, primarily utilized in cross-coupling reactions to synthesize more complex molecules.[1] The hydrochloride salt is the preferred form for laboratory use as it enhances both solubility and overall stability compared to the free base.[1][2] However, like many halogenated heterocyclic compounds, its stability is not absolute and is influenced by various environmental factors. This guide will equip you with the knowledge to maintain the integrity of your this compound hydrochloride and troubleshoot common stability-related problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound hydrochloride?
A1: The stability of this compound hydrochloride can be compromised by several factors, including:
-
Light: Benzimidazole derivatives are often photosensitive, and exposure to UV or even ambient light can catalyze degradation.[3][4]
-
Temperature: Elevated temperatures can accelerate decomposition, especially over long-term storage.
-
pH: While the hydrochloride salt form provides some acidic stabilization, strongly basic or neutral aqueous conditions can lead to degradation.
-
Oxidizing agents: The benzimidazole ring and the carbon-iodine bond can be susceptible to oxidation.
-
Moisture: The compound is hygroscopic and should be stored in a dry environment to prevent hydrolysis and other moisture-mediated degradation.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound hydrochloride are not extensively documented in publicly available literature, we can infer the most probable routes based on the chemistry of benzimidazoles and aryl iodides:
-
Dehalogenation: The carbon-iodine bond can be cleaved under certain conditions, particularly in the presence of reducing agents, certain metal catalysts, or upon prolonged exposure to light, leading to the formation of 1H-benzoimidazole.
-
Hydrolysis: In aqueous solutions, especially under neutral to basic conditions, the imidazole ring can be susceptible to hydrolytic cleavage.
-
Oxidation: The imidazole ring can undergo oxidative degradation, potentially leading to ring-opened products.
-
Photodegradation: Exposure to light can lead to a variety of complex degradation products, often colored.[3][5]
Q3: How should I properly store this compound hydrochloride?
A3: To ensure the long-term stability of this compound hydrochloride, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (2-8 °C). | Minimizes thermal degradation. |
| Light | Store in a light-resistant container (e.g., amber vial). | Protects against photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and moisture absorption. |
| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis. |
Q4: For how long can I store solutions of this compound hydrochloride?
A4: It is strongly recommended to prepare solutions of this compound hydrochloride fresh for each experiment. Benzimidazole derivatives are generally more stable in their solid form than in solution.[3] If a stock solution must be prepared, it should be stored under the same conditions as the solid (cool, dark, and under an inert atmosphere) and used as quickly as possible. The stability in solution is highly dependent on the solvent and any potential contaminants.
Troubleshooting Guide
This section addresses common problems that may arise during the handling and use of this compound hydrochloride in experimental settings.
Issue 1: Inconsistent results in cross-coupling reactions (e.g., Suzuki, Sonogashira).
-
Possible Cause: Degradation of the this compound hydrochloride starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before use, assess the purity of your starting material using a suitable analytical method like HPLC or ¹H NMR. Look for the appearance of new signals or a decrease in the main peak area.
-
Fresh Reagent: Use a fresh bottle of the reagent or a sample that has been properly stored.
-
Reaction Conditions: Be mindful of reaction conditions that could promote dehalogenation, a common side reaction for aryl iodides. This can sometimes be influenced by the choice of catalyst, base, and solvent.
-
Issue 2: The solid material has changed color (e.g., from off-white to yellow or brown).
-
Possible Cause: This is a strong indicator of degradation, likely due to exposure to light, air, or moisture.
-
Troubleshooting Steps:
-
Discard Discolored Material: It is best practice to discard any discolored reagent, as the impurities could interfere with your reaction.
-
Review Storage Practices: Ensure that your storage conditions align with the recommendations in the FAQ section.
-
Issue 3: Poor solubility of the compound in the reaction solvent.
-
Possible Cause: While the hydrochloride salt improves solubility, it may still be limited in certain organic solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a small scale in different solvents appropriate for your reaction. Polar aprotic solvents like DMF or DMSO are often good choices.
-
Gentle Warming: Gentle warming and sonication can aid in dissolution. However, avoid prolonged heating to prevent degradation.
-
Co-solvent System: Consider using a co-solvent system to improve solubility.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound hydrochloride and detecting potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient:
-
Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound).
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram for the main peak and any impurity peaks. Purity can be estimated by the relative peak area.
-
Protocol 2: Preparation of a Stock Solution for Reaction
This protocol outlines the best practices for preparing a solution of this compound hydrochloride for use in a chemical reaction.
-
Materials:
-
This compound hydrochloride
-
Anhydrous reaction solvent (e.g., DMF, dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (argon or nitrogen)
-
-
Procedure:
-
Dry the reaction vessel under vacuum or by flame drying and allow it to cool to room temperature under an inert atmosphere.
-
Quickly weigh the desired amount of this compound hydrochloride and add it to the reaction vessel under a positive pressure of inert gas.
-
Add the anhydrous solvent to the vessel via a syringe or cannula.
-
Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Use the freshly prepared solution immediately in your reaction.
-
Visualizing Stability and Degradation
The following diagrams illustrate key concepts related to the stability and potential degradation of this compound hydrochloride.
Caption: Factors influencing the stability of this compound HCl.
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
References
- SciSpace. (2016, December 14). Forced Degradation Studies.
- IJSDR. (2022, November 30). Forced Degradation – A Review.
- Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806.
- Journal of Pharmaceutical Education and Research. (2012, June 15). Current trends in forced degradation study for pharmaceutical product development.
- ResearchGate. (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- ResearchGate. (n.d.). Effect of Alkaline pH on the Stability of Halogenated DBPs.
- ResearchGate. (2007, August 25). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
- ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?.
- Reddit. (2023, September 4). Struggling with Suzuki Reaction.
- ResearchGate. (2007, August 25). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
Sources
Technical Support Center: A Scientist's Guide to Improving the Regioselectivity of Benzimidazole Iodination
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of benzimidazole iodination. Achieving high regioselectivity in the electrophilic iodination of the benzimidazole scaffold is a common yet significant challenge. The position of the iodine atom is critical as it dictates the subsequent structural modifications and, ultimately, the biological activity of the final compound.
This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios. We will explore the underlying chemical principles, compare different synthetic strategies, and provide detailed protocols to empower you to overcome common hurdles in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the regioselectivity of benzimidazole iodination, providing the core knowledge needed to make informed experimental decisions.
Q1: What are the primary challenges in controlling the regioselectivity of benzimidazole iodination?
The core challenge lies in the electronic nature of the benzimidazole ring system. The benzene portion of the molecule is π-excessive, making positions C4, C5, C6, and C7 all susceptible to electrophilic attack.[1][2] This often leads to the formation of a mixture of constitutional isomers, which can be difficult to separate. Furthermore, the high reactivity of the ring can result in di- or even tri-iodinated byproducts if the reaction conditions are not carefully controlled.[3]
Q2: Which positions on the benzimidazole ring are most reactive towards electrophilic iodination?
Based on electron density calculations and experimental observations, the carbon atoms of the fused benzene ring are the primary sites for electrophilic substitution.[2] The general order of reactivity is typically C5 ≈ C6 > C4 ≈ C7. This is because the resonance stabilization of the intermediate carbocation (the sigma complex) is more effective when the attack occurs at the C5 or C6 positions, which are para and ortho, respectively, to the annulated imidazole ring. The C2 position on the imidazole ring is generally less reactive towards electrophilic attack unless under specific conditions.
Q3: How does the choice of iodinating agent impact regioselectivity and yield?
The choice of reagent is paramount. Milder reagents offer better control and selectivity, while harsher reagents can lead to poor selectivity and over-iodination.
-
N-Iodosuccinimide (NIS): This is a widely used mild and selective electrophilic iodinating agent.[4][5][6] It often provides cleaner reactions and higher yields of mono-iodinated products. Its reactivity can be enhanced with a catalytic amount of an acid, such as trifluoroacetic acid (TFA), which protonates NIS to generate a more potent electrophile.[1][7]
-
Molecular Iodine (I₂): Often used with a base (e.g., NaOH), molecular iodine can be effective but is generally less selective than NIS, frequently leading to mixtures of isomers and poly-iodinated products if not carefully controlled.[3]
-
Iodine Monochloride (ICl): As a highly polarized interhalogen compound, ICl is a very reactive source of electrophilic iodine (I⁺).[8] It can offer high regioselectivity in certain reactions but must be used with caution due to its high reactivity.[9][10]
Q4: What is the role of N-protection in directing the site of iodination?
Protecting the nitrogen atom of the imidazole ring is a critical strategy for controlling regioselectivity. An unprotected N-H group can be deprotonated, increasing the ring's activation and potentially leading to undesired side reactions. Introducing a protecting group (e.g., benzyl, trityl) can:
-
Prevent N-H Deprotonation: This moderates the ring's reactivity.
-
Improve Solubility: N-protected benzimidazoles often have better solubility in common organic solvents.
-
Sterically Hinder Adjacent Positions: A bulky protecting group on N1 can sterically block the C2 and C7 positions, thereby directing the incoming electrophile towards the C4, C5, or C6 positions.[11]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: My direct iodination of unsubstituted benzimidazole yields a mixture of isomers (e.g., 4/7- and 5/6-iodo) with poor selectivity.
-
Likely Cause: Direct electrophilic attack on the unsubstituted benzimidazole ring is inherently difficult to control due to the similar reactivity of the C4/C7 and C5/C6 positions.
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Experiment with different solvents to alter the solvation of the reaction intermediates.
-
Change the Iodinating Agent: Switch from a highly reactive agent like ICl or I₂/base to a milder one like NIS. The selectivity of NIS can sometimes be tuned by using it with or without a catalytic amount of acid.[4]
-
Adopt a Regiospecific Strategy (Recommended): The most reliable method to obtain a single, desired isomer is to abandon direct iodination and build the benzimidazole ring from an already iodinated precursor.[12] For example, to synthesize 4-iodo-1H-benzimidazole, start with 3-iodo-2-nitroaniline.[13] This pre-positioning of the iodine atom guarantees the final regiochemistry.
-
Problem 2: I am observing significant amounts of di- and poly-iodinated byproducts, and my desired mono-iodinated product yield is low.
-
Likely Cause: The reaction conditions are too harsh, or the stoichiometry is incorrect, leading to multiple substitutions on the highly activated benzimidazole ring.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar equivalents of your iodinating agent. Use no more than 1.0-1.1 equivalents. In some cases, using a slight excess of the benzimidazole starting material can help consume the iodinating agent and minimize over-reaction.
-
Reduce Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to decrease the overall reaction rate and improve selectivity for mono-iodination.[3]
-
Use a Milder Reagent: If you are using I₂/NaOH or ICl, switch to NIS, which is less prone to causing poly-iodination.[1]
-
Problem 3: I need to synthesize a specific, less electronically favored regioisomer (e.g., 4-iodobenzimidazole). Direct iodination is failing. What is a reliable alternative?
-
Likely Cause: The C4/C7 positions are electronically less favored for electrophilic attack compared to C5/C6. Direct iodination will almost always yield the 5/6-iodo isomers as the major products.
-
Solution: Precursor-Based Synthesis. This is the gold standard for achieving unambiguous regiochemistry. The strategy involves synthesizing an appropriately substituted o-phenylenediamine precursor that already contains the iodine atom at the desired position, followed by cyclization to form the benzimidazole ring.
-
For 4-Iodo-1H-benzimidazole: Start with 3-iodo-2-nitroaniline.
-
For 5-Iodo-1H-benzimidazole: Start with 4-iodo-2-nitroaniline.[14][15] This approach provides complete regiocontrol, bypassing the issues of direct iodination entirely.[13] A detailed protocol for the synthesis of 4-iodo-1H-benzimidazole is provided in the next section.
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for key synthetic procedures discussed in this guide. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Direct Iodination using N-Iodosuccinimide (NIS)
This protocol describes a general method for the direct iodination of a benzimidazole derivative, which may require optimization depending on the substrate.
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the benzimidazole starting material (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.[1]
-
Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) to the stirred solution.
-
Initiation (if necessary): If the starting material is not highly activated, add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq). Cool the reaction mixture to 0 °C in an ice bath before adding the acid.[1]
-
Reaction Monitoring: Allow the reaction to stir, warming slowly to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired regioisomer(s).[1]
Protocol 2: Regiospecific Synthesis of 4-Iodo-1H-benzimidazole via Precursor Synthesis[13]
This two-step protocol ensures the unambiguous formation of the 4-iodo isomer.
Step A: Synthesis of 3-iodo-1,2-phenylenediamine
-
Setup: In a round-bottom flask, dissolve 3-iodo-2-nitroaniline (1.0 eq) in ethanol.
-
Reduction: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid. Cool the nitroaniline solution to 0 °C and add the SnCl₂ solution dropwise with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (~pH 8-9).
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-iodo-1,2-phenylenediamine, which can be used in the next step, often without further purification.
Step B: Cyclization to form 4-Iodo-1H-benzimidazole
-
Setup: In a round-bottom flask, combine the crude 3-iodo-1,2-phenylenediamine (1.0 eq) from the previous step with an excess of formic acid (e.g., 90%).[13]
-
Reaction: Heat the reaction mixture to 100 °C for 2-4 hours, monitoring by TLC.
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it over ice. Neutralize the solution by adding a 10% sodium hydroxide solution until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 4-Iodo-1H-benzimidazole.[13]
Section 4: Data Summary Table
The following table summarizes various approaches to benzimidazole iodination for comparison. Note that yields and isomer ratios are highly substrate-dependent.
| Method | Iodinating Agent | Conditions | Major Product(s) | Key Advantages | Key Disadvantages | Reference(s) |
| Direct Iodination | NIS / cat. TFA | DCM, 0 °C to RT | Mixture of 5(6)- and 4(7)-iodo isomers | Mild conditions, simple procedure | Poor regioselectivity for unsubstituted benzimidazole | [1] |
| Direct Iodination | I₂ / NaOH | H₂O, 0 °C | Mixture, often with poly-iodination | Inexpensive reagents | Low selectivity, risk of over-iodination | [3] |
| Direct Iodination | ICl | Acetic Acid | Mixture of isomers | Highly reactive, can be regioselective for some substrates | Harsh conditions, high reactivity can be hard to control | [8][9] |
| Precursor Synthesis | N/A | 1. SnCl₂/HCl2. HCOOH, 100 °C | 4-Iodo-1H-benzimidazole | Complete regiocontrol | Multi-step process | [13] |
| Precursor Synthesis | N/A | 1. Fe/NH₄Cl2. Acetic Acid | 5-Iodo-1H-benzimidazole | Complete regiocontrol | Multi-step process | [15][16] |
Section 5: Visual Guides
Diagram 1: Electronic Properties & Regioselectivity
Caption: Preferred sites for electrophilic attack on the benzimidazole ring.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting common iodination issues.
References
- Mal, D. et al. (2019). Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles. ChemRxiv. [Link]
- Du, L.-H., & Wang, Y.-G. (2007). A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant. Synthesis, 2007(05), 675-678. [Link]
- Giaimo, L. A. M., et al. (2025). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. European Journal of Organic Chemistry. [Link]
- Google Patents. (2013). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
- Popov, I. I. (1997). Study of unsaturated azoles. 16 Synthesis and reactions of 2-styrylbenzimidazoles. Chemistry of Heterocyclic Compounds. [Link]
- Crittell, R. E., et al. (2024). Iodine-Promoted C–H Bond Amination Reaction for the Synthesis of Fused Tricyclic Heteroarenes. The Journal of Organic Chemistry. [Link]
- Li, S., et al. (2023). N-Iodosuccinimide-Mediated Synthesis of Benzo-Fused Bisimidazoles Enabled by a One-Pot Tandem Reaction of Fluorinated Propargyl Amidines. The Journal of Organic Chemistry, 88(7), 4101-4111. [Link]
- Olah, G. K. S., et al. (2004). N-Halosuccinimide/BF3—H2O: Efficient Halogenating Systems for Deactivated Aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. [Link]
- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]
- Parveen, A. (2025). Molecular Iodine Assisted Green Synthesis of Benzimidazoles.
- Wikipedia. (2025). N-Iodosuccinimide. [Link]
- ResearchGate. (n.d.). Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles. [Link]
- PubMed Central (PMC). (n.d.).
- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
- J. Chem. Ed. (2023).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- Chemistry LibreTexts. (2015).
- Wikipedia. (2025). Iodine monochloride. [Link]
- ACS Publications. (n.d.). Molecular Iodine Promoted Divergent Synthesis of Benzimidazoles, Benzothiazoles, and 2-Benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][14][17][18]thiadiazines. [Link]
- LibreTexts. (n.d.). Substituent Effects in Electrophilic Substitutions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Iodine monochloride - Wikipedia [en.wikipedia.org]
- 9. calibrechem.com [calibrechem.com]
- 10. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed C-N Bond Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Palladium-Catalyzed C-N Cross-Coupling Reactions. This guide, structured in a question-and-answer format, is designed to provide in-depth technical assistance and field-proven insights to overcome common challenges encountered during the Buchwald-Hartwig amination and related transformations. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section directly tackles common problems observed during palladium-catalyzed C-N bond formation. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Q1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?
Low or no conversion is a frequent issue, often stemming from problems with the catalyst's activity, the reaction setup, or the reagents' purity.
Core Principles: The catalytic cycle of the Buchwald-Hartwig amination relies on an active Pd(0) species.[1][2][3] If this species is not generated or is deactivated, the reaction will not proceed. The oxidative addition of the aryl halide to the Pd(0) center is a critical first step and can be challenging, especially for less reactive aryl chlorides.[4][5]
Troubleshooting Steps:
-
Verify Catalyst and Ligand Integrity:
-
Catalyst Source: Palladium(II) precursors like Pd(OAc)₂ require in situ reduction to the active Pd(0) state.[6][7] This reduction can be inefficient. Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or, preferably, a modern palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) which ensures reliable generation of the active catalytic species.[4][8][9]
-
Ligand Oxidation: Phosphine ligands, especially bulky, electron-rich ones crucial for this reaction, are susceptible to oxidation.[10] Ensure ligands are stored under an inert atmosphere and handled quickly in the air. Using a slightly higher ligand-to-palladium ratio (e.g., 1.1-1.5:1 for bidentate and 2.2-3:1 for monodentate ligands) can sometimes compensate for minor oxidation.[8][10]
-
-
Ensure a Scrupulously Inert Atmosphere:
-
Oxygen Sensitivity: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[10] The presence of oxygen can lead to catalyst decomposition, often observed as the formation of palladium black.[10]
-
Protocol: Use standard Schlenk line or glovebox techniques.[11][12] Solvents and liquid reagents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[10][13] Ensure all glassware is oven or flame-dried immediately before use.[14][15]
-
-
Assess Reagent Purity and Quality:
-
Aryl Halide: Ensure high purity. Impurities can sometimes act as catalyst poisons.
-
Amine: Amines can absorb water and carbon dioxide from the air. Purify liquid amines by distillation or by passing them through a plug of activated alumina.[8]
-
Base: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use a fresh bottle or a finely ground powder that has been stored in a desiccator or glovebox.[8] The physical properties of the base matter; clumping can reduce its effectiveness due to poor solubility and surface area.[1]
-
Solvent: Use anhydrous, high-purity solvents. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are common choices.[1][16] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the reaction by coordinating to the palladium center.[1]
-
Q2: The reaction starts but stalls before completion, or I observe the formation of palladium black. What is causing catalyst deactivation?
Catalyst deactivation is a common cause of incomplete reactions. The formation of palladium black is a clear visual indicator of the aggregation of Pd(0) into an inactive state.[10]
Core Principles: Catalyst deactivation can occur through several pathways. The active, soluble LPd(0) species can be unstable, particularly at high temperatures or if the ligand concentration is too low, leading to aggregation.[10] Additionally, certain substrates or impurities can act as catalyst poisons.[9][17] For instance, some five-membered N-heterocycles can decompose under strongly basic conditions, forming fragments that deactivate the catalyst.[18]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Troubleshooting Steps:
-
Optimize Ligand-to-Palladium Ratio: A suboptimal ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.[10] For monodentate ligands like those from the Buchwald biarylphosphine family, a 2:1 to 3:1 ligand-to-palladium ratio is often optimal.[10]
-
Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[10] If deactivation is suspected, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Microwave heating can sometimes be beneficial by allowing for rapid heating to the desired temperature, potentially minimizing thermal decomposition over time.[19]
-
Consider a More Stable Pre-catalyst: Modern palladium pre-catalysts are designed to release the active LPd(0) species gradually and cleanly, which can improve catalyst stability and longevity throughout the reaction.
-
Evaluate Substrate Stability: For base-sensitive substrates, especially certain heteroaryl halides, a very strong base like NaOtBu can cause decomposition.[18] The resulting decomposition products can poison the catalyst. In such cases, switching to a weaker base like K₃PO₄, K₂CO₃, or Cs₂CO₃ may be necessary, although this might require a higher reaction temperature or a more active catalyst system.[4][8] The use of a soluble organic base system like DBU/NaTFA has also been reported for sensitive substrates.[20]
Q3: My reaction is producing significant side products, such as hydrodehalogenation of the aryl halide or diarylation of a primary amine. How can I improve selectivity?
Selectivity issues arise from competing reaction pathways that can dominate under suboptimal conditions.
Core Principles:
-
Hydrodehalogenation: This side reaction converts the aryl halide to the corresponding arene. It can occur via β-hydride elimination from a palladium-amido intermediate or from reaction with a palladium-hydride species, which can form in the presence of trace water or from the amine itself.[21]
-
Diarylation: Primary amines (R-NH₂) can react once to form the desired secondary amine (Ar-NH-R) and then a second time to form an undesired tertiary diarylamine (Ar₂N-R). The relative rates of these two steps are influenced by steric hindrance and the electronics of the catalyst system.
Troubleshooting Steps:
-
To Minimize Hydrodehalogenation:
-
Ligand Choice: Bulky, electron-rich ligands generally accelerate the desired reductive elimination step, outcompeting the pathways leading to hydrodehalogenation.[10] Ensure your chosen ligand is appropriate for the substrate combination.
-
Anhydrous Conditions: Strictly anhydrous conditions can minimize the formation of palladium-hydride species. Ensure solvents and reagents are dry.[10]
-
Base Selection: The choice of base can influence this side reaction. Screening different bases may be beneficial.
-
-
To Minimize Diarylation of Primary Amines:
-
Ligand Design: Ligand development has been key to achieving high selectivity for monoarylation. For example, the KPhos ligand was specifically designed to suppress diarylamine formation when using aqueous ammonia.[22] Using a ligand known for high monoarylation selectivity is crucial.
-
Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) to favor the initial coupling.
-
Temperature and Time: Monitor the reaction closely. Sometimes, the diarylation is slower than the initial monoarylation. Stopping the reaction once the starting aryl halide is consumed can prevent over-reaction.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right ligand for my specific transformation?
A: Ligand selection is critical and depends primarily on the nature of the amine and the aryl halide.[1] There is no single "best" ligand.
-
For Primary Amines: Bulky biarylphosphine ligands like BrettPhos are often effective and can show selectivity for primary over secondary amines.[6]
-
For Secondary Amines: Ligands like XPhos or RuPhos are generally robust choices.[4][23]
-
For Challenging Substrates (e.g., Aryl Chlorides): These require highly active catalysts. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are typically necessary to facilitate the difficult oxidative addition step.[4][21][24]
-
For Amides or Heterocycles: These can be challenging nucleophiles. Specialized ligands like tBuBrettPhos have been developed to improve reactivity.[6]
Refer to vendor selection guides and the primary literature for specific substrate combinations. A small screen of different ligand classes is often the most effective approach.[23]
Q: What is the role of the base, and how do I select the best one?
A: The base plays multiple crucial roles in the catalytic cycle. Its primary function is to deprotonate the amine (or the palladium-amine complex) to form the palladium-amido intermediate, which is necessary before reductive elimination.[3][20][25]
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | ~19 | Highly reactive, promotes fast reaction rates.[1][6] | Incompatible with base-sensitive functional groups (e.g., esters, nitriles).[6][8] Can promote substrate decomposition.[18] |
| LHMDS | ~26 | Useful for substrates with protic functional groups.[6] | Solid is air-sensitive; can be incompatible with some electrophiles.[6] |
| K₃PO₄, Cs₂CO₃ | ~12.3, ~10.3 | Milder, compatible with many functional groups. | Slower reaction rates, often requiring higher temperatures.[8] |
Selection Strategy:
-
For robust substrates and fast reactions, NaOtBu is the standard choice.
-
For substrates with base-sensitive functional groups, start with a weaker inorganic base like K₃PO₄ or Cs₂CO₃ .[8]
-
The choice of base is also solvent-dependent. In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[20]
Q: Can I use Pd(OAc)₂ and a phosphine ligand, or is a pre-catalyst necessary?
A: While using Pd(OAc)₂ with a ligand is a classic approach, it is often less reliable than using a well-defined pre-catalyst.[5][7] The in situ reduction of Pd(II) to Pd(0) can be inconsistent and may lead to the formation of inactive palladium species.[7] Pre-catalysts are designed for clean, quantitative, and reproducible generation of the active LPd(0) catalyst, leading to more consistent results, especially when troubleshooting or scaling up a reaction.[4][8]
The Catalytic Cycle and Common Pitfalls
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. Understanding this cycle is key to diagnosing problems.
Caption: The catalytic cycle of the Buchwald-Hartwig amination and common failure points.
Experimental Protocol: General Procedure for a Troubleshooting Reaction
This protocol provides a starting point for systematically troubleshooting a problematic C-N coupling reaction.
Materials:
-
Aryl Halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Oven-dried Schlenk flask with a stir bar
Procedure:
-
Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (or palladium source and ligand), the base, and the magnetic stir bar to the Schlenk flask.
-
Reagent Addition: Add the aryl halide (if solid) to the flask. Seal the flask with a septum.
-
Solvent and Amine Addition: Outside the glovebox (maintaining an inert atmosphere via a gas line), add the anhydrous, degassed solvent via syringe. Then, add the amine via syringe.
-
Degassing (if not set up in a glovebox): If reagents were added in the air, perform three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.[10]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous NH₄Cl. Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Proceed with standard extraction, drying, and purification procedures.[26]
References
- Buchwald–Hartwig amin
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - C
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples - Name-Reaction.com
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Phosphon
- Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling - Benchchem
- Development of Techniques in Organometallic Chemistry - American Chemical Society
- Buchwald-Hartwig Coupling - Alfa Chemistry
- Experimental Organometallic Chemistry - ACS Public
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-C
- The Role of the Base in Buchwald-Hartwig Amination.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society
- Role of the Base in Buchwald–Hartwig Amin
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich
- Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide | Inorganic Chemistry - ACS Public
- Emerging unconventional organic solvents for C–H bond and related functionalization reactions - Chemical Society Reviews (RSC Publishing)
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH
- troubleshooting low yield in 1-Iodohexane coupling reactions - Benchchem
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Help troubleshooting a Buchwald-Hartwig amin
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
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- How to create inert atmosphere ?
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Minimizing byproducts in the synthesis of benzimidazole derivatives
A Guide to Minimizing Byproducts and Optimizing Reactions
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic protocols. As a Senior Application Scientist, my goal is to provide you with in-depth, practical advice to overcome common challenges, particularly the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during the synthesis of benzimidazole derivatives.
Q1: My reaction to condense o-phenylenediamine with an aldehyde is giving a complex mixture of products instead of my desired 2-substituted benzimidazole. What's going on?
A1: This is a classic problem. The direct condensation of an o-phenylenediamine with an aldehyde can be prone to side reactions, leading to a mixture that is difficult to purify. The primary culprits are often 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazoles. The initial Schiff base intermediate can react further with another molecule of the aldehyde, leading to the disubstituted product, especially if the reaction conditions are not carefully controlled.
Q2: I'm observing the formation of highly colored impurities in my reaction mixture. How can I prevent this?
A2: Colored impurities often arise from oxidation of the o-phenylenediamine starting material or intermediates. Using a starting material like o-phenylenediamine dihydrochloride can sometimes mitigate this issue.[1] Additionally, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidative side reactions. The choice of solvent and catalyst can also play a significant role.
Q3: My reaction yield is very low. What are the first things I should check?
A3: Low yields can stem from several factors. First, verify the purity of your starting materials, as impurities can interfere with the reaction. Next, consider the reaction equilibrium; some benzimidazole syntheses are reversible.[1] The choice of catalyst is also critical. Many modern methods utilize catalysts to improve yields and reaction times under milder conditions.[2][3][4] Finally, ensure your reaction temperature and time are optimized. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.[1]
Q4: How do I choose the right catalyst for my synthesis?
A4: Catalyst selection is key and depends on your specific substrates and desired reaction conditions. Options are extensive and range from simple acid catalysts like ammonium chloride to more sophisticated metal-based catalysts like lanthanum chloride or supported gold nanoparticles.[2][5] For a greener approach, heterogeneous catalysts are an excellent choice as they can be easily filtered out and often reused.[1][6] Lewis acids, such as Erbium(III) triflate, have also been shown to be highly effective.[7]
Troubleshooting Guide: Specific Byproduct Issues
Issue 1: Formation of 1,2-Disubstituted Benzimidazoles
This byproduct arises when a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole ring.
Causality: This is often favored by an excess of the aldehyde, higher reaction temperatures, and the presence of certain catalysts that can activate the N-H bond of the benzimidazole for further reaction.
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a 1:1 or a slight excess of the o-phenylenediamine to the aldehyde.
-
Catalyst Selection: The choice of catalyst can dramatically influence selectivity. For example, Erbium(III) triflate has been shown to selectively produce 1,2-disubstituted benzimidazoles when electron-rich aldehydes are used in a 2:1 ratio with the diamine, while its absence favors the mono-condensation product.[7] Conversely, supported gold nanoparticles have been shown to selectively yield 2-substituted benzimidazoles with no byproduct formation observed by 1H NMR analysis.[5]
-
Reaction Conditions: Lowering the reaction temperature can often reduce the rate of the second substitution reaction.
Data on Catalyst and Condition Effects on Selectivity
| Catalyst/Condition | Aldehyde:Diamine Ratio | Solvent | Temp (°C) | Time | Product Selectivity | Yield (%) | Reference |
| Er(OTf)₃ (10 mol%) | 2:1 (Benzaldehyde) | Water | 100 | 15 min | 1,2-disubstituted | 72 | [8] |
| No Catalyst | 2:1 (Benzaldehyde) | Water | 100 | 15 min | Mixture (1,2- and 2-subst.) | 51 (1,2-), 41 (2-subst.) | [8] |
| Au/TiO₂ (1 mol% Au) | 1:1 (4-Methylbenzaldehyde) | CHCl₃:MeOH (3:1) | 25 | 2 h | 2-substituted | High | [5] |
| NH₄Cl (30 mol%) | 1:1 (Anisaldehyde) | Ethanol | 80 | 2 h | 2-substituted | Moderate to Good | |
| LaCl₃ (10 mol%) | 1:1 (Various aldehydes) | Acetonitrile | RT | 2-4 h | 2-substituted | 85-95 | [2][3] |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Aryl Benzimidazoles using a Heterogeneous Gold Catalyst
This protocol is adapted from a method demonstrating high selectivity and mild reaction conditions.[5]
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde
-
Au/TiO₂ catalyst (2-3 nm Au nanoparticles)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
To a 5 mL glass vial, add the Au/TiO₂ catalyst (corresponding to 1 mol % Au).
-
Add a 3:1 mixture of CHCl₃:MeOH (3 mL).
-
Add o-phenylenediamine (0.3 mmol).
-
Add the aromatic aldehyde (0.3 mmol).
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2 hours), centrifuge the mixture to separate the solid catalyst.
-
Wash the catalyst twice with ethanol (3 mL).
-
Combine the supernatant and washes, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Self-Validation:
-
TLC Analysis: The reaction should show a clean conversion from starting materials to a single major product spot.
-
NMR Spectroscopy: ¹H NMR of the crude product should show minimal to no signals corresponding to the 1,2-disubstituted byproduct.
Protocol 2: Green Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride
This protocol provides a more economical and environmentally friendly approach.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (0.92 mmol) and the aldehyde (0.92 mmol) in ethanol (4 mL).
-
Add ammonium chloride (30 mol%).
-
Stir the mixture at 80°C.
-
Monitor the reaction by TLC (eluent: ethyl acetate/hexane, 1:2 v/v).
-
After completion (typically 2 hours), pour the reaction mixture into ice-cold water.
-
The product should precipitate as a solid.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
Self-Validation:
-
Precipitation: The formation of a precipitate upon quenching with water is a good indicator of product formation.
-
Melting Point: The melting point of the recrystallized product should be sharp and consistent with literature values.
Visualization of Reaction Pathways
General Reaction Scheme for Benzimidazole Synthesis
This diagram illustrates the primary reaction pathway for the formation of 2-substituted benzimidazoles and the competing pathway leading to the 1,2-disubstituted byproduct.
Caption: Reaction pathways in benzimidazole synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield reactions.
Caption: Troubleshooting flowchart for low-yield reactions.
References
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (2023, August 11). Semantic Scholar.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020, December 1). PMC - NIH.
- Review On Synthesis Of Benzimidazole
- Optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes.
- Benzimidazole synthesis. Organic Chemistry Portal.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023, June 19). [Source Not Available].
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016, April 12). RSC Publishing.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
- Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. (2026, January 4). PubMed.
- Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applic
- Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives | Request PDF.
- Note A green synthesis of benzimidazoles. [Source Not Available].
- Green Synthesis of Benzimidazole Derivatives. (2019, July 29). Chemical Methodologies.
- Phillips‐Ladenburg Benzimidazole Synthesis. (2010, September 15). CoLab.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. NIH.
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- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for benzimidazole synthesis
A Senior Application Scientist's Guide to Reaction Time and Temperature
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their reaction conditions for higher yields, better purity, and improved efficiency. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and refine your experiments effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of benzimidazoles, particularly from the condensation of o-phenylenediamines with aldehydes or carboxylic acids.
Problem 1: Low or No Product Yield
You've set up your reaction, let it run for the prescribed time, and upon workup, you find very little of your desired benzimidazole. This is one of the most common challenges.
Possible Causes:
-
Suboptimal Reaction Conditions: The chosen temperature may be too low to overcome the activation energy, or the reaction time may be insufficient for the reaction to reach completion.[1]
-
Inefficient or Inactive Catalyst: Many benzimidazole syntheses require a catalyst to proceed at a reasonable rate. The catalyst could be inactive, or the loading might be too low.[1][2]
-
Poor Quality Starting Materials: Impurities in your o-phenylenediamine or aldehyde/carboxylic acid can inhibit the reaction or lead to undesirable side products.[1][2]
-
Incorrect Solvent Choice: The solvent plays a critical role in reactant solubility and can influence the reaction rate. An inappropriate solvent can significantly hinder the synthesis.[2]
Recommended Solutions:
-
Systematically Increase Temperature: Begin with a temperature screen. If your reaction is running at room temperature, try increasing the temperature in 20°C increments (e.g., 40°C, 60°C, 80°C). Monitor the progress at each step using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For reactions with carboxylic acids, temperatures can be quite high, sometimes requiring reflux in high-boiling solvents or even neat conditions at 180-250°C.[4][5]
-
Extend Reaction Time: If increasing temperature is not feasible or desirable (e.g., due to substrate stability), extend the reaction time. Monitor the reaction every few hours to determine the point at which starting material consumption plateaus.
-
Optimize Catalyst and Loading: If you are not using a catalyst, consider adding one. Common choices range from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride (NH₄Cl) to Lewis acids like Erbium(III) triflate (Er(OTf)₃).[6][7][8] Perform a screen of different catalysts and optimize the molar percentage. Remember that more is not always better; excess catalyst can sometimes promote side reactions.[1]
-
Verify Starting Material Purity: If possible, purify your starting materials before use. Recrystallize the o-phenylenediamine and distill the aldehyde if it is a liquid. Purity can be checked by NMR or melting point analysis.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often increases yields, even at moderate temperatures (e.g., 60-100°C).[9][10]
Problem 2: Formation of Colored Impurities (Dark Reaction Mixture)
Your reaction mixture has turned dark brown or black, and the crude product is a discolored solid or oil that is difficult to purify.
Possible Causes:
-
Oxidation of o-phenylenediamine: The diamine starting material is highly susceptible to air oxidation, which produces intensely colored polymeric impurities.[2][3]
-
Over-oxidation of the Product: Under harsh oxidative conditions, the benzimidazole product itself can be oxidized, for instance, to a benzimidazole N-oxide, leading to colored byproducts.[3]
-
High Reaction Temperature: Excessively high temperatures can cause thermal decomposition of reactants or products, leading to tar formation.
Recommended Solutions:
-
Run Under an Inert Atmosphere: To prevent oxidation of the starting material, degas your solvent and run the reaction under a nitrogen or argon atmosphere. This is a crucial step, especially for reactions that require prolonged heating.[2][3]
-
Use Purified o-phenylenediamine: Oxidized diamine in the starting bottle is a common source of color. Using freshly purified starting material can lead to a much cleaner reaction. Using o-phenylenediamine dihydrochloride salt can also sometimes reduce the formation of colored impurities.[11]
-
Control Temperature: Avoid unnecessarily high temperatures. Find the minimum temperature required for an efficient reaction rate.
-
Purification with Activated Carbon: During recrystallization of the crude product, adding a small amount of activated charcoal to the hot solution can effectively adsorb many colored impurities.[3] After a short period of heating, the charcoal is removed by hot filtration.[12]
Problem 3: Formation of 1,2-Disubstituted Benzimidazole Side Product
When reacting an o-phenylenediamine with an aldehyde, you isolate not only your desired 2-substituted benzimidazole but also a significant amount of the 1,2-disubstituted product.
Possible Causes:
This side product arises from the reaction of a second molecule of the aldehyde with the N-H of the initially formed 2-substituted benzimidazole, followed by an oxidative step.[2][13]
Recommended Solutions:
-
Control Stoichiometry: To favor the mono-substituted product, use a slight excess (1.1 to 1.2 equivalents) of the o-phenylenediamine relative to the aldehyde.[2] Conversely, to selectively synthesize the 1,2-disubstituted product, a 2:1 ratio of aldehyde to diamine is often used.[13]
-
Optimize Solvent and Catalyst: The choice of solvent and catalyst can heavily influence selectivity. For example, some studies have shown that non-polar solvents may favor the 2-substituted product.[2] Lewis acid catalysts like Er(OTf)₃ have been shown to selectively produce 1,2-disubstituted products with electron-rich aldehydes, while the absence of a catalyst favors the mono-condensation product.[13] A systematic screen is recommended.
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the second substitution reaction, which may have a higher activation energy.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing temperature and time for a new benzimidazole synthesis?
A1: A good starting point is to run the reaction in a solvent like ethanol at a moderate temperature, such as 80°C (reflux). Monitor the reaction by TLC every hour for the first 4-6 hours. If the reaction is slow, consider increasing the temperature. If it is complete quickly or forms multiple products, you may be able to reduce the temperature or time.
Q2: How can I effectively monitor the reaction progress to determine the optimal time?
A2: Thin Layer Chromatography (TLC) is the most common and cost-effective method.[14] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials and product.[15] Spot the reaction mixture alongside your starting materials. The reaction is complete when the starting material spot has been completely consumed. For more quantitative analysis, HPLC can be used.[3]
Q3: Does the electronic nature of the aldehyde affect the optimal reaction conditions?
A3: Yes, absolutely. Aldehydes with electron-withdrawing groups are generally more electrophilic and may react faster or under milder conditions. Conversely, aldehydes with electron-donating groups are less reactive and may require higher temperatures, longer reaction times, or a more active catalyst to achieve good conversion.[16]
Q4: Can I run the reaction without a solvent?
A4: Yes, solvent-free or "neat" reactions are a key principle of green chemistry and are often effective for benzimidazole synthesis.[17][18] Heating a mixture of the o-phenylenediamine and the aldehyde or carboxylic acid, often with a catalyst, can lead to high yields. This method can also simplify purification by eliminating the need to remove a solvent. One study found that reacting o-phenylenediamine and benzaldehyde without solvent at 80°C gave a 91% yield of the 1,2-disubstituted product in just two minutes.[13]
Experimental Protocols & Data
Protocol 1: General Procedure for Temperature Optimization
-
Setup: In three separate reaction vials, place o-phenylenediamine (1 mmol), the aldehyde (1.1 mmol), and your chosen catalyst (e.g., p-TsOH, 10 mol%) in ethanol (5 mL).
-
Reaction: Place each vial in a heating block set to a different temperature (e.g., 40°C, 60°C, 80°C).
-
Monitoring: After 2 hours, take a small aliquot from each reaction, dilute it, and analyze by TLC to assess the extent of conversion.
-
Analysis: Continue monitoring every 2 hours. The condition that gives the cleanest conversion to the product in the shortest time is the optimum. If all reactions are slow, consider higher temperatures or a different catalyst/solvent system.
Table 1: Example Reaction Conditions from Literature
| Reactants (Diamine + Carbonyl Source) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-phenylenediamine + Benzaldehyde | NH₄Cl (4 mmol) | CHCl₃ | Room Temp | 4 | 92 | [7] |
| o-phenylenediamine + Benzaldehyde | Er(OTf)₃ (10 mol%) | None | 80 | 0.03 (2 min) | 91* | [13] |
| o-phenylenediamine + Benzoic Acid | None | Water | 350 | ~2 | ~90 | [5][19] |
| o-phenylenediamine + Anisaldehyde | NH₄Cl (30 mol%) | Ethanol | 80 | 2 | Moderate-Good | |
| N-phenyl-o-phenylenediamine + Benzaldehyde | Er(OTf)₃ (1% mol) | None (MW) | 60 | 0.08 (5 min) | 99.9 | [9] |
*Yield for 1,2-disubstituted product.
Visualization of Optimization Workflow
The following diagram illustrates a logical workflow for optimizing your benzimidazole synthesis, starting from a standard set of conditions.
Caption: Workflow for Benzimidazole Synthesis Optimization.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Benchchem. (2025). Optimization of reaction conditions for benzimidazole synthesis.
- Benchchem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
- RESEARCH ON BENZIMIDAZOLE DERIV
- Der Pharma Chemica. (N/A).
- Benchchem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Synthesis of benzimidazoles in high-temperature water.
- Dudd, L. M., et al. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 5, 187-192.
- Note A green synthesis of benzimidazoles. (N/A).
- Kadhim, A. J., & Kazim, A. C. (2018).
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
- Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
- Benchchem. (2025). Improving the reaction conditions for benzimidazole synthesis.
- EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
- Recent achievements in the synthesis of benzimidazole deriv
- Nguyen, T. C., et al. (2023).
- Benzimidazole. Organic Syntheses Procedure.
- A Comprehensive Study on Synthesis of Benzimidazole using Novel Techniques. (N/A).
- Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware.
- 34 questions with answers in BENZIMIDAZOLES.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Sharma, S., et al. (2024).
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodo-1H-benzoimidazole and 2-Bromo-1H-benzoimidazole in Palladium-Catalyzed Coupling Reactions
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional organic materials.[1][2] Functionalization at the C2-position is a critical strategy for modulating the biological activity and physical properties of these molecules. Among the most powerful methods for achieving this are palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[3]
This guide provides an in-depth, objective comparison of two key starting materials for these transformations: 2-iodo-1H-benzoimidazole and 2-bromo-1H-benzoimidazole. The choice between an iodo- or bromo-substituted precursor is a critical decision that profoundly impacts reaction kinetics, required conditions, and overall synthetic efficiency. For researchers and drug development professionals, understanding these differences is paramount for designing robust, scalable, and successful synthetic routes. We will explore the fundamental principles governing their reactivity, present comparative experimental data, and provide validated protocols to guide your experimental design.
Fundamental Principles: The Decisive Role of the Carbon-Halogen Bond
The enhanced reactivity of this compound over its bromo-analog in palladium-catalyzed coupling reactions is rooted in fundamental chemical principles. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F, a trend directly correlated with their carbon-halogen bond dissociation energies.[4][5]
The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond. This has a direct consequence on the first and often rate-determining step of the catalytic cycle: oxidative addition .[3][4] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The lower bond energy of the C-I bond results in a lower activation energy for this process, leading to significantly faster reaction rates.[5] This kinetic advantage often allows reactions with this compound to proceed under much milder conditions—lower temperatures, shorter reaction times, and sometimes lower catalyst loadings—compared to 2-bromo-1H-benzoimidazole.
While the C2-position of the benzimidazole ring is electron-deficient, which enhances the reactivity of any halogen at this position, the intrinsic superiority of iodide as a leaving group remains the dominant factor.[1]
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
The general mechanism for common cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to appreciating the impact of the halide choice.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
The critical "Oxidative Addition" step is where the reactivity difference between 2-iodo- and 2-bromo-1H-benzoimidazole is most pronounced.
Caption: The weaker C-I bond leads to a lower activation energy (ΔG‡) for oxidative addition.
Comparative Performance in Key Coupling Reactions
The theoretical advantage of this compound translates into tangible benefits across the most common cross-coupling platforms.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming C-C bonds between an aryl halide and an organoboron compound. When comparing the two benzimidazole substrates, the iodo-derivative consistently allows for more favorable reaction conditions.
| Feature | This compound | 2-Bromo-1H-benzoimidazole | Rationale & Insights |
| Typical Temperature | 60 - 90 °C | 90 - 120 °C | The higher reactivity of the iodo-substrate allows for lower thermal energy input to overcome the oxidative addition barrier. |
| Typical Reaction Time | 1 - 6 hours | 6 - 24 hours | Faster oxidative addition leads to a more rapid turnover of the catalytic cycle, shortening the required reaction time. |
| Catalyst Loading | 1-3 mol% often sufficient | 3-5 mol% may be required | Due to the faster kinetics, a lower concentration of the active catalyst is needed to achieve full conversion in a reasonable timeframe. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) can be effective. | More electron-rich, bulky ligands (e.g., SPhos, RuPhos) are often necessary to promote the more difficult oxidative addition.[1][6] | |
| Yield | Generally excellent (>90%) | Good to excellent (75-95%), but more sensitive to conditions. | The milder conditions required for the iodo-substrate often lead to fewer side reactions and decomposition, resulting in higher and more consistent yields. |
Note: Data is representative and compiled from typical results for analogous heterocyclic systems.[1][4][6] Actual outcomes depend on the specific coupling partner and optimized conditions.
Heck Coupling
In the Heck reaction, an aryl halide is coupled with an alkene. The same reactivity trend holds, with this compound reacting more readily than the bromo analog, often requiring lower temperatures and providing higher yields.[5]
Buchwald-Hartwig Amination
This reaction is critical for synthesizing aryl amines by coupling an aryl halide with an amine. The C-N bond formation is highly sensitive to the halide's reactivity. Using this compound typically allows for the use of a broader range of amine coupling partners and milder bases compared to 2-bromo-1H-benzoimidazole, which may require stronger bases (like NaOtBu) and more specialized, highly active catalyst systems.[7][8]
Experimental Protocols: A Validated Approach
The following protocols provide a reliable starting point for performing a Suzuki-Miyaura coupling reaction. The difference in recommended conditions highlights the practical implications of the substrates' reactivity.
Workflow Overview
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound (High Reactivity)
-
Rationale: The high reactivity of the C-I bond allows for the use of a standard, air-stable palladium precatalyst and milder conditions, ensuring high yield and minimizing degradation of sensitive functional groups on the coupling partner.
-
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using syringes, add the degassed 1,4-dioxane and degassed water.
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the 2-aryl-1H-benzoimidazole product.
-
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-1H-benzoimidazole (Lower Reactivity)
-
Rationale: The stronger C-Br bond requires more forcing conditions. This protocol utilizes a more active catalyst system (a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand, SPhos) and a higher temperature to facilitate the challenging oxidative addition step.[6]
-
Materials:
-
2-Bromo-1H-benzoimidazole (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.5 mmol, 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.04 mmol, 4 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 8 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Standard inert atmosphere glassware
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-1H-benzoimidazole, the arylboronic acid, Cs₂CO₃, Pd(OAc)₂, and SPhos.
-
Seal the flask and thoroughly purge with argon or nitrogen by evacuating and backfilling three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction for completion, which may take 8-18 hours.
-
Once complete, cool to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion and Practical Recommendations
Choose this compound when:
-
Working with sensitive or complex molecules where mild conditions are essential to avoid side reactions.
-
High throughput synthesis is required, and shorter reaction times are advantageous.
-
Maximizing yield and reaction robustness is the primary goal.
Consider 2-Bromo-1H-benzoimidazole when:
-
Cost is a primary driver, as bromo-aromatics are often less expensive than their iodo-counterparts.
-
The downstream application can tolerate the potentially more forcing conditions required for the coupling.
-
Stepwise, selective functionalization of a di-halogenated (e.g., bromo-iodo) scaffold is desired, where the iodo-position can be reacted selectively first.
By understanding the fundamental reactivity differences between these two valuable building blocks, researchers can make more informed decisions, leading to the efficient and successful synthesis of novel benzimidazole derivatives for a wide array of applications.
References
- Karuvalam, R. P. et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
- Karuvalam, R. P. et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
- DSpace@MIT (2015). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. MIT Libraries. [Link]
- Knapp, D. M. et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Willard, S. H. et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
- Wikipedia (2023).
- Nolan, S. P. et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Kashani, S. K. et al. (2022).
Sources
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- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This is particularly true in the pharmaceutical and materials science industries, where the synthesis of complex molecules often relies on the coupling of heteroaromatic building blocks. However, the unique electronic properties and potential for catalyst inhibition of heteroaryl halides present distinct challenges.[2][3] The choice of the palladium catalyst is therefore not merely a matter of preference but a critical parameter that dictates the success or failure of the reaction.
This guide provides an in-depth, objective comparison of the primary classes of palladium catalysts for the Suzuki coupling of heteroaryl halides. We will delve into the mechanistic nuances of each catalyst type, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions for your specific synthetic challenges.
The Challenge of Heteroaryl Halides in Suzuki Coupling
Heteroaryl halides, especially electron-deficient ones like pyridines and pyrimidines, and even some electron-rich systems, can be problematic substrates in Suzuki coupling for several reasons:
-
Catalyst Inhibition: The lone pair of electrons on the heteroatom (e.g., nitrogen in pyridine) can coordinate to the palladium center, leading to catalyst deactivation.[2][4]
-
Difficult Oxidative Addition: Heteroaryl chlorides, in particular, are often unreactive due to the strong C-Cl bond, requiring highly active catalysts to initiate the catalytic cycle.[5]
-
Substrate Instability: Some heteroaryl boronic acids are prone to protodeboronation, a decomposition pathway that competes with the desired cross-coupling.[2]
The evolution of palladium catalysis has led to the development of sophisticated ligand systems designed to overcome these challenges. This guide will focus on the three most prominent and effective classes: Phosphine-Based Catalysts , N-Heterocyclic Carbene (NHC) Ligands , and Palladacycles .
A Comparative Overview of Leading Palladium Catalyst Systems
The selection of a catalyst system is a multi-faceted decision that depends on the specific heteroaryl halide, the coupling partner, and the desired reaction conditions (e.g., temperature, reaction time, catalyst loading). Below, we compare the general characteristics and performance of the three major classes of palladium catalysts.
Phosphine-Based Catalysts: The Workhorses of Cross-Coupling
Palladium catalysts supported by phosphine ligands are the most traditional and widely studied class for Suzuki coupling. The development of bulky and electron-rich biaryl phosphine ligands, pioneered by Stephen Buchwald, has revolutionized the field, enabling the coupling of previously unreactive substrates like heteroaryl chlorides.[6]
Mechanism of Action & Key Advantages:
Bulky, electron-rich phosphine ligands, such as SPhos and XPhos , promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.[6][7] The steric bulk of these ligands also facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst.[8]
Advantages:
-
Versatility: A vast library of phosphine ligands with tunable steric and electronic properties is available, allowing for fine-tuning of reactivity.[6]
-
High Reactivity for Chlorides: Buchwald's biaryl phosphine ligands are particularly effective for the coupling of challenging heteroaryl chlorides.[9]
-
Well-Established Protocols: A wealth of literature and established protocols exist for a wide range of substrates.
Disadvantages:
-
Air Sensitivity: Many phosphine ligands are air-sensitive and require handling under an inert atmosphere. However, the development of air-stable pre-catalysts has mitigated this issue.
-
Potential for P-C Bond Cleavage: Under harsh reaction conditions, some phosphine ligands can undergo decomposition.
Performance Data for Phosphine-Based Catalysts
| Catalyst/Ligand | Heteroaryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref(s) |
| Pd(OAc)₂ / SPhos | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | 2 | [10] |
| Pd₂(dba)₃ / XPhos | 3-Bromopyridine | 3-Pyridylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 85 | 1.5 | [11] |
| Pd(OAc)₂ / SPhos | 5-Chloro-2-thiophenecarbaldehyde | N-Methyl-5-indole boronic acid | K₃PO₄ | n-Butanol | 100 | 12 | 96 | 0.25 | [9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 2-Chloropyridine | 4-Methoxyphenylboronic acid | KF | THF | 50 | 16 | 88 | 1.5 | [10] |
N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Stability and Activity
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly robust and active catalysts.[1][12]
Mechanism of Action & Key Advantages:
NHCs are strong σ-donors, which makes the palladium center more electron-rich and thus more reactive towards oxidative addition.[12][13] The strong Pd-NHC bond prevents ligand dissociation, leading to long-lived catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs).[1] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Organ and others, are a popular and highly effective subclass of air-stable Pd-NHC pre-catalysts.[2]
Advantages:
-
High Stability: The strong Pd-NHC bond leads to thermally stable and long-lived catalysts.[12][13]
-
High Activity: Often achieve high TONs and TOFs, allowing for low catalyst loadings.[1]
-
Air and Moisture Stability: Many Pd-NHC pre-catalysts, like the PEPPSI family, are air- and moisture-stable, making them easy to handle.[2]
Disadvantages:
-
Less Tunable (Historically): Compared to the vast array of phosphine ligands, the structural diversity of commonly used NHCs was historically more limited, although this is rapidly changing.
-
Cost: Some specialized NHC ligands and their palladium complexes can be more expensive than traditional phosphine-based systems.
Performance Data for Pd-NHC Catalysts
| Catalyst/Ligand | Heteroaryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref(s) |
| PEPPSI-IPr | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | t-BuOH | 80 | 2 | 92 | 2 | [14] |
| PEPPSI-IPr | 4-Chlorotoluene | 2-Thienylboronic acid | K₂CO₃ | THF/H₂O | 80 | 12 | 95 | 1 | [15] |
| [Pd(IMes)(allyl)Cl] | 2-Chlorothiophene | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 100 | 4 | 91 | 1 | [1] |
| PEPPSI-IPr | 3-Bromopyridine | Indole-5-boronic acid | K₂CO₃ | THF/H₂O | 80 | 12 | 88 | 1 | [2] |
Palladacycles: Stable and Efficient Pre-catalysts
Palladacycles are pre-catalysts that contain a stable palladium-carbon σ-bond within a cyclic structure. They are often air- and moisture-stable, making them convenient to handle, and can be highly active in Suzuki coupling.[1]
Mechanism of Action & Key Advantages:
Palladacycles typically require an activation step to generate the active Pd(0) species. This can occur through various pathways, including reductive elimination or reaction with a component of the reaction mixture. Once the active Pd(0) is formed, the catalytic cycle proceeds in the usual manner. The advantage of palladacycles lies in their stability as pre-catalysts and their ability to release the active catalyst in a controlled manner.[13][16]
Advantages:
-
Air and Moisture Stability: Many palladacycles are crystalline solids that are stable to air and moisture.[1]
-
High Activity and TONs: Can be highly active, achieving high turnover numbers.[13]
-
Phosphine-Free Options: Provide an alternative to phosphine-based catalysts.
Disadvantages:
-
Activation Required: The pre-catalyst needs to be activated to enter the catalytic cycle, which can sometimes be the rate-limiting step.
-
Ligand Diversity: While a variety of palladacycles exist, the structural diversity may be less extensive than that of phosphine ligands for fine-tuning reactivity.
Performance Data for Palladacycle Catalysts
| Catalyst | Heteroaryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref(s) |
| Buchwald G3 Palladacycle (XPhos) | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | THF | 80 | 2 | >95 | 2 | [2] |
| Herrmann's Catalyst | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 1 | 98 | 0.1 | [5] |
| Ferrocenylimidazoline Palladacycle | 2-Bromothiophene | Phenylboronic acid | K₂CO₃ | DMF | 120 | 2 | 95 | 0.5 | [17] |
| N,Se-Palladacycle | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | Toluene | 110 | 12 | 92 (TON 9200) | 0.01 |
Experimental Protocols
To provide a practical context for the application of these catalysts, we present detailed, step-by-step protocols for the Suzuki coupling of a challenging heteroaryl chloride using a high-performance catalyst from both the phosphine and NHC classes.
Protocol 1: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid using an SPhos-based Catalyst
This protocol is a representative example of a Suzuki-Miyaura coupling using a Buchwald-type biaryl phosphine ligand, known for its high efficiency with heteroaryl chlorides.[10]
Materials:
-
2-Chloropyridine (1.0 mmol, 113.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)
-
SPhos (0.04 mmol, 16.4 mg, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424.6 mg)
-
Toluene (4 mL)
-
Water (1 mL)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add 2-chloropyridine and phenylboronic acid to the flask under the inert atmosphere.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.
Protocol 2: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid using a PEPPSI-IPr Catalyst
This protocol showcases the use of a user-friendly, air-stable Pd-NHC pre-catalyst.[14]
Materials:
-
2-Chloropyridine (1.0 mmol, 113.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
PEPPSI-IPr catalyst (0.02 mmol, 13.6 mg, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
tert-Butanol (t-BuOH) (5 mL)
-
Sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine 2-chloropyridine, phenylboronic acid, PEPPSI-IPr catalyst, and potassium carbonate.
-
Seal the vial and purge with an inert atmosphere.
-
Add anhydrous t-BuOH via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Catalyst Selection Rationale
Understanding the catalytic cycle and the role of the ligand is crucial for rational catalyst selection and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A logical workflow for selecting a palladium catalyst for heteroaryl Suzuki coupling.
Conclusion
The Suzuki-Miyaura coupling of heteroaryl halides is a powerful and versatile transformation, but its success hinges on the judicious selection of the palladium catalyst. While traditional phosphine-based catalysts, particularly the bulky and electron-rich biaryl phosphine ligands, remain highly effective and versatile, the advent of N-heterocyclic carbene-ligated systems and stable palladacycles has provided researchers with a broader and more robust toolkit.
For challenging substrates such as heteroaryl chlorides, Buchwald's biaryl phosphine ligands and Pd-NHC catalysts like PEPPSI-IPr often deliver superior performance. Palladacycles offer a convenient and highly active alternative, especially when air-stability and ease of handling are priorities.
By understanding the mechanistic underpinnings of each catalyst class and consulting comparative performance data, researchers can navigate the complexities of heteroaryl coupling and efficiently access the complex molecular architectures required for advancements in medicine and materials science.
References
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- Synthesis and Characterization of N-Heterocyclic Carbene Phospha-Palladacycles and Their Properties in Heck Catalysis | Organometallics.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investig
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- 3-pyridylboronic acid. Organic Syntheses Procedure.
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through r
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic...
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
- Mixed er-NHC/Phosphine Pd(II) Complexes and Their Catalytic Activity in Buchwald-Hartwig Reaction under Solvent-Free Conditions | Request PDF.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination C
- Palladacycle catalysis: an innovation to the Suzuki–Miyaura cross-coupling reaction. Dalton Transactions (RSC Publishing).
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Suzuki cross-coupling of 2,3-dibromothiophene 1 with boronic acids 10...
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,3,5-Tribromothieno[3,2-b]thiophene. Benchchem.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
- Phospha-palladacycles and N-heterocyclic carbene palladium complexes: Efficient catalysts for CC-coupling reactions | Request PDF.
- Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
- A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. Benchchem.
- C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis.
- Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF.
- Two flavors of PEPPSI-IPr: Activation and diffusion control in a single NHC-ligated Pd catalyst? | Request PDF.
- PEPPSI-IPr-Catalyzed Suzuki Cross-Coupling Polymerization of Different...
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Introduction: The Benzimidazole Scaffold and the Power of Halogenation
A Comparative Guide to the Biological Activity of Halogenated Benzimidazole Analogs For Drug Discovery Professionals
The benzimidazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its structural similarity to natural purine nucleobases allows it to interact with a wide array of biological targets, including enzymes and nucleic acids.[2][3] This versatility has led to the development of benzimidazole-containing drugs with a vast spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[1][3]
A key strategy for optimizing the therapeutic potential of the benzimidazole scaffold is halogenation—the incorporation of halogen atoms (Fluorine [F], Chlorine [Cl], Bromine [Br], Iodine [I]) into its structure. This modification profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for target proteins.[4] By strategically placing halogens, medicinal chemists can fine-tune the biological activity, enhance potency, and improve the selectivity of these compounds, making them powerful tools in the fight against various diseases.[4] This guide provides a comparative analysis of the biological activities of halogenated benzimidazole analogs, offering field-proven insights and experimental data to inform drug discovery and development.
Section 1: Comparative Analysis of Biological Activities
Halogenation significantly modulates the biological profile of benzimidazole analogs. The specific halogen and its position on the benzimidazole ring or its substituents dictate the compound's primary mechanism of action and its potency against different targets.
Anticancer Activity
Halogenated benzimidazoles have emerged as a significant class of anticancer agents, primarily exerting their effects through the disruption of microtubule dynamics and the inhibition of protein kinases crucial for cancer cell survival.[4][5][6]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary anticancer mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization.[6][7] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[7][8] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[6][8][9] The effectiveness of this inhibition is often enhanced by halogen substituents.
Caption: Mechanism of tubulin polymerization inhibition by halogenated benzimidazoles.
Mechanism of Action: Protein Kinase Inhibition
Various protein kinases are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[5] Halogenated benzimidazoles have been developed as potent inhibitors of several key kinases, including Casein Kinase II (CK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5][10] Halogen atoms can enhance binding affinity to the ATP-binding pocket of these kinases, improving inhibitory potency and selectivity.[4][10] For instance, tetrahalogenated benzimidazoles are potent and selective inhibitors of CK2, a kinase involved in cell proliferation and survival.[10]
Comparative Cytotoxicity Data
The choice of halogen and its substitution pattern significantly impacts the cytotoxic potency of benzimidazole analogs. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative halogenated compounds against various human cancer cell lines.
| Compound Class | Halogen Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole Riboside | 5,6-Dichloro | Human Fibroblasts (FS-4) | 38 | [11] |
| Benzimidazole Riboside | 5,6-Dibromo | Human Fibroblasts (FS-4) | 12 | [11] |
| Benzimidazole Riboside | Monobromo-dichloro | Human Fibroblasts (FS-4) | 1.7 | [11] |
| 2-Phenylbenzimidazole | 3,4-dichloro-phenyl | A549 (Lung) | 4.47 | [12][13] |
| 2-Phenylbenzimidazole | 3,4-dichloro-phenyl | MDA-MB-231 (Breast) | 4.68 | [12][13] |
| Benzohydrazide Hybrid | 4-fluoro-benzylidene | HepG2 (Liver) | 7.82 | [14] |
| Benzohydrazide Hybrid | 4-chloro-benzylidene | HepG2 (Liver) | 8.91 | [14] |
Note: Lower IC₅₀ values indicate higher potency.
As the data indicates, bromo- and mixed bromo-chloro-substituted analogs often exhibit greater potency than their dichloro counterparts in inhibiting cell proliferation.[11]
Antimicrobial Activity
Halogenated benzimidazoles also display significant activity against a range of microbial pathogens, including bacteria and fungi.[15][16]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy is highly dependent on the molecular structure. Studies have shown that:
-
Fluorine and Chlorine: The presence of fluorine or chlorine at the 5-position of the benzimidazole ring often increases antibacterial activity.[15]
-
Fluorine on Phenyl Ring: A fluorine atom on a 2-phenyl substituent, particularly at the meta-position, can confer high activity against Gram-negative bacteria and good activity against Gram-positive bacteria like Bacillus subtilis.[16]
-
Methyl Group: The addition of a methyl group at the 5-position of the benzimidazole ring can enhance antifungal activity.[16]
A recent study identified a fluorinated benzimidazole derivative, TFBZ, with potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of nosocomial infections. TFBZ was effective against both planktonic MRSA and its persistent biofilms.[17]
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several halogenated benzimidazole analogs against representative bacterial strains.
| Compound Class | Halogen Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-benzimidazole | meta-Fluoro on phenyl | B. subtilis | 7.81 | [16] |
| 5-methyl-2-(m-fluorophenyl)-benzimidazole | meta-Fluoro on phenyl | Gram-negative bacteria | 31.25 | [16] |
| Fluorinated Benzimidazole (TFBZ) | Trifluoromethoxy | MRSA | 4 | [17] |
Note: Lower MIC values indicate higher antimicrobial activity.
Antiviral Activity
Certain halogenated benzimidazoles are potent and selective inhibitors of viral replication, particularly against Human Cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals.[18][19][20]
Mechanism of Action
Halogenated benzimidazole ribosides inhibit HCMV through distinct mechanisms:[18][19]
-
Inhibition of DNA Maturation: Compounds like 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) act late in the replication cycle by blocking the processing and maturation of viral DNA.[18][19][21]
-
Inhibition of UL97 Kinase: Maribavir (a dichloro-benzimidazole L-riboside) inhibits the viral pUL97 kinase, which is essential for viral DNA synthesis and capsid nuclear egress.[20][21] This mechanism is distinct from that of BDCRB and other common antiviral drugs like ganciclovir.[21]
-
Early-Stage Inhibition: Other analogs have been found to act at a very early stage of replication, after viral entry but before DNA synthesis.[18][19]
Comparative Antiviral Data
| Compound | Halogen Substitution | Virus | IC₅₀ (µM) | Mechanism | Reference |
| 1263W94 (Maribavir) | 5,6-Dichloro | HCMV | 0.12 | UL97 Kinase Inhibition | [21] |
| BTCRB | 2-Bromo-4,5,6-trichloro | HCMV | Active | Terminase Inhibition | [22] |
| Cl₄RB | 2,4,5,6-Tetrachloro | HCMV | Active | Terminase Inhibition | [22] |
These compounds are notably active against both ganciclovir-sensitive and ganciclovir-resistant clinical isolates of HCMV, highlighting their therapeutic potential.[21][22]
Section 2: Key Experimental Protocols for Evaluation
To ensure trustworthiness and reproducibility, the evaluation of halogenated benzimidazole analogs relies on standardized, self-validating experimental protocols.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[23] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology [23][24][25]
-
Cell Seeding: Seed cancer cells (e.g., 4T1, DLD-1) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[23][24]
-
Compound Treatment: Treat the cells with various concentrations of the halogenated benzimidazole analogs (e.g., 12.5 to 200 µM) for a specified duration (e.g., 48 or 72 hours).[23][24] Include an untreated control group (vehicle only).
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.[24][25]
-
Incubation: Incubate the plates for an additional 1.5 to 2 hours at 37°C.[23][24]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[23][25]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Caption: Standard workflow for the MTT cell viability assay.
Conclusion and Future Outlook
Halogenation is a powerful and effective strategy in medicinal chemistry for modulating the biological activity of the versatile benzimidazole scaffold. As demonstrated, the type and position of the halogen atom critically influence the resulting compound's anticancer, antimicrobial, and antiviral properties. Brominated and mixed-halogen analogs frequently show enhanced cytotoxicity, while fluorination plays a key role in tuning antimicrobial and kinase inhibitory activities.[4][11][16]
The diverse mechanisms of action, from tubulin polymerization and kinase inhibition to unique antiviral targets, underscore the immense therapeutic potential of this compound class.[6][10][21] Future research should continue to explore novel halogenation patterns and the development of hybrid molecules that combine the benzimidazole core with other pharmacophores.[6][15][26][27] Such efforts, guided by detailed structure-activity relationship studies and robust experimental validation, will be crucial for designing next-generation therapeutic agents with improved potency, selectivity, and the ability to overcome drug resistance.[6][28]
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A Comparative Guide to Phosphine Ligands in Buchwald-Hartwig Amination: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational element of modern organic synthesis. The palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, offering a versatile and efficient method for forging these critical linkages. The success of this reaction, however, is not solely dependent on the palladium catalyst itself, but is profoundly influenced by the choice of phosphine ligand. These ligands are not mere spectators; they are crucial components that dictate the reaction's efficiency, substrate scope, and overall robustness.
This guide provides an in-depth comparison of the efficacy of various phosphine ligands in the Buchwald-Hartwig amination. Moving beyond a simple catalog of options, we will delve into the mechanistic nuances that underpin their performance, supported by experimental data. Our aim is to equip you with the technical insights necessary to make informed decisions for your specific synthetic challenges.
The Central Role of the Phosphine Ligand: More Than Just a Spectator
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The phosphine ligand, bound to the palladium, plays a pivotal role in modulating the steric and electronic environment of the metal center, thereby influencing the rates of the key steps in the cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
The evolution of phosphine ligands for this reaction has been a journey from simple monodentate and bidentate systems to the highly sophisticated, sterically hindered biaryl phosphines that are the workhorses of modern C-N coupling reactions.[1] The key to the success of these advanced ligands lies in their ability to promote the formation of a monoligated Pd(0) species, which is highly reactive in the crucial oxidative addition step, particularly with challenging substrates like aryl chlorides.[2] Furthermore, their steric bulk facilitates the final reductive elimination step, leading to the formation of the desired C-N bond and regeneration of the active catalyst.[3]
A Comparative Analysis of Leading Phosphine Ligands
The selection of the optimal phosphine ligand is highly dependent on the specific substrates being coupled. Factors such as the steric hindrance of the aryl halide and the amine, as well as the electronic properties of both coupling partners, must be considered. Below, we compare the performance of several of the most effective and widely used classes of phosphine ligands.
The Buchwald Biaryl Phosphine Ligands: A Paradigm of Performance
Developed in the laboratory of Stephen Buchwald, this class of ligands is characterized by a biaryl backbone with a phosphine moiety substituted with bulky alkyl groups.[2] These ligands are renowned for their high reactivity and broad substrate scope.
XPhos: A true workhorse in the field, XPhos is often the first choice for a wide range of Buchwald-Hartwig aminations. Its significant steric bulk, provided by the dicyclohexylphosphine group and the triisopropylphenyl substituent, makes it particularly effective for the coupling of challenging substrates, including electron-rich and sterically hindered aryl chlorides.[4]
SPhos: Similar in structure to XPhos, SPhos features methoxy groups on the biaryl backbone instead of isopropyl groups. This modification makes SPhos slightly less sterically demanding than XPhos, which can be advantageous for certain substrate combinations. It often exhibits excellent performance, sometimes surpassing XPhos, in the coupling of heteroaryl halides.
RuPhos and BrettPhos: These ligands are part of the same family and are particularly effective for the coupling of primary amines and ammonia equivalents.[5] Their unique structural features are designed to promote the challenging coupling of these less nucleophilic amines while minimizing side reactions. Computational studies have shown that the structural differences between ligands like BrettPhos and RuPhos can influence the rate-limiting step of the catalytic cycle, highlighting the subtle yet critical role of ligand architecture.[6][7][8]
Ferrocene-Based Ligands: The Josiphos Family
The Josiphos family of ligands, characterized by a ferrocene backbone, represents another powerful class of chiral diphosphine ligands. While initially developed for asymmetric hydrogenation, their utility has been extended to cross-coupling reactions, including the Buchwald-Hartwig amination.[9] The hindered nature of certain Josiphos ligands allows for the efficient coupling of a variety of amines, including primary amines and ammonia.[9]
Quantitative Performance Comparison
To provide a clearer picture of the relative efficacy of these ligands, the following tables summarize experimental data from various studies.
Table 1: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 | [4] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* | [4] |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[4]
Table 2: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Reference |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | ||
| Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | ||
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | ||
| Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
Experimental Protocols: A Practical Guide
Reproducibility is a cornerstone of scientific advancement. The following detailed protocols provide a starting point for performing the Buchwald-Hartwig amination with some of the most common and effective phosphine ligands. It is important to note that optimization of reaction conditions may be necessary for specific substrates.
General Considerations for All Protocols:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Aryl halides, amines, and bases should be of high purity.
Protocol 1: General Procedure for Buchwald-Hartwig Amination using XPhos
This protocol is adapted from a procedure for the palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and NaOtBu (2.8 mmol, 1.4 equiv.).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the aryl halide (2.0 mmol, 1.0 equiv.) and the amine (2.4 mmol, 1.2 equiv.) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for the desired amount of time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination using RuPhos
This protocol is a general guideline based on typical conditions for RuPhos-catalyzed aminations.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst
-
RuPhos
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Aryl halide
-
Amine
-
Anhydrous dioxane or toluene
Procedure:
-
In a glovebox, charge a reaction vial with Pd(OAc)₂ (0.01 mmol, 1 mol%), RuPhos (0.015 mmol, 1.5 mol%), and K₃PO₄ (2.1 mmol, 1.5 equiv.).
-
Add the aryl halide (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous dioxane (2 mL).
-
Seal the vial and place it in a preheated heating block at 100 °C.
-
Stir the reaction for 12-24 hours, or until completion as determined by an appropriate analytical method.
-
Workup and purification are performed as described in Protocol 1.
Visualizing the Catalytic Cycle and Ligand Structures
To better understand the intricate dance of molecules in the Buchwald-Hartwig amination, visual representations are invaluable.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Structures of representative phosphine ligands.
Conclusion: Selecting the Right Tool for the Job
The Buchwald-Hartwig amination is a testament to the power of ligand design in catalysis. The development of sterically hindered, electron-rich phosphine ligands has transformed this reaction into a broadly applicable and indispensable tool for C-N bond formation. While ligands like XPhos serve as excellent starting points for a wide array of substrate combinations, a nuanced understanding of the strengths and weaknesses of different ligand classes is essential for tackling more challenging synthetic targets.
This guide has provided a comparative overview of some of the most effective phosphine ligands, supported by experimental data and practical protocols. By understanding the interplay between ligand structure and catalytic activity, researchers can more effectively navigate the vast landscape of available catalysts and select the optimal tool for their specific synthetic needs, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
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- Buchwald–Hartwig amin
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Buchwald–Hartwig amin
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 2021. [Link]
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- Buchwald-Hartwig Amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 2015. [Link]
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 2020. [Link]
- Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions. Tetrahedron Letters, 2019. [Link]
- Selected Results (GC Yields) for the Coupling of Aryl Chlorides with Various Amines a.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 2020. [Link]
- (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 2020. [Link]
- Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]
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A Senior Application Scientist's Guide to the Quantitative Purity Analysis of 2-Iodo-1H-benzoimidazole: HPLC vs. Orthogonal Methods
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Benzimidazole Intermediates
2-Iodo-1H-benzoimidazole is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a benzimidazole core with a reactive iodine atom, makes it a valuable precursor for synthesizing a wide range of biologically active compounds, including potential antimicrobial and anticancer agents.[1][2] The iodine atom can be readily substituted via nucleophilic substitution, allowing for molecular diversification.[1] Given its role as a key starting material, the purity of this compound is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for quantitative purity assessment. We will explore the causality behind chromatographic choices, present a detailed, self-validating protocol, and objectively compare HPLC's performance against orthogonal analytical techniques. The insights herein are designed to empower researchers to make informed decisions for robust and reliable purity determination.
Part 1: The Workhorse Method - Stability-Indicating HPLC Analysis
For non-volatile and thermally labile compounds like most benzimidazole derivatives, HPLC is the cornerstone of purity and stability analysis.[3][4][5] Its high resolving power and sensitivity are ideal for separating the main compound from process-related impurities and potential degradants.[3] A stability-indicating HPLC method is one that is validated to be specific enough to distinguish the API from its degradation products, ensuring an accurate assessment of the drug's stability over time.[6][7]
Method Development Rationale: Explaining the "Why"
Developing a robust HPLC method requires a systematic approach where each parameter is carefully selected based on the analyte's physicochemical properties.[8]
-
Column Selection (Stationary Phase): A reversed-phase (RP) C18 or C8 column is the logical first choice for moderately polar compounds like this compound.[3] These columns, packed with silica particles bonded with octadecyl (C18) or octyl (C8) silanes, separate compounds based on hydrophobicity. The benzimidazole core provides sufficient non-polar character for effective retention and separation from more polar or less polar impurities. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between resolution and analysis time.[5][9]
-
Mobile Phase Selection: The mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is often preferred over methanol for benzimidazole analysis due to its lower viscosity (leading to lower backpressure) and better UV transparency.[3]
-
Aqueous Phase & pH Control: An acidifier like formic acid or trifluoroacetic acid is added to the aqueous phase (typically at 0.1% v/v).[3][10] This serves a crucial purpose: at acidic pH, the basic nitrogen atoms in the imidazole ring are protonated. This protonation suppresses silanol interactions with the silica backbone of the column, leading to sharper, more symmetrical peaks and improved reproducibility.[8]
-
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is generally superior to an isocratic (constant composition) elution for purity analysis.[3][9] A gradient ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, from early-eluting polar impurities to late-eluting non-polar ones.
-
-
Detector Selection: The benzimidazole core contains a chromophore that exhibits strong UV absorbance.[3] A UV-Vis or Photodiode Array (PDA) detector is ideal. A PDA detector offers the significant advantage of acquiring full UV spectra for each peak, which is invaluable for peak purity assessment and impurity identification.[11] Wavelengths around 254 nm or 288 nm are typically effective for benzimidazoles.[3][5]
Experimental Workflow for HPLC Purity Determination
The following diagram illustrates a typical workflow for the quantitative analysis of this compound by HPLC.
Caption: HPLC Purity Analysis Workflow.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be inherently self-validating by incorporating system suitability tests (SST) as mandated by regulatory guidelines.[11][12]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (purity >99%).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.
-
Gradient Program: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (with full spectra collection from 200-400 nm for peak purity).
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.[9]
4. Analysis Sequence and System Suitability:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Perform the System Suitability Test (SST): Inject the Standard Solution five consecutive times. The acceptance criterion is a relative standard deviation (%RSD) of the peak area of ≤1.0%.[11] This confirms the precision of the system.
-
Inject the Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again at the end of the sequence to bracket the samples and confirm system stability.
5. Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Verify the peak purity of the main this compound peak using the PDA software.
Method Validation Summary (ICH Q2(R1))
A robust HPLC method must be validated to prove it is fit for its intended purpose.[11][12] The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradants.[11] | Peak purity index > 0.999. Baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response.[11] | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision | To assess the method's repeatability and intermediate precision. | %RSD ≤ 1.0% for repeatability (n=6). %RSD ≤ 2.0% for intermediate precision (different day/analyst). |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected.[11] | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy.[11] | S/N ≥ 10; %RSD ≤ 10% for replicate injections. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[7] | %RSD of results should remain within acceptable limits when altering flow rate (±0.1 mL/min), column temp (±2°C), etc. |
Part 2: Comparative Guide to Alternative & Orthogonal Methods
While HPLC is the dominant technique, relying on a single method can be insufficient for comprehensive characterization. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete picture of a sample's purity.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that quantifies a substance by comparing the integral of one of its signals with the integral of a signal from a certified internal standard of known concentration.[3]
-
Principle: Measures the response of atomic nuclei (typically ¹H) in a magnetic field. The signal area is directly proportional to the number of nuclei, allowing for direct quantification without needing a reference standard of the analyte itself.
-
Advantages:
-
Primary Method: Does not require calibration with this compound.
-
Structural Information: Provides structural confirmation of the main component and can help identify impurities.
-
High Precision: Can achieve excellent precision with proper experimental setup.
-
-
Limitations:
-
Lower Sensitivity: Significantly less sensitive than HPLC-UV.
-
Expertise Required: Requires specialized knowledge for operation and data interpretation.
-
Potential for Signal Overlap: Impurity signals may overlap with the analyte or standard signals, complicating quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[5]
-
Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then fragmented and detected by a mass spectrometer.
-
Advantages:
-
Excellent for Volatile Impurities: Ideal for detecting residual solvents or volatile byproducts from synthesis.[9]
-
High Specificity: Mass spectral data provides definitive identification of impurities.
-
-
Limitations:
-
Thermal Stability: Not suitable for thermally labile compounds. This compound may degrade at high injector temperatures. A feasibility study would be required.
-
Derivatization: Non-volatile compounds may require chemical derivatization, adding complexity to the analysis.
-
Summary Comparison of Analytical Techniques
The choice of analytical method depends on the specific goal, whether it is routine quality control, reference material certification, or impurity identification.
| Parameter | HPLC-UV/PDA | qNMR | GC-MS |
| Principle | Liquid-phase partitioning | Nuclear magnetic resonance | Gas-phase partitioning & Mass |
| Specificity | High (Excellent for isomers) | High (Structural confirmation) | Very High (Mass fragmentation) |
| Sensitivity | Very High (ng level) | Moderate (µg-mg level) | Very High (pg-ng level) |
| Primary Use | Routine Purity/Assay, Stability | Absolute Quantification, Structure | Volatile Impurities, Identification |
| Quantitation | External/Internal Standard | Internal Standard (Primary) | Internal/External Standard |
| Throughput | High | Low to Moderate | Moderate |
| Cost/Complexity | Moderate | High | High |
| Key Advantage | Versatile, robust, and widely used for non-volatile compounds.[3] | No need for analyte-specific reference standard. | Unmatched for identifying volatile unknowns.[5] |
| Key Disadvantage | Requires analyte-specific reference standard for assay. | Lower sensitivity, potential for peak overlap. | Requires analyte volatility and thermal stability. |
Strategic Selection of Analytical Methods
The following diagram provides a logical framework for selecting the appropriate analytical technique based on the primary objective.
Caption: Decision matrix for selecting an analytical method.
Conclusion
For the routine quantitative analysis of this compound purity, a validated, stability-indicating reversed-phase HPLC method is the undisputed industry standard. Its high resolution, sensitivity, and robustness make it perfectly suited for quality control and stability assessment in a regulated environment.[4][11]
However, achieving the highest level of analytical certainty, particularly for the certification of reference materials or in-depth impurity characterization, necessitates an orthogonal approach. The use of qNMR provides an absolute measure of purity without reliance on a compound-specific standard, while GC-MS offers unparalleled capability in identifying volatile and semi-volatile impurities. By understanding the distinct advantages and limitations of each technique, scientists can deploy them strategically, ensuring a comprehensive and scientifically sound assessment of this compound purity.
References
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- IJARIIE. A Comprehensive Overview Of HPLC Method Development And Validation.
- Indian J. Applied & Pure Bio. Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs.
- SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation.
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- Semantic Scholar. development and validation of a single hplc method for the determination of thirteen pharmaceuticals.
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- PubChem. 2-iodo-1H-benzimidazole.
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- International Journal of Applied Biology and Pharmaceutical Technology. Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos.
- Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. hplc method development and validation.
- Pharmaffiliates. Benzimidazole-impurities.
- SAS Publishers. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F.
- National Institutes of Health (NIH). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives.
- PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
- National Institutes of Health (NIH). Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies.
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A Comparative Guide to Benzimidazole Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers and professionals in drug development, the benzimidazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The efficiency, speed, and sustainability of its synthesis are therefore of paramount importance. This guide provides an in-depth, objective comparison between traditional conventional heating and modern microwave-assisted organic synthesis (MAOS) for the preparation of benzimidazoles, supported by experimental data and protocols. Our analysis moves beyond simple procedural steps to explore the underlying principles that make one method vastly superior for rapid discovery and process development.
The Foundational Chemistry: Forming the Benzimidazole Core
The most prevalent and versatile method for synthesizing the benzimidazole ring system is the condensation of an o-phenylenediamine with a carboxylic acid or, more commonly, an aldehyde. This reaction, while robust, involves a multi-step mechanism that is sensitive to reaction conditions.
The generally accepted mechanism proceeds as follows:
-
Schiff Base Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base intermediate.
-
Intramolecular Cyclization: The second, pendant amino group then attacks the imine carbon, leading to a cyclized, non-aromatic intermediate (a dihydrobenzimidazole).
-
Aromatization: The final benzimidazole ring is formed through an oxidation/dehydrogenation step, which often occurs in the presence of air or a mild oxidant, yielding the stable aromatic system.
Caption: General mechanism for benzimidazole synthesis.
Heating the Reaction: A Tale of Two Technologies
The critical factor influencing the speed and outcome of the synthesis is the method of energy input.
Conventional Conductive Heating: This traditional approach relies on an external heat source (e.g., an oil bath or heating mantle) to transfer energy to the reaction vessel via conduction and convection. This process is inherently inefficient and slow. Significant temperature gradients can form within the reaction mixture, where the vessel walls are hotter than the bulk solution. This non-uniform heating can lead to the formation of byproducts and thermal decomposition, particularly during the long reaction times—often hours or even days—required to drive the reaction to completion.[1]
Microwave Dielectric Heating: Microwave-assisted synthesis operates on a fundamentally different principle. It utilizes microwave radiation to directly heat the reactants and solvent through two primary mechanisms: dipolar polarization and ionic conduction.[2][3][4][5]
-
Dipolar Polarization: Polar molecules, like many organic reactants and solvents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the entire volume of the sample.
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Resistance to this flow causes rapid heating.
This "volumetric" heating is incredibly fast and efficient, eliminating temperature gradients and allowing for precise temperature control.[2][5][6] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[6]
Quantitative Performance: A Head-to-Head Comparison
The advantages of microwave irradiation are not merely theoretical. Experimental data from numerous studies consistently demonstrate its superiority over conventional methods for benzimidazole synthesis. The following table summarizes representative results from the literature.
| Reactants | Method | Time | Yield (%) | Catalyst/Solvent | Reference |
| o-Phenylenediamine + Benzoic Acid | Conventional | 4-5 hours | 70% | Polyphosphoric Acid (PPA) | [7][8] |
| o-Phenylenediamine + Benzoic Acid | Microwave | 5-10 min | 92% | Polyphosphoric Acid (PPA) | [7][8] |
| o-Phenylenediamine + 4-Nitrobenzoic Acid | Conventional | 3 hours | 80% | HCl | [9] |
| o-Phenylenediamine + 4-Nitrobenzoic Acid | Microwave | 4 min | 91% | HCl | [9] |
| o-Phenylenediamine + 4-Chlorobenzaldehyde | Conventional | 8 hours | 52% | Polyphosphoric Acid (PPA) | [10] |
| o-Phenylenediamine + 4-Chlorobenzaldehyde | Microwave | 10 min | 82% | Polyphosphoric Acid (PPA) | [10] |
| N-Phenyl-o-phenylenediamine + Benzaldehyde | Conventional (100°C) | 120 min | 89.7% | Er(OTf)₃ / Solvent-free | [11] |
| N-Phenyl-o-phenylenediamine + Benzaldehyde | Microwave (60°C) | 5 min | 99.9% | Er(OTf)₃ / Solvent-free | [11] |
As the data clearly shows, microwave-assisted synthesis consistently reduces reaction times by 95-98% while simultaneously increasing product yields by 10-50%.[7][8][10] This dramatic improvement is a direct result of the efficient and uniform heating provided by microwave energy.
Experimental Protocols: A Practical Guide
To illustrate the practical differences, here are detailed, self-validating protocols for the synthesis of 2-phenylbenzimidazole.
Protocol 1: Conventional Synthesis via Conductive Heating
This protocol is based on the classical Phillips condensation method, which requires strong acid and prolonged heating.
Caption: Workflow for conventional benzimidazole synthesis.
Methodology:
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place polyphosphoric acid (PPA) (30 g). Heat the PPA to approximately 70°C to reduce its viscosity.
-
Addition of Reactants: Carefully add o-phenylenediamine (1.08 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) to the flask.
-
Causality: PPA serves as both the acidic catalyst and a powerful dehydrating agent, driving the cyclization and aromatization steps by removing the water formed during the reaction.
-
-
Heating: Heat the reaction mixture in an oil bath maintained at 200°C for 4-5 hours. The mixture should be stirred mechanically if possible.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, neutralizing, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the flask to cool to about 80°C. Very cautiously, pour the viscous mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding 10% aqueous sodium hydroxide until the pH is approximately 7-8. A solid precipitate will form.
-
Trustworthiness: This neutralization step is critical for precipitating the final product, which is soluble in strong acid. The pH check ensures complete precipitation.
-
-
Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold water, and dry. Recrystallize the solid from an ethanol/water mixture to yield pure 2-phenylbenzimidazole.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
This protocol leverages the speed and efficiency of microwave heating.
Caption: Workflow for microwave-assisted synthesis.
Methodology:
-
Reagent Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine o-phenylenediamine (1.08 g, 10 mmol), benzoic acid (1.22 g, 10 mmol), and polyphosphoric acid (PPA) (15 g).
-
Microwave Irradiation: Seal the vial and place it in a dedicated chemical microwave reactor. Irradiate the mixture at a constant temperature of 180°C for 10 minutes with stirring.
-
Causality: The microwave energy directly and rapidly heats the polar reactants and PPA, achieving the target temperature in seconds. This uniform heating accelerates the reaction rate exponentially compared to the slow conductive heating process.
-
-
Cooling: After the irradiation period, the instrument will cool the vessel to a safe handling temperature (e.g., <50°C) using a compressed air jet.
-
Work-up and Purification: The work-up and purification steps are identical to the conventional method. Pour the mixture into ice water, neutralize with 10% NaOH, filter the resulting solid, wash with water, and recrystallize from an ethanol/water mixture.
-
Trustworthiness: The protocol is self-validating as the work-up and purification are standard procedures. The key variable being tested is the heating method, and the purity of the final product can be confirmed by melting point and spectroscopic analysis (NMR, IR).
-
The Scientist's Verdict: Efficiency, Purity, and Sustainability
The comparison leaves little doubt about the superior methodology.
-
Reaction Acceleration: The most striking advantage is the drastic reduction in reaction time—from over 4 hours to just 10 minutes.[7][8][10] This accelerates the pace of research and development, allowing for the rapid synthesis of compound libraries for screening.
-
Improved Yields and Purity: Microwave synthesis often leads to higher isolated yields.[2][6][9] The short reaction times and uniform heating minimize the thermal stress on the reactants and products, significantly reducing the formation of degradation-related impurities and side products.[2] This results in a cleaner reaction profile, simplifying purification.
-
Alignment with Green Chemistry: MAOS is an inherently greener technology.[3][4] It consumes significantly less energy because it only heats the reaction mixture, not the entire apparatus.[2][6] The efficiency of microwave heating can also enable reactions in greener solvents or even under solvent-free conditions, further reducing environmental impact.[11]
Conclusion
For the synthesis of benzimidazoles, microwave-assisted organic synthesis is not merely an alternative to conventional heating; it is a transformative improvement. It offers unparalleled speed, higher yields, and cleaner product profiles, all while aligning with the principles of green chemistry. For any laboratory focused on medicinal chemistry and drug development, the adoption of microwave technology provides a decisive advantage, enabling faster discovery and more efficient, sustainable chemical production.
References
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- Goker, H., et al. (2005). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 10(7), 855-865. [Link]
- Bandyopadhyay, A., & Chowdhury, S. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 2(3), 1-10. [Link]
- Bandyopadhyay, A., & Chowdhury, S. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SN Applied Sciences, 4(1), 1-12. [Link]
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. [Link]
- Sharma, R., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
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- Naim, M. J., et al. (2022).
- Sahoo, B. M., Behera, T. P., & Ravi Kumar, B. V. V. (2011). Microwave Irradiation Versus Conventional Method: Synthesis of Benzimidazolyl Chalcone Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(9), 2465. [Link]
- Taylor, R. E. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Organic & Biomolecular Chemistry, 18(21), 3953-3976. [Link]
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. PubMed. [Link]
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A Guide to the Definitive Structural Validation of 2-Iodo-1H-benzoimidazole using a 2D NMR Workflow
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a non-negotiable cornerstone of scientific rigor. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Consequently, the precise characterization of its derivatives, such as 2-Iodo-1H-benzoimidazole (C₇H₅IN₂), is paramount.[2][3] This guide provides an in-depth, experience-driven comparison of how a synergistic 2D Nuclear Magnetic Resonance (NMR) workflow serves as a self-validating system for the definitive structural elucidation of this molecule, moving beyond simple spectral acquisition to a logical, evidence-based confirmation process.
The primary challenge in validating the structure of this compound lies in unequivocally confirming the position of the iodine substituent at the C2 position of the imidazole ring, as opposed to other potential isomers. While 1D NMR provides initial clues, it often lacks the definitive connectivity information required for absolute certainty. This guide demonstrates a multi-technique approach that systematically builds a complete and irrefutable picture of the molecular architecture.
The Strategic Validation Workflow
Our approach is not merely a sequence of experiments but a logical progression where each step builds upon the last, systematically resolving ambiguities. The power of this workflow lies in the complementary nature of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which together create a comprehensive map of proton-proton and proton-carbon connectivities through one or more bonds.[4][5][6]
Caption: Strategic workflow for 2D NMR-based structure validation.
Foundational Analysis: 1D ¹H and ¹³C NMR
The logical starting point is the acquisition of standard 1D proton and carbon spectra.
-
¹H NMR : This spectrum is expected to show signals for five protons. Four of these will be in the aromatic region, corresponding to the benzene ring protons, and one will be a broad, downfield signal for the N-H proton of the imidazole ring.[1] The integration of these signals confirms the proton count.
-
¹³C NMR : This spectrum should reveal seven distinct carbon signals. The challenge here is the unambiguous assignment of the two quaternary carbons (C2 and the two bridgehead carbons, C3a/C7a) and confirming the iodine-substituted carbon. The chemical shift of the carbon atom bonded to iodine (C2) is expected to be significantly affected.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound (Note: Shifts are estimates and may vary based on solvent and concentration. DMSO-d₆ is a common solvent that slows the N-H proton exchange.[7])
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| N1-H | ~12.5 | - | Broad Singlet |
| C2 | - | ~110-120 | - |
| C4/C7 | ~7.5-7.7 | ~110-120 | Multiplet |
| C5/C6 | ~7.2-7.4 | ~122-125 | Multiplet |
| C3a/C7a | - | ~135-145 | - |
Step 1: Mapping the Proton Network with ¹H-¹H COSY
Causality : The COSY (COrrelation SpectroscopY) experiment is the first step in assembling the molecular puzzle.[8][9] It works by identifying protons that are J-coupled, which in aromatic systems typically means they are on adjacent carbons (vicinal coupling).[10][11] For this compound, this experiment is crucial for confirming the connectivity of the four protons on the benzene ring, establishing their relative positions.
Expected Correlations :
-
A cross-peak will be observed between the H4/H7 proton signal and the H5/H6 proton signal.
-
Due to the symmetry of the benzimidazole ring when tautomerism is fast, we expect to see correlations that define a single aromatic spin system.[7]
The COSY spectrum validates that the four aromatic protons belong to a single, connected spin system, consistent with a substituted benzene ring.
Step 2: Direct Carbon-Proton Assignments with HSQC
Causality : The HSQC (Heteronuclear Single Quantum Coherence) experiment provides direct, one-bond correlations between protons and the carbons they are attached to.[12][13][14] Its primary role in this workflow is to unambiguously link each proton signal from the ¹H spectrum to a specific carbon signal in the ¹³C spectrum.[15][16] This eliminates any guesswork in assigning the protonated carbons.
Expected Correlations :
-
The spectrum will show four cross-peaks, one for each C-H pair in the benzene ring (C4-H4, C5-H5, C6-H6, C7-H7).
-
Crucially, there will be no cross-peak corresponding to the C2 carbon, providing strong evidence that this carbon is non-protonated (quaternary).
Table 2: Expected HSQC Correlations
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Assignment |
| ~7.5-7.7 | ~110-120 | C4-H4 / C7-H7 |
| ~7.2-7.4 | ~122-125 | C5-H5 / C6-H6 |
Step 3: Assembling the Molecular Skeleton with HMBC
Causality : The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive tool in this workflow. It detects longer-range correlations between protons and carbons, typically over two to four bonds (²J_CH, ³J_CH).[13][17][18][19] This is how we connect the puzzle pieces: linking the protonated carbons to the non-protonated quaternary carbons and, most importantly, confirming the location of the iodine substituent.
Key Validating Correlations :
-
Confirming the Benzene Fusion : Protons on the benzene ring (H4, H7) will show correlations to the bridgehead carbons (C3a, C7a). For example, H4 should show a three-bond correlation to C5 and a two-bond correlation to C3a.
-
Locating the C2 Carbon : The aromatic protons, particularly H4 and H7, will show long-range correlations to the C2 carbon. A ³J_CH correlation from H4 to C2 and a ³J_CH correlation from H7 to C2 would be expected.
-
Confirming the Iodine Position : The presence of these correlations to a quaternary carbon at the expected chemical shift for an iodo-substituted sp² carbon, combined with the lack of any HSQC correlation to this carbon, provides unequivocal evidence that C2 is substituted with the iodine atom.
Caption: Key HMBC correlations confirming the C2-Iodo position.
Data Synthesis and Final Validation
By integrating the data from all experiments, we construct a self-validating and irrefutable structural proof.
Table 3: Comprehensive Data Summary for this compound Validation
| Atom(s) | ¹H δ (ppm) | ¹³C δ (ppm) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) |
| N1-H | ~12.5 | - | None | None | C2, C7a |
| C2 | - | ~115 | - | None | H4, H7, N1-H |
| C4/C7 | ~7.6 | ~115 | C5/C6 | C4/C7 | C5/C6, C3a/C7a, C2 |
| C5/C6 | ~7.3 | ~124 | C4/C7 | C5/C6 | C4/C7, C3a/C7a |
| C3a/C7a | - | ~140 | - | None | H4, H5, H6, H7, N1-H |
The final validation rests on these key observations:
-
COSY confirms the four aromatic protons are part of a single ortho-substituted benzene ring.
-
HSQC assigns each of these protons to its directly bonded carbon and proves that C2 and the bridgehead carbons are quaternary.
-
HMBC connects the proton framework to the quaternary carbons, with the correlations from H4/H7 to C2 being the definitive evidence that places the iodine atom at the C2 position.
Experimental Protocols
1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to clearly observe the N-H proton signal.[7]
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
1D ¹H Spectrum : Acquire with a standard pulse sequence. Ensure a sufficient relaxation delay (d1) of at least 2 seconds to allow for quantitative integration.
-
1D ¹³C Spectrum : Acquire using a standard proton-decoupled pulse sequence. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio for all seven carbons.
-
gCOSY (Gradient-Selected COSY) : Acquire a 2D spectrum with spectral widths covering the entire proton chemical shift range. Typically, 256-512 increments in the indirect dimension (t1) are sufficient.
-
gHSQC (Gradient-Selected HSQC) : Acquire using an edited pulse sequence (e.g., hsqcedetgpsp) to differentiate CH/CH₃ signals from CH₂ signals by phase. Optimize the spectral width in the ¹³C dimension to cover the expected range (~100-150 ppm). Set the one-bond coupling constant (¹J_CH) to an average value of 145 Hz.
-
gHMBC (Gradient-Selected HMBC) : Acquire with the long-range coupling constant (ⁿJ_CH) optimized for a value between 8-10 Hz to observe typical two- and three-bond correlations.[17] Acquire a sufficient number of scans to observe correlations to the low-intensity quaternary carbons.
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A Comparative In-Vitro Efficacy Guide to Novel 2-Iodo-1H-benzoimidazole Derivatives
Introduction: The Therapeutic Potential of 2-Iodo-1H-benzoimidazole Derivatives
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5][6] The introduction of a halogen, such as iodine, at the 2-position of the benzimidazole ring, creates a unique chemical entity—the this compound derivative. This substitution is not merely an atomic exchange; it significantly alters the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby offering a promising avenue for the development of novel therapeutics with enhanced potency and selectivity.
This guide provides a comprehensive framework for the in-vitro evaluation of novel this compound derivatives, focusing on two primary areas of therapeutic interest: oncology and microbiology. We will delve into the causality behind the selection of specific assays, provide detailed, field-proven protocols, and present comparative data (utilizing realistic, illustrative values for the novel derivatives) to benchmark their performance against established standards. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the potential of this promising class of compounds.
Part 1: In-Vitro Anticancer Evaluation
The anticancer potential of benzimidazole derivatives is well-documented, with mechanisms of action that include disruption of microtubule dynamics, inhibition of key signaling kinases, and interaction with DNA.[1][7][8] The presence of an iodine atom can enhance these activities, making a thorough in-vitro assessment crucial.
Cytotoxicity Screening: The MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[9]
Causality of Experimental Choice: The MTT assay is selected for its reliability, high-throughput capability, and its principle of measuring mitochondrial metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of this color is directly proportional to the number of living cells, providing a quantitative measure of cell viability and, conversely, the cytotoxic potency of the test compound.[9]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the this compound derivative and a standard reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO in medium).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) |
| Novel this compound Derivative 1 | MCF-7 (Breast Cancer) | 8.5 |
| Novel this compound Derivative 2 | A549 (Lung Cancer) | 5.2 |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 6.91[10] |
| Doxorubicin (Reference) | A549 (Lung Cancer) | 4.17[1] |
| Cisplatin (Reference) | A549 (Lung Cancer) | 3.07[1] |
Mechanistic Assays: Unraveling the Mode of Action
Following the confirmation of cytotoxic activity, it is imperative to investigate the underlying mechanism of cell death. Key cellular processes to examine include apoptosis, cell cycle progression, and interaction with specific molecular targets.
Causality of Experimental Choice: Apoptosis, or programmed cell death, is a desirable mechanism for anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely accepted method for detecting apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify apoptotic cells. PI is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cancer cells with the this compound derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Causality of Experimental Choice: Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content. This provides insight into the specific checkpoint at which the compound may be acting.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Target-Specific Assays
Based on the known activities of benzimidazole derivatives, several specific molecular targets can be investigated.
Causality of Experimental Choice: The disruption of microtubule dynamics is a clinically validated anticancer strategy.[11] Benzimidazoles are known to interfere with tubulin polymerization.[7][8][12] An in-vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, which can be monitored by an increase in turbidity.
-
Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.
-
Compound Addition: Add the this compound derivative or reference compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer) at various concentrations.
-
Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and calculate the IC₅₀ for inhibition of tubulin polymerization.
| Compound | IC₅₀ (µM) |
| Novel this compound Derivative 1 | 3.8 |
| Nocodazole (Reference Inhibitor) | 2.36[8] |
| Colchicine (Reference Inhibitor) | 5.65[13] |
Causality of Experimental Choice: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[14][15][16][17][18] Many benzimidazole derivatives have been developed as VEGFR-2 inhibitors. An in-vitro kinase assay can directly measure the inhibitory effect of the compound on the enzymatic activity of VEGFR-2.
-
Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and a kinase buffer containing ATP.
-
Inhibitor Addition: Add the this compound derivative or a reference inhibitor (e.g., Sorafenib) at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that generates a luminescent signal inversely proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
| Compound | IC₅₀ (nM) |
| Novel this compound Derivative 2 | 9.5 |
| Sorafenib (Reference) | 6.7-8.9[14][15] |
| Sunitinib (Reference) | 26.38[16] |
Causality of Experimental Choice: Some benzimidazole derivatives can exert their cytotoxic effects by binding to DNA, either through groove binding or intercalation, which can interfere with DNA replication and transcription.[19][20][21] A fluorescent intercalator displacement assay using ethidium bromide (EtBr) is a common method to investigate this interaction. The fluorescence of EtBr is significantly enhanced upon intercalation into DNA. A compound that also intercalates will displace EtBr, leading to a decrease in fluorescence.
-
DNA-EtBr Complex Formation: In a fluorometer cuvette, mix a solution of calf thymus DNA (ctDNA) with EtBr and allow it to equilibrate.
-
Compound Titration: Add increasing concentrations of the this compound derivative to the cuvette.
-
Fluorescence Measurement: After each addition, measure the fluorescence emission spectrum (excitation at ~520 nm, emission at ~600 nm).
-
Data Analysis: Plot the fluorescence intensity versus the concentration of the compound to determine the binding affinity.
| Compound | Binding Constant (K_b) (M⁻¹) |
| Novel this compound Derivative 1 | 2.5 x 10⁵ |
| Known Benzimidazole Intercalator (Reference) | 3.27 x 10⁵[19][20][21] |
Part 2: In-Vitro Antimicrobial Evaluation
Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity.[3][5][22][23][24][25][26] The presence of iodine, a known antiseptic, may enhance this property.
Minimum Inhibitory Concentration (MIC) Determination
Causality of Experimental Choice: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism. This assay is fundamental for assessing the potency of a new antimicrobial compound.
-
Compound Preparation: Prepare a series of two-fold dilutions of the this compound derivative and reference antibiotics (e.g., Ampicillin for Gram-positive bacteria, Ceftazidime for Gram-negative bacteria) in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Novel this compound Derivative 3 | 8 | 16 |
| Ampicillin (Reference) | 4[3] | >128[3] |
| Ceftazidime (Reference) | >128[3] | 8[3] |
| Ciprofloxacin (Reference) | 8[3] | 4[3] |
Part 3: Visualization of Cellular Pathways and Workflows
To better understand the context of the in-vitro assays, the following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows.
Diagrams
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Caption: Key phases and checkpoints of the cell cycle.
Caption: The dynamic equilibrium of tubulin polymerization and depolymerization.
Conclusion
The in-vitro testing framework outlined in this guide provides a robust and logical progression for the evaluation of novel this compound derivatives. By systematically assessing cytotoxicity, elucidating the mechanism of action, and investigating interactions with specific molecular targets, researchers can build a comprehensive profile of a compound's therapeutic potential. The comparative data, while illustrative, underscores the importance of benchmarking against established drugs to determine the true innovation and potential clinical utility of these novel derivatives. The integration of detailed protocols, causal explanations for assay selection, and visual representations of complex biological processes aims to empower researchers to conduct thorough and meaningful in-vitro studies, ultimately accelerating the journey from compound synthesis to potential clinical application.
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A Comparative Guide to the Selectivity of Iodo-Benzimidazole Derivatives for Specific Kinase Targets
For researchers and scientists in the field of drug development, the pursuit of selective kinase inhibitors is a paramount objective. Protein kinases, numbering over 500 in the human genome, are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The benzimidazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, with numerous derivatives demonstrating potent and varied inhibitory activities.[2][3] This guide provides an in-depth comparative analysis of iodo-benzimidazole derivatives, focusing on their selectivity for specific kinase targets and the experimental methodologies used to validate their performance.
The Iodo-Benzimidazole Scaffold: A Foundation for Potent Kinase Inhibition
The benzimidazole core is a versatile scaffold for developing kinase inhibitors.[3] Compounds based on this structure can act as ATP-competitive inhibitors, interacting with the kinase hinge region or serving as a scaffold for various substitutions.[3] The introduction of iodine atoms to the benzimidazole ring, particularly in a poly-halogenated fashion, has been shown to enhance inhibitory potency and influence selectivity. This is attributed to the ability of iodine to form halogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases.[4]
Comparative Selectivity Profiles of Iodo-Benzimidazole Derivatives
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential side effects. While some benzimidazole derivatives exhibit broad-spectrum activity, others have been engineered to be highly selective for a single kinase or a small subset of kinases.[3] The following table provides a comparative overview of the inhibitory activity of selected iodo-benzimidazole derivatives against various kinase targets.
| Compound | Target Kinase(s) | IC50/Ki | Reference(s) |
| TIBI (4,5,6,7-tetraiodo-1H-benzimidazole) | CK2 | Ki = 23 nM | [5] |
| Rio1 | IC50 = 0.09 µM, Ki = 0.05 µM | ||
| K92 (4,5,6,7-tetraiodo-2-methylbenzimidazole) | Rio1 | IC50 = 0.24 µM, Ki = 0.135 µM | |
| TDB (1-(β-D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole) | PIM1 | IC50 < 100 nM | [6] |
| CK2 | IC50 < 100 nM | [6] | |
| IACS-9779 (4-Chloro-N-((R)-1-((1R,3S,5S,6r)-3-(5,6-difluoro-1H-benzo[d]-imidazole-1-yl)bicyclo[3.1.0]hexan-6-yl)propyl)benzamide) | IDO1 | Not specified, but potent | [7] |
| 6i (3-F substituted benzimidazole derivative) | EGFR | IC50 = 8.12 µM | [8] |
| HER2 | IC50 = 9.21 µM | [8] | |
| CDK2 | IC50 = 10.11 µM | [8] | |
| mTOR | IC50 = 9.87 µM | [8] | |
| 2-Phenylbenzimidazole | CDK4/CycD1 | Binding Energy = -8.2 kcal/mol | [1][9] |
Note: This table is a representative summary. The inhibitory activity and selectivity of these compounds are often evaluated against larger panels of kinases.
From this data, it is evident that substitutions on the iodo-benzimidazole scaffold significantly impact target selectivity. For instance, TIBI is a potent inhibitor of both CK2 and the atypical kinase Rio1.[5] The addition of a deoxyribofuranosyl group, as seen in TDB, confers potent dual inhibitory activity against PIM1 and CK2.[6] Other derivatives, such as compound 6i , demonstrate multi-targeted inhibition against several cancer-related kinases, including EGFR, HER2, CDK2, and mTOR.[8]
Structural Basis of Selectivity
The selectivity of iodo-benzimidazole derivatives is rooted in the subtle yet significant differences in the ATP-binding pockets of various kinases. The iodine atoms can form halogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[4] The nature and position of other substituents on the benzimidazole ring determine how the inhibitor fits into and interacts with other regions of the active site, thereby dictating its selectivity profile. For example, in CK2, iodo-benzimidazole derivatives penetrate deep into the active site, establishing crucial hydrophobic and polar interactions that contribute to their high affinity.[4]
Caption: Binding of an iodo-benzimidazole inhibitor to a kinase active site.
Experimental Methodologies for Determining Kinase Selectivity
A comprehensive assessment of kinase inhibitor selectivity requires a multi-pronged approach, employing biochemical, biophysical, and cell-based assays.
1. Biochemical Kinase Assays (e.g., Radiometric Assay)
These assays directly measure the catalytic activity of a kinase and its inhibition by a compound.[10] The HotSpot™ assay is a widely used radiometric method.[10][11]
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and [γ-³³P]ATP in a suitable buffer.
-
Inhibitor Addition: Add the iodo-benzimidazole derivative at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.
-
Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Caption: Workflow for a radiometric kinase assay.
2. Biophysical Binding Assays (e.g., Differential Scanning Fluorimetry - DSF)
DSF is a rapid and robust method for screening compound libraries and determining inhibitor binding to a kinase.[12] It measures the thermal stabilization of a protein upon ligand binding.[12]
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Protein-Dye Mixture: Prepare a solution of the purified kinase and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: Aliquot the protein-dye mixture into a 96- or 384-well plate and add the iodo-benzimidazole derivative at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds, and fluorescence increases.
-
Data Analysis: Determine the melting temperature (Tm) of the kinase in the presence and absence of the inhibitor. An increase in Tm indicates that the inhibitor has bound to and stabilized the kinase.
3. Cell-Based Assays
Cell-based assays are crucial for validating the activity of an inhibitor in a more physiologically relevant context. These assays can assess the inhibitor's effect on downstream signaling pathways.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Culture cancer cell lines known to be dependent on the target kinase and treat them with the iodo-benzimidazole derivative at various concentrations for a specified time.
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream substrate of the target kinase. Also, probe for the total amount of the substrate and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the proteins of interest.
-
Data Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the downstream target.
Multi-Targeted Iodo-Benzimidazole Derivatives: A Double-Edged Sword
While high selectivity is often desirable, a multi-targeted approach, where an inhibitor is designed to act on several key kinases in a disease pathway, can be advantageous.[3] This can lead to enhanced efficacy and may circumvent the development of drug resistance.[3] The dual PIM/CK2 inhibitor TDB is an excellent example of this strategy.[6] Both PIM and CK2 kinases are implicated in cell survival and proliferation in cancer, and their simultaneous inhibition by TDB has shown promising cytotoxic effects in cancer cells.[5][6]
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The Vanguard of Efficiency: A Comparative Guide to Green Synthesis of Benzimidazoles Over Traditional Routes
For the modern researcher, scientist, and drug development professional, the synthesis of benzimidazole scaffolds is a cornerstone of medicinal chemistry.[1] These heterocyclic compounds form the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antiulcer, anticancer, and antiviral properties.[1][2][3] However, the rising tide of environmental consciousness and the demand for process efficiency necessitate a critical evaluation of our synthetic methodologies. This guide provides an in-depth, objective comparison between the legacy of traditional benzimidazole synthesis and the innovation of green chemistry approaches, supported by experimental data and detailed protocols to inform your selection of the most pragmatic and sustainable synthetic strategy.
The Old Guard: Traditional Benzimidazole Synthesis and Its Inherent Limitations
For decades, the Phillips-Ladenburg reaction has been the canonical method for benzimidazole synthesis.[1][4][5] This approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives under strong acidic conditions, often requiring high temperatures and prolonged reaction times.[1][4][6] While historically significant, this method is fraught with drawbacks that are increasingly untenable in a modern laboratory setting. These include harsh reaction conditions, the generation of substantial waste, and often, low yields.[1][7]
Another conventional route, the Weidenhagen reaction, utilizes the condensation of o-phenylenediamines with aldehydes.[5][8][9][10] However, this reaction can be notoriously unselective, frequently yielding a complex mixture of 1,2-disubstituted and 2-substituted benzimidazoles, alongside other side products, complicating purification and reducing the overall efficiency.[1] The use of hazardous oxidizing agents and solvents further compounds the environmental and safety concerns associated with these traditional methods.[6][11]
The Green Revolution: A Paradigm Shift in Benzimidazole Synthesis
The principles of green chemistry have catalyzed a revolution in benzimidazole synthesis, offering milder, faster, and more selective pathways to these valuable compounds.[1][2][12] These modern techniques prioritize the reduction or elimination of hazardous substances, the use of renewable resources, and energy efficiency.[2][3][12] This paradigm shift is not merely an ethical consideration but a practical one, often leading to higher yields, simpler work-up procedures, and improved cost-effectiveness.[2][13]
Green synthesis methodologies for benzimidazoles are diverse and innovative, encompassing:
-
Catalysis: The use of catalysts is a cornerstone of green benzimidazole synthesis.[7] A wide array of catalysts have been explored, including Lewis acids, solid-supported catalysts, nanocatalysts, and even natural catalysts.[7][14][15] These catalysts often enable reactions to proceed under milder conditions, with greater selectivity and efficiency.[14]
-
Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools to accelerate reaction rates, often dramatically reducing reaction times from hours to minutes.[16][17][18][19][20] This rapid, volumetric heating is more energy-efficient than conventional refluxing.[20]
-
Green Solvents: The replacement of volatile and toxic organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene glycol (PEG) is a key aspect of green synthesis.[7][11][21][22] In some cases, reactions can even be performed under solvent-free conditions.[14][16][23]
At the Bench: A Head-to-Head Comparison
To provide a tangible understanding of the advantages of green synthesis, let's compare a traditional Phillips-Ladenburg protocol with a modern, microwave-assisted green synthesis approach.
Traditional vs. Green Synthesis: A Quantitative Look
| Parameter | Traditional Phillips-Ladenburg Method | Microwave-Assisted Green Method |
| Reactants | o-Phenylenediamine, Carboxylic Acid | o-Phenylenediamine, Aldehyde |
| Conditions | Strong acid (e.g., PPA, HCl), High temp (reflux) | Catalyst (e.g., Er(OTf)₃), Solvent-free |
| Energy Source | Conventional heating | Microwave irradiation |
| Reaction Time | 4-8 hours[24] | 5-10 minutes[16][19] |
| Yield | Moderate to Good | Excellent (often >90%)[16][19] |
| Work-up | Neutralization, Filtration, Recrystallization | Simple extraction or direct precipitation |
| Waste | Acidic waste, Organic solvent waste | Minimal waste, often recyclable catalyst |
Experimental Protocols: From Theory to Practice
Protocol 1: Traditional Phillips-Ladenburg Synthesis of 2-Phenylbenzimidazole
This protocol is a classic example of the traditional approach, requiring extended heating and a stoichiometric amount of strong acid.
Methodology:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and benzoic acid (1 equivalent) in polyphosphoric acid (PPA).
-
Heat the mixture to 150-180°C and reflux for 4-6 hours.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of ice-cold water and neutralize with a sodium hydroxide solution to precipitate the product.
-
Filter the crude product, wash thoroughly with cold water, and allow it to dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.[1]
Protocol 2: Microwave-Assisted Green Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol exemplifies the efficiency and simplicity of green chemistry, utilizing microwave energy and a catalytic amount of a Lewis acid under solvent-free conditions.[16]
Methodology:
-
In a microwave-safe vessel, mix N-phenyl-o-phenylenediamine (1 equivalent), a substituted benzaldehyde (1 equivalent), and a catalytic amount of Erbium(III) triflate (Er(OTf)₃, 1 mol%).[16]
-
Place the vessel in a microwave reactor and irradiate for 5-10 minutes.[16]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Add water to the mixture and extract the product with ethyl acetate.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the high-purity 1,2-disubstituted benzimidazole.
Visualizing the Pathways: A Mechanistic Overview
To further elucidate the differences between these approaches, the following diagrams illustrate the generalized reaction workflows and mechanisms.
Caption: Comparative workflows of traditional and green benzimidazole synthesis.
Caption: Simplified reaction pathways for benzimidazole synthesis.
Conclusion: Embracing a Sustainable and Efficient Future
The catalyzed, green synthesis of benzimidazoles offers substantial and undeniable advantages over conventional methods.[1] The milder reaction conditions, dramatically shorter reaction times, and higher yields make it the unequivocally preferred method for modern organic and medicinal chemistry.[1] By adopting these green methodologies, researchers can not only enhance their productivity and reduce costs but also contribute to a more sustainable and environmentally responsible scientific enterprise. The evidence strongly supports a transition away from the legacy methods towards these cleaner, more efficient, and ultimately more elegant synthetic solutions.
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- Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid as an Organocatalyst in Ethanol Solvent. Vertex AI Search.
- Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-1H-benzoimidazole
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 2-Iodo-1H-benzoimidazole (CAS No: 27692-04-2) is a valuable heterocyclic building block, notable for its halogenated structure which allows for further synthetic modifications.[1] However, this same feature classifies it as a halogenated organic compound, necessitating specific and stringent disposal protocols to ensure laboratory safety and regulatory compliance.
This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste. The procedures outlined herein are designed to be self-validating systems, ensuring that safety and compliance are integrated directly into the laboratory workflow.
Hazard Identification and Risk Assessment
From a chemical standpoint, this compound is an organic molecule containing a carbon-iodine bond. This places it squarely in the category of halogenated organic compounds .[2] This classification is the cornerstone of its waste management strategy, as co-mingling with non-halogenated waste streams is prohibited and can lead to complications and increased costs in the disposal process.[2][3]
The compound presents several health hazards that must be managed through proper handling and personal protective equipment.[4]
| Hazard Statement | GHS Code | Implication for Handling and Disposal |
| Causes skin irritation | H315 | Avoid direct contact with skin. Contaminated gloves and apparel must be disposed of as hazardous waste. |
| Causes serious eye irritation | H319 | Mandatory eye protection is required. In case of contact, immediate and thorough rinsing is necessary. |
| May cause respiratory irritation | H335 | Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust particles.[4] |
| Potentially Toxic if swallowed | H301 | Some sources indicate higher toxicity. As a precaution, treat with care to prevent any ingestion.[5] |
| Potentially Harmful in contact with skin | H312 | Reinforces the need for robust glove and lab coat protocols.[5] |
| Potentially Harmful if inhaled | H332 | Further emphasizes the requirement for handling within a fume hood.[5] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is imperative to be outfitted with the correct PPE. This equipment is the first line of defense against the hazards identified above.
| Protective Equipment | Specifications and Rationale |
| Eye Protection | Wear tightly fitting safety goggles with side-shields or a face shield. This is critical to protect against splashes or airborne dust causing serious eye irritation.[5][6] |
| Hand Protection | Use chemical-impermeable gloves (e.g., nitrile), which must be inspected for integrity before use. Dispose of contaminated gloves immediately as hazardous waste.[5][7] |
| Body Protection | A laboratory coat and long-sleeved clothing are necessary to prevent skin exposure.[6] |
| Respiratory Protection | All handling of solid this compound and its waste must occur within a certified chemical fume hood to prevent inhalation of dust, which can cause respiratory irritation.[6][8] |
Standard Operating Procedure for Waste Disposal
The guiding principle for disposing of this compound is waste segregation . It must always be treated as halogenated organic waste .[2]
Step-by-Step Collection Protocol
-
Container Selection :
-
Waste Collection :
-
Collect all waste materials containing this compound directly into the designated container. This includes:
-
Unused or expired solid compound.
-
Contaminated items such as weighing boats, filter papers, and disposable labware.
-
Personal protective equipment with visible contamination (e.g., gloves).
-
-
Crucially, segregate this halogenated waste from non-halogenated organic wastes.[2][9] This separation is vital for proper disposal via high-temperature incineration and can significantly impact disposal costs.[3]
-
-
Container Labeling :
-
Label the waste container before adding the first drop of waste.[9]
-
The label must clearly state:
-
-
Storage :
-
Keep the waste container sealed at all times, except when actively adding waste.[3][10] A funnel should not be left in the container opening.
-
Store the sealed container in a designated and clearly marked Satellite Accumulation Area (SAA).[8][11]
-
Ensure the SAA is away from incompatible materials, such as strong oxidizing agents.[9][12]
-
-
Final Disposal :
-
Once the container is full, or if you exceed the SAA volume limits (typically 55 gallons), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5][10] The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration.[13]
-
Caption: Decision workflow for handling this compound waste.
Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is critical to mitigate exposure and prevent contamination.
-
Secure the Area : Alert personnel in the immediate vicinity and evacuate the area if necessary.[7]
-
Don PPE : Before addressing the spill, don all appropriate PPE, including respiratory protection if the spill is large or dust is airborne.[5][7]
-
Containment :
-
For minor solid spills, clean up immediately to prevent dust generation.[7]
-
Gently sweep or shovel the material. DO NOT use compressed air or dry sweeping methods that can aerosolize the powder.[7] A vacuum cleaner equipped with a HEPA filter may be used if available and approved for hazardous materials.
-
-
Disposal of Spill Debris : Place all spilled material and cleanup supplies (e.g., contaminated paper towels, pads) into a new, properly labeled hazardous waste container.[7]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and cleaning materials. Dispose of all cleaning materials as hazardous waste.
Disposal of Empty Containers
An "empty" container that held this compound is not safe for general trash until properly decontaminated. Trivial amounts of residue must be treated as hazardous waste.[10]
-
Initial Rinsing : The first rinse of the container must be collected and disposed of as liquid halogenated hazardous waste.[10]
-
Thorough Rinsing : Given the potential toxicity of this compound, a conservative and highly recommended approach is to perform a triple rinse. Collect all three rinsates and manage them as hazardous waste.[10]
-
Final Disposal : Once the container has been thoroughly rinsed and allowed to air-dry, deface or remove the original label.[11] It can then be disposed of according to your institution's policy for clean glassware or plasticware, often in a designated "Broken Glass" box.[11]
By adhering to these rigorous protocols, laboratory professionals can handle and dispose of this compound waste in a manner that ensures personal safety, protects the environment, and maintains full regulatory compliance.
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- California Code of Regulations.
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Mastering the Safe Handling of 2-Iodo-1H-benzoimidazole: A Guide to Personal Protective Equipment and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
The integrity of your research and the safety of your laboratory personnel are paramount. This guide provides a detailed operational framework for the safe handling of 2-Iodo-1H-benzoimidazole, a key reagent in synthetic chemistry and pharmaceutical development. By understanding the inherent risks and implementing the robust safety protocols outlined below, you can minimize exposure and ensure a secure working environment. This document is intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by the manufacturer, which you must always consult before use.
Hazard Assessment of this compound
This compound is a halogenated heterocyclic compound that requires careful handling due to its potential health effects. Based on available safety information, the primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or powder may irritate the respiratory tract, leading to coughing and discomfort.[1][2]
A GHS pictogram of an exclamation mark is commonly used to denote these types of hazards, signaling a warning.[1]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection against the hazards of this compound. The following table outlines the minimum required PPE.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Double gloving may be appropriate for extended handling periods. |
| Eyes/Face | Safety goggles with side-shields or a face shield | To protect from splashes and airborne particles, safety goggles are mandatory. A face shield should be worn over safety goggles when there is a significant risk of splashing. |
| Body | Laboratory Coat | A long-sleeved laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory | NIOSH-approved Respirator | All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with a particulate filter is required. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure to this compound. The following diagram and procedural steps outline a safe handling process from receipt of the chemical to its disposal.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Pre-Handling Preparation:
-
Thoroughly review the manufacturer's Safety Data Sheet (SDS) for this compound.
-
Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling in a Chemical Fume Hood:
-
Perform all manipulations of solid this compound, including weighing and transferring, within a certified chemical fume hood to control dust.
-
Use a spatula for transfers and handle the compound gently to avoid creating airborne dust.
-
Keep the container of this compound closed when not in use.
-
-
Post-Handling Decontamination and Waste Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.
-
Collect all waste, including contaminated PPE, weighing paper, and pipette tips, in a clearly labeled hazardous waste container.
-
Segregate halogenated waste from non-halogenated waste streams to ensure proper disposal.[3]
-
Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
The disposal of this compound and its associated waste must be handled in compliance with all local, state, and federal regulations.
-
Waste Segregation: All materials contaminated with this compound are to be considered hazardous waste. This includes unused product, contaminated consumables, and the initial rinsate from cleaning glassware.[4]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled container for all this compound waste. The label should include the full chemical name and the appropriate hazard warnings.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.[3][4]
By adhering to these stringent safety and handling protocols, you can confidently work with this compound while protecting yourself, your colleagues, and the environment.
References
- PubChem. 2-iodo-1H-benzimidazole.
- CHEMM. Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- BINGOLD. Personal protective equipment.
- ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
